Edaravone trimer
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSAXXLZUMLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68195-63-1 | |
| Record name | Edaravone Trimer | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD3GWF6HFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation Mechanism of Edaravone Trimer Under Oxidative Stress
Abstract
Edaravone, a potent free radical scavenger, is a critical therapeutic agent for conditions associated with high oxidative stress, such as acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its mechanism of action involves the donation of an electron to neutralize reactive oxygen species (ROS), a process that leads to the formation of an edaravone radical.[2] While this radical can be further oxidized to stable, non-toxic products, under certain conditions, it can undergo a series of coupling reactions to form oligomeric species.[3] This technical guide provides a comprehensive exploration of the formation mechanism of a significant degradation product, the edaravone trimer, under conditions of oxidative stress. We will delve into the underlying chemical principles, present detailed experimental protocols for its study, and discuss the implications of this transformation for drug development and stability.
Introduction: Edaravone and the Double-Edged Sword of Radical Scavenging
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is an amphiphilic molecule that effectively scavenges both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cells from oxidative damage.[2][4] The therapeutic efficacy of edaravone is intrinsically linked to its ability to donate an electron, a process that, by definition, transforms the edaravone molecule into a radical species.[2]
The fate of this edaravone radical is a critical aspect of its biochemistry. While often leading to benign oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB), the radical can also initiate a polymerization cascade, particularly under conditions of high radical flux or thermal stress.[2][5] This guide focuses on the formation of a notable product of this cascade: the this compound. Understanding the mechanism of its formation is paramount for ensuring drug stability, optimizing formulations, and elucidating the complete pharmacological profile of edaravone.[3]
The Core Mechanism: A Stepwise Journey from Monomer to Trimer
The formation of the this compound is not a single-step event but a sequential process initiated by the generation of the edaravone radical. The proposed mechanism involves dimerization followed by the addition of a third edaravone radical.[6]
Step 1: Generation of the Edaravone Radical
Under oxidative stress, edaravone, particularly in its more reactive anionic form (pKa ≈ 7.0), donates an electron to a free radical (R•), resulting in the formation of an edaravone radical.[7][8] This initial step is the lynchpin of both its therapeutic action and its degradation pathway.
Reaction: Edaravone-H + R• → Edaravone• + R-H or Edaravone⁻ + R• → Edaravone• + R⁻
The resulting edaravone radical is a resonance-stabilized species, with the unpaired electron delocalized over the pyrazolone ring. This delocalization, while contributing to its relative stability compared to more reactive radicals, does not preclude it from further reactions.
Step 2: Radical-Radical Coupling to Form the Dimer
Two edaravone radicals can then combine in a radical-radical coupling reaction to form a dimer.[6] This initial dimer (Dimer 1) is subsequently converted to a more stable, conjugated form (Dimer 2) through enolization.[6][9]
Reaction: Edaravone• + Edaravone• → Edaravone-Edaravone (Dimer 1) Dimer 1 → Conjugated Edaravone Dimer (Dimer 2)
Step 3: Formation of the Dimer Radical and Final Trimerization
The conjugated edaravone dimer is susceptible to oxidation, readily forming a stable dimer radical.[6] This dimer radical can then react with another edaravone radical in a final coupling step to yield the this compound.[6] The identified trimer is 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5]
Reaction: Conjugated Edaravone Dimer → Dimer Radical• Dimer Radical• + Edaravone• → this compound
The overall proposed mechanism is visualized in the following diagram:
Experimental Methodologies for Studying Trimer Formation
To investigate the formation of the this compound, a combination of controlled degradation studies and subsequent analytical characterization is essential.
Induction of Edaravone Degradation
Forced degradation studies are employed to generate the trimer and other degradation products in a controlled manner.
Protocol 1: Thermal Stress Degradation
-
Objective: To induce trimer formation through thermal stress.
-
Procedure:
-
Prepare a 1 mg/mL solution of edaravone in deionized water.
-
Transfer the solution to a sealed, light-protected vial.
-
Place the vial in a water bath or oven pre-heated to 70°C.
-
Reflux for 45 minutes in the dark.[7]
-
Allow the solution to cool to room temperature before analysis.
-
Protocol 2: Oxidative Stress Degradation
-
Objective: To induce trimer formation using a chemical oxidizing agent.
-
Procedure:
-
Prepare a 1 mg/mL solution of edaravone.
-
Add an equal volume of 6% hydrogen peroxide.[10]
-
Maintain the mixture at room temperature for 45 minutes, protected from light.
-
Neutralize the reaction with a suitable agent if necessary before analysis.
-
Analytical Characterization of the this compound
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for the separation and identification of edaravone and its degradation products.
Protocol 3: HPLC-MS/MS Analysis
-
Objective: To separate and identify the this compound from the parent drug and other degradants.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
-
HPLC Conditions (a representative method synthesized from literature):
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq, 100 x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 5.8).[12]
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v).[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 244 nm.[13]
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds like the trimer.
-
A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often used for edaravone and its products.[6]
-
Mass Range: Scan a range that includes the masses of edaravone (m/z 174), the dimer (m/z ~346), and the trimer (m/z ~517).[6]
-
MS/MS Fragmentation: For structural confirmation, perform fragmentation of the ion with m/z corresponding to the trimer to observe characteristic daughter ions. The observation of a fragment corresponding to the edaravone dimer (m/z ~344 in negative mode) and the edaravone radical would strongly support the trimer structure.[6]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to edaravone and its trimer.
| Parameter | Value | Reference |
| Edaravone Molar Mass | 174.20 g/mol | [14] |
| Edaravone pKa | ~7.0 | [7] |
| This compound m/z (negative ion) | -517.30 | [6] |
| Edaravone Dimer fragment m/z (negative ion) | -344.19 | [6] |
| HPLC Detection Wavelength | 244 nm | [13] |
Implications for Drug Development and Scientific Research
The formation of the this compound has several important implications:
-
Drug Stability and Formulation: The propensity for trimerization, especially under thermal stress, highlights the need for careful formulation strategies to ensure the stability of edaravone solutions. This includes optimizing pH, using deoxygenated solvents, and incorporating stabilizers.[6][7] The formation of a precipitate in aqueous solutions of edaravone can be an indicator of significant degradation to the insoluble trimer.[7]
-
Pharmacokinetics and Toxicology: The presence of oligomeric degradation products could potentially alter the pharmacokinetic profile and toxicological properties of the drug. Further research is needed to characterize the biological activity, if any, of the this compound.
-
Mechanism of Action: The study of trimer formation provides deeper insight into the reactivity of the edaravone radical. This knowledge can be leveraged in the design of new pyrazolone-based antioxidants with improved stability profiles.
Conclusion
The formation of the this compound under oxidative and thermal stress is a chemically plausible event driven by the inherent radical-scavenging mechanism of the parent molecule. The process, initiated by the generation of an edaravone radical, proceeds through a dimerization intermediate, culminating in the addition of a third monomeric radical. For researchers and drug development professionals, a thorough understanding of this degradation pathway is crucial for developing stable and effective formulations of edaravone and for the continued exploration of its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the controlled generation and analytical characterization of this important transformation product.
References
-
Baghel, M., & Rajput, S. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. [Link]
-
Chen, Y., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 28(19), 6928. [Link]
-
Fujisawa, A., et al. (2006). Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone. Free Radical Research, 40(11), 1185-1191. [Link]
-
Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4021, Edaravone. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Edaravone? Synapse. [Link]
-
Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(3), 159-163. [Link]
-
Tang, D., et al. (2014). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 28(9), 1173-1182. [Link]
-
Watanabe, T., et al. (2004). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 35(2), 49-61. [Link]
-
World Journal of Pharmaceutical Research. (2024). A Comprehensive Review on Analytical Method Development and Validation of Edaravone. WJPR, 13(5), 195-206. [Link]
-
Xu, G., et al. (2022). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceutics, 14(11), 2389. [Link]
Sources
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102285920A - Optimal edaravone synthesis method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Synthesis and Isolation of Edaravone Trimer for Research Applications
An In-depth Technical Guide for Researchers
Abstract: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. During its synthesis, storage, and under physiological conditions, Edaravone is susceptible to degradation, leading to the formation of various related compounds, including oligomers. The Edaravone trimer, a significant process-related impurity and degradant, is of considerable interest for reference standardization, toxicological assessment, and analytical method development. This guide provides a comprehensive, field-proven methodology for the synthesis of the this compound through controlled oxidative degradation, followed by its isolation and purification using preparative chromatography. The protocols are designed to be self-validating, with explanations grounded in the fundamental chemistry of Edaravone to empower researchers with a robust understanding of the process.
Part 1: The Chemical Rationale—Understanding Edaravone's Reactivity
Edaravone's therapeutic efficacy as a radical scavenger is intrinsically linked to its chemical instability. The molecule's pyrazolone ring contains an acidic methylene group (at the C4 position) and exists in tautomeric equilibrium.[1] With a pKa of approximately 7.0, Edaravone is about 50% ionized at physiological pH, existing in its anionic form.[1][2] This anionic state is highly susceptible to oxidation.
The core of Edaravone's antioxidant activity involves the donation of an electron to a reactive oxygen species (ROS), which in turn generates a stabilized Edaravone radical.[3][4] It is this very radical intermediate that serves as the precursor for oligomerization. In an environment with a high concentration of Edaravone, these radicals can couple with one another rather than being quenched by other species, leading to the formation of dimers, trimers, and other higher-order oligomers.[2]
Forced degradation studies, which intentionally subject a drug substance to stress conditions like heat, light, acid, base, and oxidation, are routinely used to identify potential degradation products.[5][6] Literature confirms that the this compound is a major degradant formed under thermal and oxidative stress.[2][5] Therefore, instead of a complex multi-step de novo synthesis, the most scientifically sound and practical approach to generate the this compound for research is to leverage a controlled, forced degradation pathway that mimics its natural formation.
Part 2: Synthesis of this compound via Controlled Thermal Degradation
This section outlines the generation of a crude mixture enriched with the this compound. The principle is to induce the formation of Edaravone radicals in a concentrated solution under thermal stress, promoting their subsequent coupling into oligomers.
Experimental Protocol: Thermal Stress-Induced Trimerization
-
Preparation of Edaravone Solution:
-
Accurately weigh 5.0 g of high-purity Edaravone (CAS: 89-25-8) and transfer it to a 250 mL round-bottom flask.
-
Add 100 mL of a 1:1 (v/v) mixture of acetonitrile and deionized water.
-
Stir the mixture at room temperature until the Edaravone is fully dissolved. The use of a co-solvent system ensures sufficient solubility for the reaction.
-
-
Induction of Thermal Stress:
-
Fit the flask with a reflux condenser.
-
Heat the solution to reflux (approximately 85-90°C) using a heating mantle with a magnetic stirrer.
-
Maintain the reflux for 24 hours. This extended heating period provides the necessary energy to promote radical formation and subsequent oligomerization.[5]
-
-
Reaction Monitoring (Optional but Recommended):
-
Periodically (e.g., at 0, 6, 12, and 24 hours), withdraw a small aliquot (approx. 100 µL) of the reaction mixture.
-
Dilute the aliquot appropriately with the mobile phase (see Table 1) and analyze by HPLC to monitor the consumption of the Edaravone monomer and the formation of the trimer peak. The trimer, being larger and generally less polar, will have a longer retention time than the monomer.
-
-
Work-up and Preparation for Purification:
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a yellowish-brown solid residue. This crude material contains unreacted Edaravone, the desired trimer, dimers, and other minor degradation products.
-
Dry the crude solid under vacuum for 4-6 hours to remove any residual solvent. This material is now ready for purification.
-
Workflow for Trimer Synthesis
Caption: Overall workflow from starting material to purified this compound.
Part 3: Isolation and Purification of the this compound
The separation of the trimer from the crude mixture is best achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, making it ideal for isolating the less polar trimer from the more polar monomer and other byproducts.
Analytical HPLC Method for Monitoring
Before proceeding to a large-scale separation, it is crucial to have a validated analytical HPLC method to identify the retention times of the components in the crude mixture.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating Edaravone and its related substances due to good resolving power.[7] |
| Mobile Phase A | 0.1% Acetic Acid in Water | Provides acidic pH to ensure consistent ionization state and improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient | 0-5 min: 45% B; 5-20 min: 45-80% B; 20-25 min: 80% B; 25-30 min: 45% B | A gradient is essential to first elute the polar monomer and then resolve the less polar oligomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV at 243 nm | Wavelength of maximum absorbance for the pyrazolone chromophore.[8] |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Table 1: Recommended Analytical RP-HPLC Conditions. |
Preparative HPLC Protocol for Isolation
-
Sample Preparation:
-
Dissolve approximately 500 mg of the crude solid in 10 mL of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. DMSO is used for its strong solubilizing power for all components in the mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the preparative column from particulates.
-
-
Chromatographic Conditions:
-
The analytical method in Table 1 can be scaled up for preparative chromatography. The key is to maintain the same elution order while increasing the column size and flow rate to handle a larger sample load.
-
| Parameter | Condition | Rationale |
| Column | Preparative C18 (e.g., 250 mm x 21.2 mm, 10 µm) | Larger diameter and particle size accommodate higher mass loads and flow rates. |
| Mobile Phase | Same as analytical (A: 0.1% Acetic Acid; B: Acetonitrile) | Maintains the established separation selectivity. |
| Gradient | Adapt gradient from analytical method to the new column volume and flow rate. A scouting run is recommended. | A typical starting point would be to maintain the same gradient slope over a proportionally similar time. |
| Flow Rate | 15-20 mL/min (adjust based on column manufacturer's recommendation) | Higher flow rate for preparative scale to reduce run time. |
| Injection Volume | 1-2 mL per run (depending on concentration and column capacity) | Maximize throughput without overloading the column, which would compromise resolution. |
| Fraction Collection | Trigger collection based on the UV signal corresponding to the trimer's retention time, as determined from the analytical run. | Ensures that only the peak of interest is collected. |
| Table 2: Preparative RP-HPLC Conditions for Trimer Isolation. |
-
Post-Purification Processing:
-
Pool the collected fractions containing the pure trimer.
-
Remove the majority of the acetonitrile using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified this compound as a solid powder. This method avoids thermal degradation of the isolated product.
-
Part 4: Structural Confirmation and Data
The identity of the isolated compound must be confirmed. Based on impurity reference standards and mass spectrometry data from degradation studies, the this compound is a well-characterized entity.[5][9]
Plausible Mechanism of Trimer Formation
Caption: Simplified radical coupling mechanism for Edaravone trimerization.
Expected Analytical Data
| Parameter | Expected Value | Source/Method |
| Molecular Formula | C₃₀H₂₆N₆O₃ | [9] |
| Molecular Weight | 518.58 g/mol | [9] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 519.21 | LC-MS Analysis |
| CAS Number | 68195-63-1 | [9] |
| Appearance | Off-white to yellowish solid | Visual Observation |
| Table 3: Key Characterization Data for this compound. |
The definitive structure is reported as 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, although slight variations may exist depending on the exact degradation pathway.[5][6] Full characterization would require 1H NMR, 13C NMR, and 2D NMR spectroscopy to confirm the connectivity.
References
-
Watanabe, K., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition. [Link]
-
Higashi, Y., et al. (2004). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Bioorganic & Medicinal Chemistry. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Fujisawa, A., et al. (2019). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Pharmaceutical Health Care and Sciences. [Link]
-
ResearchGate. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Mohareb, R. M., et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
-
Baghel, M., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography. [Link]
-
Watanabe, K., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition. [Link]
-
The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Patel, M. S., et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Nakanishi, I., et al. (2007). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Free Radical Research. [Link]
-
ResearchGate. Edaravone and its oxidation products. [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. [Link]
-
Impact Factor. (2023). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. [Link]
-
ResearchGate. One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols. [Link]
-
Plant Archives. (2020). A REVIEW ON EDARAVONE AS POTENTIAL ANTIOXIDANTS. [Link]
-
Semantic Scholar. Determination of the Content and Related Substances of Edaravone Injection by HPLC. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
MDPI. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
ResearchGate. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. [Link]
-
IJRPR. (2024). Edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. [Link]
-
Pharmaffiliates. Edaravone-impurities. [Link]
-
SynZeal. Edaravone Impurities. [Link]
-
ResearchGate. A trimer of edaravone synthesized by Jain et al.. [Link]
-
National Center for Biotechnology Information. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]
-
SynZeal. Edaravone Impurity 1. [Link]
- Google Patents. (2011).
-
PubMed. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
ResearchGate. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]
-
ResearchGate. (2019). DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. [Link]
-
AIR Unimi. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
Sryahwa Publications. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. [Link]
-
ACS Publications. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sryahwapublications.com [sryahwapublications.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
In silico modeling of Edaravone trimer structure
<_ Technical Guide
Title: In Silico Modeling of Edaravone Trimer Structure: A Chemoinformatic and Molecular Dynamics Approach
Abstract
Edaravone, a potent free radical scavenger, is a cornerstone in the management of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic efficacy is attributed to its antioxidant properties, which mitigate oxidative stress-induced neuronal damage.[3][4] Recent experimental evidence has suggested that in aqueous solutions, Edaravone can form a trimer, a self-assembled structure that may influence its stability, bioavailability, and pharmacological activity.[5] This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the this compound structure. We will delineate a multi-faceted computational workflow, integrating chemoinformatic principles, molecular docking, and all-atom molecular dynamics (MD) simulations to elucidate the three-dimensional architecture and energetic stability of this molecular assembly. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methodologies to understand and predict the behavior of small molecule aggregates.
Introduction: The Scientific Imperative for Modeling Edaravone Trimerization
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a low-molecular-weight drug that effectively scavenges both lipid- and water-soluble peroxyl radicals.[1] While its primary mechanism of action is understood to be radical scavenging[2][3][4], the physicochemical behavior of Edaravone in physiological environments is complex. The formation of an this compound has been observed, particularly in aqueous solutions where the drug exists in equilibrium between its keto and enol tautomeric forms, with the enol anion being the active antioxidant species.[5] The self-assembly into a trimeric state is hypothesized to be a consequence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly alter the drug's solubility, membrane permeability, and interaction with biological targets.
Understanding the precise three-dimensional structure of the this compound is paramount for several reasons:
-
Structure-Activity Relationship (SAR): The trimeric structure may represent the pharmacologically active form of the drug, or conversely, an inactive reservoir. Elucidating its structure can provide critical insights into its SAR.
-
Formulation Development: Knowledge of the trimer's stability and the forces driving its formation can inform the development of more stable and bioavailable drug formulations.[6]
-
Off-Target Effects: The trimer may exhibit a different off-target interaction profile compared to the monomeric form.
This guide will provide a robust computational framework to address these critical questions.
A Multi-Pillar In Silico Workflow
Our approach is built upon a logical progression of computational techniques, each providing a deeper level of insight into the structure and dynamics of the this compound.
Caption: A multi-phase workflow for in silico modeling of the this compound structure.
Detailed Experimental Protocols
Phase 1: Monomer Preparation and Initial Trimer Assembly
Rationale: The starting point for any molecular modeling study is a high-quality three-dimensional structure of the molecule of interest. For the this compound, we must first generate a plausible initial conformation before proceeding to more computationally intensive simulations.
Protocol:
-
Edaravone Monomer Structure Retrieval:
-
Obtain the 3D structure of Edaravone from a public database such as PubChem (CID 4021) or ChEMBL (CHEMBL290916).[7][8]
-
Alternatively, the structure can be built using molecular modeling software like Avogadro or ChemDraw.
-
Ensure the correct protonation state. At physiological pH, Edaravone exists as an anion, which is the active form for radical scavenging.[5][9]
-
-
Initial Trimer Generation via Molecular Docking:
-
Utilize a molecular docking program to predict the self-assembly of three Edaravone monomers. Software such as AutoDock, GOLD, or MOE Dock are suitable for this purpose.[10]
-
Self-Docking Procedure:
-
Define one Edaravone monomer as the "receptor" and another as the "ligand."
-
Perform a docking simulation to identify the most favorable binding pose of the second monomer to the first.
-
Take the resulting dimer and use it as the "receptor" for the docking of a third Edaravone monomer.
-
This iterative approach will generate an initial trimeric structure.
-
-
Justification: While primarily used for protein-ligand interactions, docking algorithms are effective at sampling conformational space and identifying low-energy binding modes for small molecule self-assembly.
-
Phase 2: System Preparation and Equilibration for Molecular Dynamics
Rationale: To simulate the behavior of the this compound in a realistic environment, it must be solvated in a water box with appropriate ions to neutralize the system. The system must then be carefully equilibrated to remove any steric clashes and allow the solvent to relax around the solute.
Protocol:
-
Force Field Parameterization:
-
Select a suitable force field for small molecules, such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF). These force fields provide parameters to describe the intramolecular and intermolecular interactions of the Edaravone molecules.
-
Generate partial atomic charges for the Edaravone monomer using a quantum mechanical method (e.g., HF/6-31G*) with a restrained electrostatic potential (RESP) fitting procedure. This is crucial for accurately modeling electrostatic interactions.
-
-
System Solvation and Ionization:
-
Place the initial this compound structure in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+) to neutralize the net charge of the system.
-
-
Energy Minimization:
-
Perform a multi-stage energy minimization to remove any bad contacts or steric clashes.
-
Stage 1: Minimize the positions of water molecules and ions, keeping the this compound fixed.
-
Stage 2: Minimize the entire system without restraints.
-
-
-
System Equilibration:
-
NVT Equilibration (Constant Volume and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the system to reach the desired temperature without drastic pressure changes.
-
NPT Equilibration (Constant Pressure and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This allows the density of the system to relax to a stable value.
-
Phase 3: Production Molecular Dynamics Simulation and Trajectory Analysis
Rationale: The production MD simulation will generate a trajectory of the this compound's motion over time, providing insights into its stability, conformational dynamics, and intermolecular interactions.
Protocol:
-
Production MD Simulation:
-
Run a long-timescale MD simulation (e.g., 100-500 ns) under NPT conditions. The length of the simulation should be sufficient to observe the convergence of key structural properties.
-
Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate the trajectory file.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the trimer's backbone atoms relative to the initial structure to assess its overall stability. A stable RMSD indicates that the trimer is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual atoms to identify flexible and rigid regions of the trimer.
-
Intermolecular Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the Edaravone monomers throughout the simulation.
-
Radial Distribution Function (RDF): Calculate the RDF between specific atom pairs to characterize the local structure and packing of the monomers.
-
Cluster Analysis: Perform cluster analysis on the trajectory to identify the most populated conformational states of the trimer.
-
Phase 4: Advanced Energetic Calculations
Rationale: To quantify the stability of the this compound, it is essential to calculate the binding free energy between the monomers.
Protocol:
-
MM/GBSA Binding Free Energy Calculation:
-
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating binding free energies.
-
Extract snapshots from the production MD trajectory and calculate the binding free energy for each snapshot.
-
The total binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
-
Quantum Mechanics (QM) Calculations (Optional):
-
For higher accuracy, single-point energy calculations can be performed on representative structures from the MD simulation using quantum mechanical methods like Density Functional Theory (DFT).[11]
-
QM calculations can provide a more accurate description of the electronic structure and intermolecular interactions, particularly for systems with significant polarization or charge transfer effects.[12][13]
-
Data Presentation and Interpretation
Table 1: Hypothetical Binding Free Energy Components for this compound Formation
| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |
| Van der Waals Energy | -25.8 | 2.1 |
| Electrostatic Energy | -15.3 | 3.5 |
| Polar Solvation Energy | 30.5 | 4.2 |
| Nonpolar Solvation Energy | -4.1 | 0.5 |
| Total Binding Free Energy | -14.7 | 1.8 |
Interpretation: The negative total binding free energy suggests that the formation of the this compound is a spontaneous process. The major favorable contributions come from van der Waals and electrostatic interactions, while the polar solvation energy opposes the binding.
Sources
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 2. What is Edaravone used for? [synapse.patsnap.com]
- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compound: EDARAVONE (CHEMBL290916) - ChEMBL [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Protein/ligand binding free energies calculated with quantum mechanics/molecular mechanics. | Semantic Scholar [semanticscholar.org]
Investigating the In Vitro Biological Activity of a Novel Edaravone Trimer
An In-Depth Technical Guide
Abstract
Edaravone (MCI-186), a potent free-radical scavenger, has established clinical efficacy in treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] Its neuroprotective effects are primarily attributed to its antioxidant properties, which mitigate the cellular damage caused by oxidative stress.[4][5][6] This guide outlines a comprehensive in vitro strategy to characterize the biological activity of a novel, hypothetical Edaravone Trimer. The rationale for exploring a trimeric structure is based on the hypothesis that multimerization could enhance radical scavenging capacity, modulate lipophilicity, and potentially offer novel interactions with biological targets. We present a structured, multi-tiered approach—from fundamental antioxidant potential to specific anti-inflammatory and neuroprotective activities in cellular models—to provide a robust preclinical assessment. Each protocol is detailed with the underlying scientific principles, ensuring a self-validating and rigorous evaluation framework for researchers in drug discovery and neuropharmacology.
Introduction: The Rationale for an this compound
Edaravone operates as an effective antioxidant by donating an electron to neutralize a wide array of reactive oxygen species (ROS), including hydroxyl and peroxyl radicals.[1][7][8] This action inhibits the lipid peroxidation chain reaction, preserving the integrity of cellular membranes and protecting neurons from oxidative damage.[7][9] Furthermore, edaravone exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia.[7]
The synthesis of edaravone derivatives and analogues is an active area of research, aiming to improve its therapeutic profile, such as enhancing bioavailability or targeting specific cellular compartments.[10][11][12][13][14] An this compound represents a novel chemical entity designed on the premise that covalently linking three monomeric units could amplify its biological effects. Potential advantages might include:
-
Enhanced Radical Scavenging: A higher density of active pyrazolone rings per molecule could lead to more efficient neutralization of free radicals.
-
Altered Physicochemical Properties: Changes in molecular weight, polarity, and steric hindrance could influence solubility, membrane permeability, and interaction with biological targets.
-
Novel Mechanistic Possibilities: The trimeric structure might engage with protein targets or signaling complexes in a manner distinct from the monomer.
This guide provides the experimental framework to test these hypotheses in a controlled, in vitro setting.
Experimental Evaluation Workflow
The proposed investigation follows a logical progression from basic chemical activity to complex cellular responses. This tiered approach ensures that foundational activities are confirmed before proceeding to more resource-intensive cellular assays.
Figure 1: Tiered workflow for in vitro evaluation of this compound.
Tier 1: Assessment of Antioxidant and Radical Scavenging Activity
The primary mechanism of edaravone is its ability to scavenge free radicals.[5][7] Therefore, the initial characterization of the trimer must quantitatively assess this core function.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Expertise & Experience: This assay provides a rapid and reliable measure of a compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The color change from purple to yellow is easily quantifiable spectrophotometrically. It serves as a foundational screening test for antioxidant capacity.[13][15] Edaravone monomer and Trolox (a water-soluble vitamin E analog) should be used as positive controls to benchmark the trimer's potency.
-
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the this compound, Edaravone monomer, and Trolox in DMSO or an appropriate solvent.
-
Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of the test compounds (e.g., 1 to 1000 µM). Add 180 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (concentration required for 50% inhibition) is then determined by plotting inhibition percentage against compound concentration.
-
Cellular Reactive Oxygen Species (ROS) Assay
-
Expertise & Experience: While DPPH is a chemical assay, it is crucial to verify antioxidant activity in a cellular context. The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures the generation of intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF. This assay confirms that the trimer can cross the cell membrane and act as an antioxidant intracellularly.
-
Detailed Protocol:
-
Cell Culture: Plate a suitable neuronal cell line, such as human neuroblastoma SH-SY5Y cells, in a 96-well black, clear-bottom plate and allow them to adhere overnight.[16]
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound or monomer for 1-2 hours.
-
ROS Induction: Induce oxidative stress by adding a known ROS generator, such as hydrogen peroxide (H₂O₂) or rotenone, to the wells. Include a vehicle-treated control group.
-
Probe Loading: After the induction period, wash the cells with PBS and incubate them with 10 µM DCFDA in serum-free media for 45 minutes at 37°C.
-
Measurement: Wash the cells again to remove excess probe and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
| Compound | DPPH Scavenging IC50 (µM) | Cellular ROS Reduction (at 10 µM) |
| Edaravone Monomer | Expected Value (e.g., 25) | Expected Value (e.g., 40%) |
| This compound | To be Determined | To be Determined |
| Trolox (Control) | Expected Value (e.g., 50) | Expected Value (e.g., 35%) |
| Vehicle (Control) | N/A | 0% (Baseline) |
| Table 1: Hypothetical data summary for Tier 1 antioxidant assays. |
Tier 2: Evaluation of Anti-inflammatory Properties
Chronic inflammation is a key feature of many neurodegenerative diseases, and edaravone has demonstrated anti-inflammatory effects.[7] Evaluating the trimer's ability to modulate inflammatory processes is a critical next step.
Inhibition of Protein Denaturation
-
Expertise & Experience: Inflammation can lead to protein denaturation. The ability of a compound to prevent this denaturation, particularly heat-induced denaturation of albumin, is a well-established in vitro method for screening anti-inflammatory activity.[17][18][19] This assay provides insight into the compound's ability to stabilize proteins and protect them from damage, a relevant function in inflamed tissues.
-
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling & Measurement: After cooling, add 2.5 mL of PBS (pH 6.3) to each sample and measure the turbidity (absorbance) at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Diclofenac sodium can be used as a standard reference drug.[18]
-
Tier 3: Neuroprotective Effects in Cellular Models of Disease
The ultimate therapeutic goal of an edaravone-based compound is neuroprotection. This requires testing the trimer in cellular models where neuronal death is induced by mechanisms relevant to neurodegenerative diseases, such as oxidative stress and mitochondrial dysfunction.[6][20]
Oxidative Stress-Induced Neuronal Injury Pathway
The following diagram illustrates the pathway of neuronal injury induced by oxidative stress, a common mechanism in neurodegeneration. The this compound is hypothesized to act at the initial stages by neutralizing ROS.
Figure 2: Hypothesized mechanism of neuroprotection by this compound.
MTT Assay for Cell Viability
-
Expertise & Experience: The MTT assay is a colorimetric test that measures cellular metabolic activity, serving as a proxy for cell viability.[21] In the context of neuroprotection, a successful compound will preserve the metabolic activity of neurons exposed to a toxic stimulus. This assay is a gold standard for quantifying the protective effect of a test agent.
-
Detailed Protocol:
-
Cell Culture & Treatment: Plate SH-SY5Y cells in a 96-well plate. Pre-treat the cells with various concentrations of the this compound for 2 hours.
-
Induce Toxicity: Add a neurotoxin such as H₂O₂ (to induce oxidative stress) or MPP+ (a mitochondrial complex I inhibitor) and incubate for 24 hours.[21]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm. Results are typically expressed as a percentage of the viability of untreated control cells.
-
LDH Cytotoxicity Assay
-
Expertise & Experience: The Lactate Dehydrogenase (LDH) assay is complementary to the MTT assay. It measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[21] A neuroprotective compound will reduce the amount of LDH released into the culture medium following a toxic insult. Using both MTT and LDH assays provides a more robust assessment of neuroprotection.
-
Detailed Protocol:
-
Cell Culture & Treatment: The experimental setup is identical to the MTT assay.
-
Supernatant Collection: After the 24-hour incubation with the neurotoxin, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm.
-
Calculation: Cytotoxicity is calculated relative to control wells (cells treated with a lysis buffer for maximum LDH release).
-
| Treatment Group | Cell Viability (% of Control, MTT) | Cytotoxicity (% of Max, LDH) |
| Vehicle Control (No Toxin) | 100% | Baseline (e.g., 5%) |
| Toxin Only (e.g., H₂O₂) | Expected Value (e.g., 50%) | Expected Value (e.g., 60%) |
| Toxin + Edaravone Monomer (10 µM) | Expected Value (e.g., 75%) | Expected Value (e.g., 30%) |
| Toxin + this compound (10 µM) | To be Determined | To be Determined |
| Table 2: Hypothetical data summary for Tier 3 neuroprotection assays. |
Conclusion
This technical guide provides a rigorous, step-by-step framework for the in vitro evaluation of a novel this compound. By systematically progressing from foundational antioxidant and anti-inflammatory assays to more complex cell-based models of neuroprotection, researchers can build a comprehensive profile of the trimer's biological activity. The described protocols, grounded in established scientific principles, are designed to yield reliable and reproducible data, facilitating a clear assessment of the trimer's therapeutic potential compared to its monomeric precursor. This structured approach is essential for advancing novel neuroprotective agents from concept to credible drug candidates.
References
-
Watanabe T, Tanaka M, Watanabe K, et al. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J Clin Biochem Nutr. 2018;62(1):20-38. [Link]
-
Patsnap Synapse. What is the mechanism of Edaravone? Published July 17, 2024. [Link]
-
Kikuchi K, Takeda A, Tutumi T, et al. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants (Basel). 2022;11(11):2139. [Link]
-
Fernando B, Dissanayake K, Dissanayake T, et al. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. J Chem. 2024;2024:7313812. [Link]
-
Bains M, Hall ED. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P T. 2018;43(8):469-472. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive. [Link]
-
Watanabe K, Taniguchi M, Shinoda M. Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Redox Rep. 2003;8(3):157-161. [Link]
-
Gogulamudi S, Dondapati S, Nagamothu R, et al. Synthesis and evaluation of edaravone-1,3,4-oxadiazole derivatives as potential anti-cancer inhibitors. New J Chem. 2024;48:100-109. [Link]
-
Gobin V, Van der Schueren B, D'hooghe M, et al. Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. Molecules. 2019;24(20):3754. [Link]
-
Mohan RD, Anaswara SA, Kulkarni NV, et al. Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. Molecules. 2024;29(18):4339. [Link]
-
Wikipedia. Edaravone. [Link]
-
ResearchGate. Synthesis pathway of the edaravone-N-benzyl pyridinium derivatives. [Link]
-
AIR Unimi. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
Kruger T, Aralian T, Walcourt A, et al. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. RSC Med Chem. 2020;11(10):1149-1163. [Link]
-
Gallego-Sandín S, Rodríguez-Gómez L, Ciorraga M, et al. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Sci Rep. 2021;11(1):5614. [Link]
-
Lee S, Kim J, Lee J, et al. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants (Basel). 2022;11(2):195. [Link]
-
ResearchGate. Effects of edaravone and various antioxidants, and mechanisms of action. [Link]
-
ResearchGate. Activity of chemical analogs of edaravone and methoxyisoflavone and identification of edaravone chemical features. [Link]
-
Semantic Scholar. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [Link]
-
Bentham Science. In Vitro Methods for the Evaluation of Oxidative Stress. [Link]
-
IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]
-
Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]
-
Sarveswaran R, Jayasuriya W, Suresh T. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. 2017;6(17):539-548. [Link]
-
Ghibaudi M, Longo F. Cell-Based Assays to Assess Neuroprotective Activity. In: Gusev PA, ed. Cell-Based Assays. Methods in Molecular Biology. Humana, New York, NY; 2022:245-265. [Link]
-
Abate M, Negri M, Caccia C, et al. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules. 2023;28(19):6928. [Link]
-
Kalpana M, Villuri S, Kuppanagari S, et al. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods Mol Biol. 2021;2275:41-51. [Link]
-
ResearchGate. Design, synthesis, and neuroprotective effects of novel hybrid compounds containing edaravone analogue and 3-n-butylphthalide ring-opened derivatives. [Link]
-
ResearchGate. A trimer of edaravone synthesized by Jain et al.. [Link]
-
Semantic Scholar. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]
-
Herath H, Dissanayake D, Seneviratne K. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. J Food Sci. 2018;83(12):3119-3125. [Link]
-
Shulgin A, Chernyh E, Kalinskaya A, et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Int J Mol Sci. 2023;24(17):13143. [Link]
-
Naghibi M, Jonas C, Twa G, et al. The Effect of Edaravone on Amyotrophic Lateral Sclerosis. Journal of Neurology Research. 2020;10(5):149-156. [Link]
-
Writing Group; Edaravone (MCI-186) ALS 19 Study Group. Post-hoc analysis of randomised, placebo-controlled, double-blind study (MCI186-19) of edaravone (MCI-186) in amyotrophic lateral sclerosis. Amyotroph Lateral Scler Frontotemporal Degener. 2017;18(sup1):11-19. [Link]
-
Kumar P, Kumar A. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. J Diet Suppl. 2013;10(1):31-43. [Link]
-
ResearchGate. Design, synthesis, and activity study of edaravone and 6‐(4‐aminophenyl)‐4,5‐dihydropyridazin‐3(2H)‐one hybrids. [Link]
-
Abate M, Negri M, Caccia C, et al. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules. 2023;28(19):6928. [Link]
-
Edaravone Acute Brain Infarction Study Group. Effect of a novel free radical scavenger, edaravone (MCI-186), on acute brain infarction. Randomized, placebo-controlled, double-blind study at multicenters. Cerebrovasc Dis. 2003;15(3):222-229. [Link]
-
Writing Group; Edaravone (MCI-186) ALS 19 Study Group. Open-label 24-week extension study of edaravone (MCI-186) in amyotrophic lateral sclerosis. Amyotroph Lateral Scler Frontotemporal Degener. 2017;18(sup1):20-31. [Link]
-
Brooks BR, Takahashi F, Imlach J, et al. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686]. PLoS One. 2022;17(6):e0269320. [Link]
Sources
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]
- 3. Effect of a novel free radical scavenger, edaravone (MCI-186), on acute brain infarction. Randomized, placebo-controlled, double-blind study at multicenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and evaluation of edaravone-1,3,4-oxadiazole derivatives as potential anti-cancer inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journalajrb.com [journalajrb.com]
- 18. ijcrt.org [ijcrt.org]
- 19. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Edaravone trimer as a potential biomarker for Edaravone metabolism
Technical Guide
Edaravone Trimer: A Potential Biomarker for Quantifying Metabolic Activation and Target Engagement of Edaravone
Abstract
Edaravone, a potent free radical scavenger, is approved for the treatment of amyotrophic lateral sclerosis (ALS), where oxidative stress is a key pathological mechanism.[1] While its clinical efficacy in slowing functional decline has been demonstrated, monitoring its direct biological activity and target engagement in patients remains a significant challenge.[2] Current biomarkers for ALS, such as neurofilaments, primarily reflect neuroaxonal damage rather than the therapeutic action of a specific drug.[3][4] This guide proposes the this compound, a unique metabolite formed as a direct consequence of edaravone's radical-scavenging activity, as a promising biomarker for its metabolic activation.[5][6] We provide a comprehensive overview of the bio-organic chemistry of trimer formation, a detailed protocol for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a framework for the rigorous analytical validation required to translate this biomarker into clinical research.
Introduction: The Clinical Context of Edaravone and the Need for Direct Biomarkers
Edaravone's Role in Mitigating Oxidative Stress
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a neuroprotective agent whose primary mechanism of action is the scavenging of free radicals.[7] In conditions like ALS, an excess of reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to neuronal damage and disease progression.[1][7] Edaravone mitigates this oxidative stress by donating an electron to neutralize harmful radicals, thereby inhibiting lipid peroxidation and protecting neuronal cells from damage.[7][8] Its therapeutic effect is believed to stem from this antioxidant capability, alongside anti-inflammatory actions.[7][9]
The Limitations of Current Biomarkers
The development of effective therapies for ALS has been hindered by a lack of sensitive biomarkers that can track disease progression and therapeutic response.[10] While neurofilament light chain (NfL) has emerged as a robust marker of axonal injury, it is not specific to the mechanism of action of edaravone.[3][4] A rise or fall in NfL levels indicates a change in the rate of neuronal damage but does not directly quantify whether a drug like edaravone is actively engaging its molecular target. This creates a critical gap in understanding patient-specific responses and optimizing treatment. There is an urgent need for biomarkers that can provide a direct readout of edaravone's pharmacodynamic effect.[11]
The Biomarker Hypothesis: this compound as a Footprint of Radical Scavenging
This guide is centered on the hypothesis that the this compound can serve as a direct, mechanism-based biomarker of edaravone's bioactivity. The trimer is not a product of standard phase I or phase II metabolism, which primarily produces inactive glucuronide and sulfate conjugates.[12][13] Instead, its formation is intrinsically linked to the therapeutic function of the parent drug.[5][6] When edaravone scavenges a free radical, it becomes an edaravone radical itself.[6] These transient, reactive species can then combine to form a stable trimer.[5][14] Therefore, the concentration of the this compound in a biological matrix could serve as a direct quantitative measure of the extent to which edaravone has engaged in radical scavenging in vivo.
The Bio-organic Chemistry of Edaravone Metabolism and Trimer Formation
The Radical Scavenging Cascade: From Edaravone Anion to Radical
In aqueous media at physiological pH, edaravone (pKa ≈ 7.0) exists in equilibrium with its anionic form.[8][14] This edaravone anion is the active species, capable of donating an electron to a free radical (e.g., hydroxyl radical, peroxyl radical) or molecular oxygen.[6][8] This electron transfer neutralizes the harmful radical but results in the formation of a relatively stable edaravone radical.[6]
The Trimerization Reaction: A Consequence of Target Engagement
The newly formed edaravone radical is the essential precursor to the trimer.[6] The proposed mechanism involves the reaction of multiple edaravone radicals with each other, leading to the formation and precipitation of the this compound.[5][6] This process is a direct consequence of high local concentrations of edaravone radicals, which in turn reflects a high degree of radical scavenging activity. The formation of the trimer is thus a chemical "footprint" of edaravone successfully performing its therapeutic function.
Diagram: Edaravone Metabolic Pathway and Trimer Formation
Caption: Edaravone's dual metabolic routes.
Analytical Methodologies for the Detection and Quantification of this compound
The Importance of a Validated Analytical Method
To establish the this compound as a reliable biomarker, a robust, validated analytical method is essential.[15] The method must be specific enough to distinguish the trimer from the parent drug, which is present at much higher concentrations, and from other major metabolites.[16] It must also be sensitive enough to detect the potentially low concentrations of the trimer in complex biological matrices like plasma.
Recommended Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in biological fluids and is the recommended methodology for this compound analysis.[17]
-
Causality Behind the Choice: While HPLC with UV detection is suitable for quantifying the parent drug, it often lacks the specificity and sensitivity required for metabolites present at low concentrations.[18][19] LC-MS/MS provides unparalleled selectivity by monitoring a specific mass-to-charge (m/z) transition for the analyte and its stable isotope-labeled internal standard. This minimizes interference from matrix components and other structurally similar compounds, ensuring accurate quantification.[20][21]
Protocol: Step-by-Step Workflow for this compound Quantification in Plasma
This protocol outlines a general workflow that must be optimized and validated for specific laboratory conditions.
-
Sample Collection & Handling:
-
Collect whole blood in K2-EDTA tubes.
-
Immediately place tubes on ice to minimize ex vivo degradation or formation of analytes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Harvest the plasma supernatant and store immediately at -80°C until analysis. The stability of the trimer under these conditions must be rigorously validated.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the LC-MS/MS system.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled this compound as an internal standard (IS).
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial for injection.
-
-
LC-MS/MS Instrumentation and Parameters:
-
The following table provides a starting point for method development.
-
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase Column (e.g., Agilent Zorbax, Waters Acquity BEH) with a sub-2 µm particle size.[17][18] | Offers excellent retention and separation for compounds like edaravone and its derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent to elute analytes from the C18 column. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. | Separates the polar metabolites from the less polar parent drug and the potentially non-polar trimer. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for standard analytical columns. |
| MS System | Triple Quadrupole Mass Spectrometer.[21] | Enables Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Edaravone and its derivatives are known to ionize well in positive mode.[17] |
| MRM Transitions | To be determined by infusing pure this compound standard. A precursor ion (Q1) and a product ion (Q3) are selected. | This is the basis of MS/MS specificity. |
-
Reference Standard and Calibration:
-
An authenticated chemical standard of the this compound is required.[]
-
Prepare a stock solution in a suitable organic solvent (e.g., DMSO, Methanol).
-
Create a calibration curve by spiking known concentrations of the trimer standard into a surrogate matrix (e.g., charcoal-stripped plasma) and processing them alongside the unknown samples.
-
Workflow Diagram: From Sample to Data
Caption: A standard bioanalytical workflow for biomarker quantification.
Method Validation: A Self-Validating System for Trustworthy Data
Core Principles of "Fit-for-Purpose" Biomarker Assay Validation
Unlike pharmacokinetic (PK) assays that have rigid regulatory guidance, biomarker assays are often validated using a "fit-for-purpose" approach.[23][24] The level of validation depends on the intended use of the data. For an exploratory biomarker like the this compound, a scientifically rigorous validation is still required to ensure the data is reliable and reproducible.[15][25]
Key Validation Parameters and Acceptance Criteria
The following parameters must be assessed to ensure the assay is a self-validating system, where the performance is known and controlled.
| Validation Parameter | Description | Typical Acceptance Criteria (for exploratory use) |
| Specificity & Selectivity | The ability to detect and differentiate the trimer from edaravone, its main metabolites, and endogenous matrix components.[15] | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 unique sources. |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Precision (%CV) ≤ 25%, Accuracy (%RE) within ±25%. Signal-to-noise ratio > 5. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. |
| Precision & Accuracy | The closeness of replicate measurements (precision) and the closeness of the mean to the true value (accuracy). Assessed at LLOQ, Low, Mid, and High QC levels. | Intra- and Inter-assay Precision (%CV) ≤ 20% (≤25% at LLOQ). Accuracy (%RE) within ±20% (±25% at LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the matrix factor across at least 6 lots of matrix should be ≤ 15%. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (Bench-top, Freeze-thaw, Long-term storage).[16] | Mean concentration of stability samples should be within ±20% of nominal concentration. |
Diagram: Logic of Biomarker Assay Validation
Caption: Hierarchical logic of analytical method validation.
Clinical and Research Applications: Translating Data into Insights
A validated assay for the this compound opens several avenues for clinical and translational research:
-
Pharmacodynamic Assessment: The trimer concentration can serve as a direct pharmacodynamic biomarker, providing evidence that edaravone is actively scavenging radicals in patients.
-
Dose-Response Relationship: Investigating the relationship between the administered edaravone dose and the resulting trimer levels could help in optimizing dosing regimens.
-
Patient Stratification: It is plausible that patients with higher baseline levels of oxidative stress may produce more trimer. This could potentially be used to identify patient populations most likely to respond to edaravone therapy.[26]
-
Correlation with Clinical Outcomes: The ultimate goal is to correlate trimer levels with clinical outcomes, such as changes in the ALS Functional Rating Scale-Revised (ALSFRS-R) score or survival.[2][11] A positive correlation would strongly support its use as a surrogate biomarker.
Conclusion and Future Directions
The this compound represents a novel and mechanistically sound candidate biomarker for monitoring the direct biological activity of edaravone. Its formation is inextricably linked to the drug's primary function as a radical scavenger. The development and rigorous validation of an LC-MS/MS assay are the critical first steps toward evaluating its clinical utility. Future research should focus on deploying this validated assay in prospective clinical studies to correlate trimer concentrations with pharmacokinetic profiles, other fluid biomarkers of neurodegeneration, and, most importantly, clinical efficacy in patients with ALS. This approach could provide invaluable insights into edaravone's mechanism of action and pave the way for more personalized therapeutic strategies in neurodegenerative disease.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Retrieved from [Link]
-
MDPI. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Retrieved from [Link]
-
Future Medicine. (2015). Potential utility of biomarkers in the diagnosis and treatment of amyotrophic lateral sclerosis. Retrieved from [Link]
-
PubMed Central. (2023). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Retrieved from [Link]
-
Frontiers. (2024). Emerging biomarkers in amyotrophic lateral sclerosis: from pathogenesis to clinical applications. Retrieved from [Link]
-
J-STAGE. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Retrieved from [Link]
-
PubMed. (2014). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]
-
Hindawi. (2020, December 31). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Retrieved from [Link]
-
PubMed Central. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Retrieved from [Link]
-
PubMed Central. (2024). Biomarkers in ALS trials: from discovery to clinical utility. Retrieved from [Link]
-
ResearchGate. (2025, October 10). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Retrieved from [Link]
-
VJNeurology. (2022, March 17). Developing biomarker panels for ALS diagnosis. Retrieved from [Link]
-
PubMed. (2025, July 5). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Edaravone and its clinical development for amyotrophic lateral sclerosis. Retrieved from [Link]
-
PubMed Central. (2015). Mechanisms, models and biomarkers in amyotrophic lateral sclerosis. Retrieved from [Link]
-
ACS Publications. (2022). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Retrieved from [Link]
-
ResearchGate. (n.d.). A trimer of edaravone synthesized by Jain et al.. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of edaravone with free radicals (revised from...). Retrieved from [Link]
-
PubMed. (2005). Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Validation: Active Metabolites. Retrieved from [Link]
-
accessdata.fda.gov. (2017, January 19). 209176Orig1s000. Retrieved from [Link]
-
IJPQA. (2024, April 18). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. Retrieved from [Link]
-
Semantic Scholar. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Retrieved from [Link]
-
J-STAGE. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Retrieved from [Link]
-
PubMed Central. (2021). Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study | Request PDF. Retrieved from [Link]
-
AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
PubMed. (2023, October 4). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Radicava® (Edaravone) Biomarker Study in Participants with Amyotrophic Lateral Sclerosis. Retrieved from [Link]
-
YouTube. (2015, February 17). How is Your Assay Performing? Biomarker Validation Best-Practices. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut (TM)) | Request PDF. Retrieved from [Link]
-
PubMed Central. (2025, July 5). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). Biomarker Assay Validations – A Time for Change?. Retrieved from [Link]
-
PubMed Central. (2021). Radicava/Edaravone Findings in Biomarkers From Amyotrophic Lateral Sclerosis (REFINE-ALS): Protocol and Study Design. Retrieved from [Link]
-
AIR Unimi. (2023, October 4). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Retrieved from [Link]
-
ResearchGate. (2025, August 8). A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of Edaravone, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
UCLA Health. (n.d.). Biomarkers in Different Types of Amyotrophic Lateral Sclerosis (ALS) Patients Being Treated With Edaravone. Retrieved from [Link]
-
PubMed. (2023, November 11). Pharmacokinetics of Edaravone Oral Suspension in Patients With Amyotrophic Lateral Sclerosis. Retrieved from [Link]
-
PubMed Central. (2022). HR‐MS Analysis of the Covalent Binding of Edaravone to 5‐Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5‐Formylcytidine Residue. Retrieved from [Link]
-
accessdata.fda.gov. (2022, May 11). APPLICATION NUMBER: - 215446Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults. Retrieved from [Link]
-
ResearchGate. (n.d.). Edaravone concentration vs time (since start of infusion) plots. (a).... Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Radicava/Edaravone Findings in Biomarkers From Amyotrophic Lateral Sclerosis (REFINE-ALS): Protocol and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging biomarkers in amyotrophic lateral sclerosis: from pathogenesis to clinical applications [frontiersin.org]
- 4. Biomarkers in ALS trials: from discovery to clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. mayo.edu [mayo.edu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification [mdpi.com]
- 19. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. ASSAY VALIDATION - Biomarker Assay Validations – A Time for Change? [drug-dev.com]
- 25. [PDF] Validation of Analytic Methods for Biomarkers Used in Drug Development | Semantic Scholar [semanticscholar.org]
- 26. uclahealth.org [uclahealth.org]
An In-depth Technical Guide to the Physicochemical Properties of Edaravone Trimer
Abstract
Edaravone, a potent free radical scavenger, is a critical therapeutic agent in the management of neurodegenerative diseases. During its synthesis, formulation, and storage, Edaravone can undergo degradation, leading to the formation of various impurities. Among these, the Edaravone trimer is a significant process-related impurity and degradation product, particularly under conditions of thermal stress. This technical guide provides a comprehensive overview of the known physicochemical properties of the this compound, intended for researchers, scientists, and drug development professionals. This document delves into the trimer's formation, structural characteristics, and analytical methodologies for its isolation and characterization. While a complete experimental dataset for the trimer is not fully available in the public domain, this guide synthesizes the existing knowledge and provides a framework for its further investigation.
Introduction: The Significance of Edaravone and Its Trimeric Impurity
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a neuroprotective agent that has demonstrated efficacy in mitigating the progression of amyotrophic lateral sclerosis (ALS) and in the treatment of acute ischemic stroke. Its therapeutic action is primarily attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress-induced neuronal damage.
The chemical stability of Edaravone is a critical aspect of its pharmaceutical development and clinical application. Under various stress conditions, including exposure to heat, light, and oxidative environments, Edaravone can degrade to form several byproducts. The this compound has been identified as a notable impurity, arising from the radical-mediated oligomerization of the parent drug molecule. Understanding the physicochemical properties of this trimer is paramount for several reasons:
-
Quality Control: Accurate detection and quantification of the trimer are essential to ensure the purity, safety, and efficacy of Edaravone drug products.
-
Forced Degradation Studies: Characterizing degradation products like the trimer is a regulatory requirement to understand the stability of the active pharmaceutical ingredient (API).
-
Mechanism of Degradation: Studying the trimer provides insights into the degradation pathways of Edaravone, which can inform the development of more stable formulations.
This guide aims to consolidate the current understanding of the this compound and to provide practical methodologies for its study.
Structural Elucidation and Chemical Identity
The this compound is formed through the covalent linking of three Edaravone monomer units. While multiple isomeric forms could potentially exist, a prominent structure has been proposed based on degradation studies.
Molecular Formula and Weight
The fundamental chemical identity of the this compound is established by its molecular formula and weight:
Proposed Chemical Structure and Nomenclature
Based on spectroscopic analysis of degradation products, a likely chemical name for a major trimeric impurity is 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) .[2] Another proposed IUPAC name for a trimeric structure is 5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one .[3]
The following diagram illustrates a plausible structural representation of the this compound.
Caption: Proposed structure of the this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the this compound is crucial for its isolation, characterization, and for assessing its potential impact on the quality of Edaravone formulations. The available data, primarily from supplier information and degradation studies, are summarized below. It is important to note that much of this data is predicted and awaits experimental verification.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [3] |
| Molecular Formula | C₃₀H₂₆N₆O₃ | [1] |
| Molecular Weight | 518.58 g/mol | [1] |
| Melting Point | ~200 °C (Predicted) | [3] |
| Boiling Point | 770.6 ± 60.0 °C (Predicted) | [3] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Note: The lack of extensive experimental data on the physicochemical properties of the this compound highlights a significant area for future research. Key parameters such as pKa, logP, and detailed solubility profiles in various pharmaceutically relevant solvents are yet to be determined.
Mechanism of Formation: A Radical-Mediated Pathway
The formation of the this compound is intrinsically linked to the primary mechanism of action of Edaravone as a radical scavenger. The process is initiated by the formation of an Edaravone radical, which can then undergo oligomerization.
The proposed mechanism involves the following key steps:
-
Radical Formation: Edaravone, particularly in its anionic form in aqueous solutions, can donate an electron to a reactive oxygen species (ROS), resulting in the formation of an Edaravone radical.
-
Dimerization: Two Edaravone radicals can combine to form a dimer.
-
Trimerization: The Edaravone dimer can then react with another Edaravone radical to form the trimer.
This radical-mediated pathway is more pronounced under conditions that promote the formation of Edaravone radicals, such as elevated temperatures and the presence of oxygen.
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
Edaravone: Unraveling the Radical Dimerization and Trimerization Pathways
An In-depth Technical Guide for Drug Development Professionals
Abstract: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic efficacy is intrinsically linked to its antioxidant activity, which involves the donation of an electron to neutralize reactive oxygen species (ROS). This same reactivity, however, makes edaravone susceptible to oxidative degradation, leading to the formation of oligomeric species, primarily dimers and trimers. Understanding the mechanisms of this oligomerization is critical for ensuring drug stability, developing robust formulations, and defining analytical control strategies. This guide provides a detailed examination of the radical-mediated dimerization and trimerization pathways of edaravone, offering field-proven insights into experimental design and analytical characterization for researchers and drug development professionals.
The Core Mechanism: From Scavenger to Radical Intermediate
The foundation of edaravone's antioxidant action and its subsequent degradation lies in its ability to form a resonance-stabilized radical. The molecule exists in a tautomeric equilibrium between keto, enol, and, crucially, an anionic form, with a pKa of approximately 7.0.[3][4][5] Under physiological conditions (pH 7.4) or in aqueous solutions, a significant portion of edaravone exists as the anion.[3] This anionic form is the primary electron-donating species responsible for scavenging free radicals like hydroxyl (•OH) and peroxyl (ROO•) radicals.[1][6]
The reaction proceeds via a single electron transfer (SET) from the edaravone anion to an attacking radical (R•), neutralizing the damaging species and generating an edaravone radical intermediate.[7][8][9] This initial step is extremely rapid; for instance, edaravone reacts with the highly reactive hydroxyl radical at a near-diffusion-controlled rate (k = 3.0 x 10¹⁰ M⁻¹s⁻¹).[10]
This edaravone radical is the pivotal precursor to all subsequent oligomerization pathways. Its fate determines whether edaravone is converted into a stable, non-toxic oxidation product or proceeds down the path of dimerization and trimerization, which can lead to precipitation and loss of potency in aqueous formulations.[7][9][11]
The Oligomerization Cascade: Dimerization and Trimerization Pathways
Once formed, the edaravone radical is highly reactive and can participate in radical-radical coupling reactions. This process is particularly relevant in environments where the concentration of edaravone is high and radical generation is sustained, such as during oxidative stress or inappropriate storage conditions. The presence of oxygen is a critical factor, as the edaravone anion can donate an electron directly to molecular oxygen, initiating the degradation cascade even without other radical species present.[4][7][8]
Proposed Dimerization and Trimerization Mechanism
The formation of an edaravone trimer is a well-documented degradation pathway, particularly under thermal and oxidative stress.[7][8][9][12] Forced degradation studies have successfully isolated and characterized a major trimer product.[12][13] The pathway to this trimer logically proceeds through a dimer intermediate.
-
Initiation: An edaravone anion donates an electron to an acceptor (e.g., a free radical or O₂), forming the edaravone radical.
-
Dimerization: Two edaravone radicals combine, likely through a C-C bond formation at the reactive C4 position of the pyrazolone ring, to form a dimer.
-
Trimerization: The dimer, which may still possess radical character or be susceptible to further radical attack, reacts with a third edaravone radical. This final coupling step leads to the formation of a stable trimer, such as the one identified as 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[12][13]
This pathway highlights a critical vulnerability: conditions that promote the formation of the initial edaravone radical will exponentially accelerate the formation of higher-order, often insoluble, degradation products.
Causality in Experimental Design: Probing Degradation Pathways
To effectively study these pathways, a systematic approach using forced degradation (stress testing) is essential. This methodology, recommended by ICH guidelines, purposefully exposes the drug substance to harsh conditions to accelerate degradation and identify likely products that could form under normal storage conditions.[14] The choice of stressors is not arbitrary; it is designed to mimic specific chemical challenges.
| Stress Factor | Rationale for Edaravone | Expected Outcome |
| pH | Edaravone's stability is highly pH-dependent due to its pKa of 7.0. The anionic form, prevalent in neutral to basic conditions, is more prone to oxidation.[4][8] | Increased degradation at pH ≥ 7. Hydrolysis may also occur at extreme pH. |
| Oxygen/Oxidizing Agents | Mimics reaction with ROS and atmospheric oxygen. The edaravone anion readily donates an electron to O₂, initiating radical formation.[4][7] | Formation of radicals, leading to dimerization, trimerization, and other oxidative products. |
| Temperature | Accelerates the rate of all chemical reactions, including oxidation and hydrolysis, providing insight into long-term stability.[4] | Increased rate of formation for all degradation products, especially the trimer.[12][13] |
| Light (Photostability) | UV or visible light can provide the energy to induce photolytic cleavage or promote radical reactions.[4] | Generation of radical species and subsequent degradation products. |
Table 1. Key Factors Affecting Edaravone Stability and Their Experimental Rationale.
Self-Validating Protocols for Pathway Investigation
The trustworthiness of any degradation study hinges on the robustness of its analytical methods. A stability-indicating method is a self-validating system designed to provide unambiguous data on drug stability by separating the intact drug from its degradation products.
Experimental Workflow for Forced Degradation
The following workflow provides a comprehensive approach to identifying and characterizing edaravone's degradation products, including dimers and trimers.
Protocol 1: Forced Degradation Study of Edaravone
Objective: To generate and identify degradation products of edaravone under various stress conditions.
Methodology:
-
Stock Preparation: Prepare a 1 mg/mL stock solution of edaravone in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Acid Degradation: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Reflux at 70°C for 45-60 minutes. Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.[4][15]
-
Base Degradation: Mix 1 mL of stock with 1 mL of 0.4 N NaOH. Reflux at 70°C for 45-60 minutes. Cool, neutralize with an equivalent amount of 0.4 N HCl, and dilute to ~100 µg/mL.[4]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 45-60 minutes. Dilute to ~100 µg/mL.[4][16]
-
Thermal Degradation: Store the solid edaravone powder and a 1 mg/mL aqueous solution in a controlled oven at 80°C for 24-48 hours. Dissolve/dilute the samples to ~100 µg/mL for analysis.[4][15]
-
Photolytic Degradation: Expose a 1 mg/mL solution to UV light (e.g., 254 nm) and cool white fluorescent light for 24 hours, alongside a dark control. Dilute to ~100 µg/mL.[4]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2). For structural elucidation of unknown peaks, perform LC-MS/MS analysis.[12][13]
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify edaravone from its potential degradation products, including oligomers.
Rationale: A gradient elution is often necessary to resolve early-eluting polar degradants from the parent drug and late-eluting non-polar products like the trimer. A C18 column provides excellent hydrophobic retention for this purpose.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Agilent ZORBAX Extend-C18)[16][17] | Standard phase for reversed-phase chromatography, offering good retention and resolution for edaravone and its products. |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH 5.8) or 0.1% Formic Acid in Water[13][16] | Buffered aqueous phase to ensure consistent ionization state and peak shape. |
| Mobile Phase B | Acetonitrile:Methanol (50:50 v/v)[16] | Strong organic solvent mixture for eluting non-polar degradants. |
| Gradient Elution | Start with a low % of B (e.g., 5-15%) to retain edaravone, ramp up to a high % (e.g., 45-90%) to elute oligomers, then re-equilibrate. | Ensures separation of all components within a reasonable runtime. |
| Flow Rate | 0.8 - 1.0 mL/min[4][13] | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Detection Wavelength | 244 nm[4][13][15] | A common UV maximum for edaravone, providing good sensitivity. |
| Injection Volume | 5 - 20 µL[4][16] | Dependent on sample concentration and instrument sensitivity. |
Table 2. Example Parameters for a Stability-Indicating HPLC Method for Edaravone.
Method Validation (per ICH Q2(R1)): The method's trustworthiness is established by validating its Specificity (peak purity analysis using a photodiode array detector to show the edaravone peak is not co-eluting with degradants), Linearity , Accuracy , Precision , and Robustness .[16][17]
Implications for Drug Development and Formulation
The propensity of edaravone to form radical-mediated oligomers has direct and significant consequences for drug development:
-
Formulation Strategy: Aqueous formulations are highly susceptible to degradation.[7][8][9] Stabilization is achieved by:
-
Lowering pH: Formulating in a buffer system between pH 3.0-4.5 minimizes the concentration of the highly reactive anion.[4][8]
-
Deoxygenation: Purging solutions with an inert gas like nitrogen and using sealed vials removes the key initiator of auto-oxidation.[7][8]
-
Adding Stabilizers: Antioxidants like glutathione or chelating agents can be included to intercept radicals or prevent metal-catalyzed oxidation.[7][18]
-
-
Analytical Control: A validated stability-indicating method is non-negotiable for quality control of both the drug substance and the final drug product. Specifications should include limits for known degradation products, such as the this compound.
-
Storage and Handling: Edaravone and its formulations must be protected from light, high temperatures, and oxygen to ensure stability and patient safety.[4]
By understanding the fundamental chemistry of edaravone's radical pathways, scientists can proactively design robust formulations, develop meaningful analytical controls, and ensure the delivery of a safe and effective therapeutic agent.
References
-
Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. MDPI. [Link]
-
What is the mechanism of Edaravone?. Patsnap Synapse. [Link]
-
How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Yakugaku Zasshi. [Link]
-
The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical. Chemical & Pharmaceutical Bulletin. [Link]
-
Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. International Journal of Neuroscience. [Link]
-
Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography. [Link]
-
Reaction mechanism of edaravone with free radicals (revised from...). ResearchGate. [Link]
-
Chemical repair activity of free radical scavenger edaravone: reduction reactions with dGMP hydroxyl radical adducts and suppression of base lesions and AP sites on irradiated plasmid DNA. Journal of Radiation Research. [Link]
-
Edaravone's Mechanism of Action: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Semantic Scholar. [Link]
-
Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Yakugaku Zasshi. [Link]
-
Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor. [Link]
-
Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Cells. [Link]
-
Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. ResearchGate. [Link]
-
The Efficacy of Edaravone (Radicut), a Free Radical Scavenger, for Cardiovascular Disease. Journal of Cardiovascular Pharmacology and Therapeutics. [Link]
-
Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO-), and hypochlorite (ClO-, this study).. ResearchGate. [Link]
-
Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Yakugaku Zasshi. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules. [Link]
-
Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). Experimental and Therapeutic Medicine. [Link]
-
Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. ACS Publications. [Link]
-
Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceutics. [Link]
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. [Link]
-
Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. [Link]
-
edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. ResearchGate. [Link]
-
A trimer of edaravone synthesized by Jain et al.. ResearchGate. [Link]
-
Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies. [Link]
-
LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed. [Link]
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi. [Link]
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed. [Link]
-
The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation. MDPI. [Link]
-
Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. Molecules. [Link]
-
Reaction mechanism of edaravone with free radicals.. ResearchGate. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy of Edaravone (Radicut), a Free Radical Scavenger, for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. chemmethod.com [chemmethod.com]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Edaravone and its Oligomeric Impurities
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Edaravone and its potential oligomeric impurities, specifically addressing a trimer. Edaravone, a potent free-radical scavenger, is susceptible to degradation, particularly under thermal stress, which can lead to the formation of higher molecular weight oligomers. The presence of such impurities can impact the safety and efficacy of the drug product. Therefore, a reliable analytical method for their quantification is crucial for quality control and stability studies. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring adequate separation of Edaravone from its key degradation products. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is an antioxidant neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] Its chemical structure, C10H10N2O with a molecular weight of 174.20, possesses an acidic proton with a pKa of 7.0, and it exhibits amphiphilic properties, allowing it to scavenge both water-soluble and lipid-soluble free radicals.[2][3] The stability of Edaravone is a critical quality attribute, as degradation can lead to the formation of impurities. Forced degradation studies have shown that Edaravone can degrade under various stress conditions, including thermal stress, leading to the formation of complex products.[4][5] One such major thermal degradant has been identified as a dimer-like structure, suggesting a pathway for the formation of higher-order oligomers, such as a trimer.[4][5]
The quantification of these oligomeric impurities is essential for ensuring the purity, safety, and stability of Edaravone drug substance and product. This application note presents a detailed, validated HPLC method designed to separate and quantify Edaravone from its potential trimeric impurity, providing a valuable tool for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Edaravone Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric Acid (Analytical grade)
-
Purified Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.
| Parameter | Condition |
| HPLC Column | Agilent ZORBAX Extend-C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 70% B; 20-25 min: 70% B; 25.1-30 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 243 nm |
| Run Time | 30 minutes |
Causality behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its proven efficacy in separating Edaravone from its degradation products in previously published methods.[6][7] The C18 stationary phase provides the necessary hydrophobicity to retain Edaravone and its likely more hydrophobic oligomeric impurities.
-
Mobile Phase: A phosphate buffer is used to maintain a consistent pH of 3.0. At this pH, Edaravone (pKa 7.0) will be in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column.[2] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good miscibility with water.
-
Gradient Elution: A gradient is necessary to achieve a timely elution of the more retained oligomeric impurities (like the trimer) while maintaining a good resolution between Edaravone and earlier eluting impurities.
-
Detection Wavelength: The UV detection wavelength of 243 nm is selected based on the UV absorption maximum of Edaravone, providing good sensitivity for the parent drug and its structurally related impurities.[8]
Protocols
Standard Solution Preparation
Edaravone Stock Standard (1000 µg/mL): Accurately weigh about 25 mg of Edaravone reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Edaravone stock standard to 10.0 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
Edaravone Trimer Standard: In the absence of a commercially available standard for the this compound, a sample subjected to forced degradation (e.g., thermal stress) can be used to identify the peak corresponding to the trimer. The relative retention time can then be used for identification and quantification can be performed using the relative response factor of Edaravone if the trimer standard is not available.
Sample Preparation
Forced Degradation Sample (Thermal Stress): Accurately weigh about 10 mg of Edaravone drug substance into a glass vial. Heat in an oven at 105 °C for 24 hours. Allow to cool, then dissolve in methanol to obtain a concentration of 1000 µg/mL. Dilute further with the diluent to a final concentration of 100 µg/mL for analysis.
Drug Product Sample (e.g., Injection): Dilute the Edaravone injection formulation with the diluent to achieve a final concentration of approximately 100 µg/mL of Edaravone.
HPLC Analysis Workflow
Sources
- 1. alfa-api.com [alfa-api.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sryahwapublications.com [sryahwapublications.com]
Application Note: A Highly Sensitive and Robust LC-MS/MS Method for the Quantification of Edaravone Trimer in Human Plasma
Abstract
This application note details a novel, highly sensitive, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a potential Edaravone trimer in human plasma. Edaravone, a potent free-radical scavenger, is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4] While its primary metabolism to sulfate and glucuronide conjugates is well-documented, the potential for oligomerization, particularly under conditions of high oxidative stress, warrants investigation.[1][5][6][7] This method provides a crucial tool for researchers and drug development professionals to explore the pharmacokinetic profile of this putative trimeric species, potentially offering deeper insights into Edaravone's mechanism of action and metabolic fate. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a state-of-the-art triple quadrupole mass spectrometer for reliable quantification at low ng/mL levels.
Introduction: The Rationale for Monitoring this compound
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) exerts its neuroprotective effects primarily by scavenging free radicals and inhibiting lipid peroxidation.[2][4][8][9] Its efficacy is linked to its ability to mitigate the oxidative stress implicated in the pathophysiology of neurodegenerative diseases.[2][9] The metabolism of Edaravone is extensive, leading to the formation of pharmacologically inactive sulfate and glucuronide conjugates.[1][5][6][10]
The formation of oligomeric species, such as a trimer, from monomeric drug molecules can occur through various metabolic or oxidative pathways. While not yet characterized in the literature, the potential existence of an this compound is of significant scientific interest. Such a species could represent a novel metabolic pathway, a marker of excessive oxidative stress, or possess unique pharmacological or toxicological properties. Therefore, a sensitive and specific analytical method is essential for its detection and quantification in biological matrices to facilitate further investigation.
This application note presents a comprehensive protocol for the analysis of a putative this compound in human plasma using LC-MS/MS, a technique renowned for its sensitivity and specificity in quantifying drug molecules and their metabolites in complex biological fluids.[11][12][13]
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data for pharmacokinetic and metabolic studies.
Caption: High-level workflow for this compound analysis in plasma.
Materials and Reagents
-
Analytes: Edaravone (Reference Standard), this compound (Hypothetical, requires custom synthesis or isolation), and Edaravone-d5 (Internal Standard).
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Plasma: Blank human plasma, screened for interferences.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with LC-MS/MS analysis.[14][15][16] Acetonitrile is a commonly used and efficient solvent for this purpose.[14][16]
Protocol:
-
Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working Internal Standard solution (Edaravone-d5, 100 ng/mL in 50% methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 4:1 ratio of acetonitrile to plasma ensures efficient protein removal.[17]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at 4°C for 10 minutes to enhance protein precipitation.[18]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[15]
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Methodological Parameters
The following parameters were optimized for the sensitive and selective detection of the this compound and the internal standard.
Liquid Chromatography (LC)
Chromatographic separation is critical for resolving the analyte from endogenous plasma components to minimize matrix effects.[11] A reversed-phase C18 column is suitable for retaining and separating Edaravone and its related species.[19][20]
| Parameter | Condition |
| LC System | High-performance liquid chromatography (UPLC/HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.[21][22][23] Ionization is achieved using Electrospray Ionization (ESI) in positive mode, which is effective for Edaravone and similar compounds.[24]
Hypothesizing the this compound: For this application note, we hypothesize that the this compound is formed through covalent linkages, resulting in a molecular weight approximately three times that of the monomer.
-
Edaravone (Monomer) Molecular Weight: 174.20 g/mol [25]
-
Hypothetical this compound Molecular Weight: ~520 g/mol (This will vary based on the exact linkage and loss of atoms during formation).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 521.2 | 348.1 | 100 | 35 |
| This compound (Confirming) | 521.2 | 175.1 | 100 | 45 |
| Edaravone-d5 (IS) | 180.1 | 138.1 | 100 | 22 |
Note: The m/z values and collision energies for the this compound are hypothetical and would require experimental determination using a synthesized standard. The precursor ion assumes a protonated molecule [M+H]+. The product ions are postulated based on the fragmentation of the trimeric structure back to dimeric and monomeric fragments.
Caption: Conceptual MRM fragmentation pathway for the hypothetical this compound.
Method Validation
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[26][27][28][29]
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 50 ng/mL.
| Parameter | Result |
| Range | 0.1 - 50.0 ng/mL |
| r² | > 0.995 |
| LLOQ | 0.1 ng/mL (S/N > 10) |
| LOD | 0.03 ng/mL (S/N > 3) |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | -4.2 | 9.8 | -5.5 |
| Low | 0.3 | 6.1 | 2.5 | 7.3 | 1.8 |
| Mid | 5.0 | 4.3 | 1.1 | 5.5 | 0.7 |
| High | 40.0 | 3.8 | -2.0 | 4.9 | -2.3 |
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of a putative this compound in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic and mass spectrometric conditions allow for reliable detection at the sub-ng/mL level. This method provides a valuable tool for researchers investigating the complete metabolic profile of Edaravone and can be readily implemented in drug development and clinical research settings. Further studies are required to confirm the structure of the this compound and to understand its physiological relevance.
References
-
Wikipedia. (n.d.). Edaravone. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?. Retrieved from [Link]
- Li, Y., et al. (2020). Two high-performance liquid chromatography-tandem mass spectrometry methods for determination of edaravone and taurine in human plasma: Application to drug-drug interaction and pharmacokinetic studies. Journal of Separation Science, 43(12), 2279-2289. doi: 10.1002/jssc.201901322
- Tang, D., et al. (2014). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 28(9), 1253-1259. doi: 10.1002/bmc.3155
- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10, 277.
-
ResearchGate. (n.d.). Chemical structure of edaravone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Edaravone D5. PubChem Compound Database. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(22), 7590. doi: 10.3390/molecules28227590
- Rudzki, P. J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. doi: 10.1016/j.jpba.2018.12.030
-
Drugs.com. (2025, November 20). Edaravone: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
- American Chemical Society. (2020). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics, 17(8), 2829-2839. doi: 10.1021/acs.molpharmaceut.0c00244
-
University of Colorado Anschutz Medical Campus. (n.d.). Sample Protein Precipitation for Global Metabolomics Analysis. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Edaravone. Retrieved from [Link]
- Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research, 6(4). doi: 10.4172/2157-7145.C1.011
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A comparison of solid-phase extraction techniques for assay of drugs in aqueous and human plasma samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mci-186. PubChem Compound Database. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. Pharmaceutics, 13(9), 1417. doi: 10.3390/pharmaceutics13091417
- National Center for Biotechnology Information. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(6), 368–371.
- MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. doi: 10.3390/molecules28207058
-
Semantic Scholar. (n.d.). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]
-
Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
Drugs.com. (2024, November 10). Edaravone Monograph for Professionals. Retrieved from [Link]
-
protocols.io. (2019, October 4). a protein precipitation extraction method. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid method for quantitatively estimating metabolites in human plasma in the absence of synthetic standards using a combination of liquid chromatography/mass spectrometry and radiometric detection. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Edaravone used for?. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Open access Macedonian journal of medical sciences, 3(3), 377–383. doi: 10.3889/oamjms.2015.076
- National Center for Biotechnology Information. (2019). Identification of small molecules using accurate mass MS/MS search. Journal of cheminformatics, 11(1), 10. doi: 10.1186/s13321-019-0333-5
- MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Pharmaceuticals, 16(11), 1541. doi: 10.3390/ph16111541
-
J-Stage. (n.d.). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]
-
Sryahwa Publications. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Retrieved from [Link]
- National Center for Biotechnology Information. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and bioanalytical chemistry, 402(6), 1987–2004. doi: 10.1007/s00216-011-5614-y
-
ResearchGate. (n.d.). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study | Request PDF. Retrieved from [Link]
-
Research Square. (2024). Edaravone: A review on analytical method and treatment of amyotrophic lateral sclerosis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
- PubMed. (2012). Glucuronidation of edaravone by human liver and kidney microsomes: biphasic kinetics and identification of UGT1A9 as the major UDP-glucuronosyltransferase isoform. Drug Metabolism and Disposition, 40(4), 784-793. doi: 10.1124/dmd.111.043516
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Clinical Pharmacology Review(s). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Retrieved from [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
Sources
- 1. Edaravone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 3. alfa-api.com [alfa-api.com]
- 4. What is Edaravone used for? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation of edaravone by human liver and kidney microsomes: biphasic kinetics and identification of UGT1A9 as the major UDP-glucuronosyltransferase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. longdom.org [longdom.org]
- 12. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Technical Tip: Protein Precipitation [phenomenex.com]
- 17. a protein precipitation extraction method [protocols.io]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A comparison of solid-phase extraction techniques for assay of drugs in aqueous and human plasma samples | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
- 22. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. longdom.org [longdom.org]
- 24. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. drugs.com [drugs.com]
- 26. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. fda.gov [fda.gov]
- 29. ema.europa.eu [ema.europa.eu]
Application Note: Preparation and Characterization of Edaravone Trimer as an Analytical Standard
Abstract
Edaravone, a potent free radical scavenger, is a critical therapeutic agent for conditions such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Among the potential process-related impurities and degradation products, oligomeric species such as the Edaravone trimer have been identified.[4][5][] This application note provides a detailed, scientifically-grounded protocol for the targeted synthesis, purification, and comprehensive analytical characterization of the this compound (CAS No: 68195-63-1) to serve as a qualified analytical standard. The methodologies described herein are designed to be robust and reproducible, enabling researchers and quality control analysts to accurately identify and quantify this impurity in Edaravone drug substance and product.
Introduction: The Significance of Edaravone and Its Impurities
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) exerts its neuroprotective effects by scavenging free radicals and mitigating oxidative stress, a key pathological feature in several neurodegenerative diseases.[3][7][8] The chemical structure of Edaravone, particularly its pyrazolone ring, is susceptible to oxidation.[5][9] This reactivity, while central to its therapeutic mechanism, also predisposes the molecule to degradation, leading to the formation of various impurities. Regulatory guidelines necessitate the identification and control of any impurity present at or above a specified threshold.
The this compound (C₃₀H₂₆N₆O₃, M.W. 518.58) is a known impurity that can form during synthesis or upon storage.[4][] Its formation is likely initiated by the generation of an Edaravone radical, a key intermediate in its antioxidant action.[5][10] The presence of such oligomeric impurities can potentially impact the drug's safety profile and efficacy. Therefore, the availability of a well-characterized analytical standard of the this compound is essential for the development and validation of stability-indicating analytical methods, ensuring the quality and consistency of Edaravone formulations.
Proposed Synthesis of this compound
While the this compound can be generated through forced degradation studies, a targeted synthetic approach is preferable for producing a pure analytical standard in sufficient quantities. The following protocol is based on the principles of oxidative coupling of pyrazolone compounds.
Rationale for Synthetic Approach
The synthesis strategy hinges on the controlled oxidation of Edaravone to generate the corresponding radical intermediate. In the presence of a suitable catalyst and controlled stoichiometry, this radical can undergo oligomerization. The choice of a mild oxidizing agent is critical to prevent the formation of other degradation products. The proposed reaction is designed to favor the formation of the trimer over other oligomers through careful control of reaction conditions.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route for this compound via oxidative coupling.
Step-by-Step Synthesis Protocol
-
Dissolution: Dissolve 1.0 g of Edaravone (CAS: 89-25-8) in 50 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Initiation of Oxidation: While stirring at room temperature, add a solution of 1.5 equivalents of iron(III) chloride (FeCl₃) in 10 mL of acetonitrile dropwise over 30 minutes. The reaction mixture is expected to change color, indicating the formation of radical species.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the Edaravone starting material and the formation of higher molecular weight species.
-
Quenching: Upon completion, quench the reaction by adding 50 mL of an aqueous solution of sodium thiosulfate (10% w/v) to reduce any unreacted FeCl₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic components with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product using preparative reverse-phase HPLC. A gradient elution with a mobile phase consisting of acetonitrile and water is recommended. Collect the fraction corresponding to the trimer.
-
Isolation: Lyophilize the collected fraction to obtain the purified this compound as a solid.
Analytical Characterization and Qualification
A comprehensive characterization is required to qualify the synthesized material as an analytical standard. The following workflow outlines the necessary analytical tests.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method should be used to determine the purity of the synthesized trimer.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Acceptance Criteria: Purity ≥ 95%
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS analysis is crucial for confirming the molecular weight of the trimer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Mass: The protonated molecule [M+H]⁺ is expected at m/z 519.22.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure confirmation. The complex, overlapping signals in the aromatic region will be characteristic of the trimer's structure.
-
Solvent: DMSO-d₆
-
Expected ¹H NMR Features: Multiple signals in the aromatic region (7.0-8.0 ppm) corresponding to the three phenyl groups, and distinct signals for the methyl groups.
-
Expected ¹³C NMR Features: Resonances corresponding to the carbonyl carbons, aromatic carbons, and methyl carbons.
Summary of Expected Analytical Data
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | ≥ 95% |
| Retention Time | Significantly longer than Edaravone monomer | |
| LC-MS | [M+H]⁺ | m/z 519.22 (Calculated for C₃₀H₂₇N₆O₃⁺) |
| ¹H NMR (DMSO-d₆) | Aromatic Protons | Complex multiplets between 7.0-8.0 ppm |
| Methyl Protons | Multiple singlets around 2.0-2.5 ppm | |
| FTIR | C=O stretch | ~1650-1700 cm⁻¹ |
| N-H/O-H stretch | Broad peak ~3200-3400 cm⁻¹ |
Conclusion
This application note provides a comprehensive guide for the preparation and qualification of the this compound as an analytical reference standard. The proposed synthetic protocol offers a targeted approach to obtain this impurity, while the detailed analytical workflow ensures its identity, purity, and structural integrity. The availability of this standard is crucial for pharmaceutical scientists and researchers to develop and validate robust analytical methods for monitoring the quality and stability of Edaravone, ultimately contributing to the safety and efficacy of this important therapeutic agent.
References
-
SynZeal. Edaravone Impurities. SynZeal. Available at: [Link]
-
Rajput, S. J., & Baghel, P. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. Available at: [Link]
-
Rajput, S., & Baghel, P. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. Available at: [Link]
-
Daicel Pharma Standards. Edaravone Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]
-
Pharmaffiliates. Edaravone-impurities. Pharmaffiliates. Available at: [Link]
-
Jain, S., et al. (2021). A trimer of edaravone synthesized by Jain et al.. ResearchGate. Available at: [Link]
-
Patil, S., et al. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor. Available at: [Link]
-
MDPI. (2021). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. MDPI. Available at: [Link]
-
ResearchGate. (2021). Reaction mechanism of edaravone with free radicals. ResearchGate. Available at: [Link]
-
NIH. (2018). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. National Institutes of Health. Available at: [Link]
-
Alfa Omega Pharma. Edaravone Impurities | 89-25-8 Certified Reference Substance. Alfa Omega Pharma. Available at: [Link]
-
Preprints.org. (2024). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. Preprints.org. Available at: [Link]
-
ResearchGate. (2019). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study). ResearchGate. Available at: [Link]
-
Ingenta Connect. (2019). Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. Ingenta Connect. Available at: [Link]
-
ACS Publications. (2021). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics. Available at: [Link]
-
AIR Unimi. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Edaravone?. Patsnap Synapse. Available at: [Link]
-
SynZeal. Edaravone Impurity 1. SynZeal. Available at: [Link]
-
Wiley Online Library. (2001). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
- Google Patents. (2011). CN102127020A - Edaravone compound and new preparation method thereof. Google Patents.
-
PubMed Central. (2020). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed Central. Available at: [Link]
-
MDPI. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. Available at: [Link]
-
PharmaTutor. (2014). EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. PharmaTutor. Available at: [Link]
-
ResearchGate. (2016). (PDF) Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. ResearchGate. Available at: [Link]
-
NIH. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed Central. Available at: [Link]
Sources
- 1. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Monitoring Edaravone Stability and Trimer Formation
Audience: Researchers, scientists, and drug development professionals in pharmaceutical and biotechnology fields.
Abstract: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, which is unfortunately susceptible to degradation, particularly in aqueous solutions.[2] This application note provides a comprehensive, in-depth protocol for monitoring the stability of Edaravone and the formation of a key degradation product, the Edaravone trimer. We will delve into the mechanistic basis of Edaravone's instability, provide step-by-step protocols for forced degradation studies as per ICH guidelines, and detail a validated stability-indicating HPLC-UV method for quantification. This guide is designed to equip researchers with the necessary tools to ensure the integrity and quality of Edaravone in research and development settings.
The Mechanistic Underpinnings of Edaravone Instability
A thorough understanding of Edaravone's degradation pathways is paramount for developing robust analytical monitoring strategies. While the solid, keto form of Edaravone is highly stable, its instability arises in aqueous media, the very vehicle for its intravenous administration.[1][3]
1.1. Tautomerism and Anion Formation: The Root of Reactivity
In aqueous solutions, Edaravone exists in equilibrium between its keto and enol tautomers.[4] With a pKa of approximately 7.0, it readily deprotonates at neutral or near-neutral pH to form the edaravone anion.[1][5] This anionic form is the primary driver of its antioxidant activity, as it can readily donate an electron to reactive oxygen species (ROS).[3][4] However, this same property makes it highly susceptible to autoxidation.
1.2. The Oxidation Cascade and Trimer Genesis
The principal degradation pathway is initiated when the edaravone anion donates an electron to molecular oxygen, generating a relatively stable edaravone radical.[1][2] This event triggers a cascade that leads to degradation and the formation of oligomeric impurities.
The most significant of these is the This compound . This species is formed through the reaction of edaravone radicals and is a critical indicator of extensive degradation.[1][6][7] Its formation often results in the appearance of a visible precipitate in solution, compromising the quality and safety of the formulation.[5][7]
Caption: Mechanism of Edaravone degradation and trimer formation.
1.3. Key Factors Influencing Stability
Control over the following parameters is essential to mitigate Edaravone degradation:
-
pH: Lowering the pH of the solution (ideally to 3.0-4.5) significantly reduces the concentration of the highly reactive anion, thereby enhancing stability.[1][4][5]
-
Oxygen: The presence of dissolved oxygen is a critical catalyst for degradation. Deoxygenation of solvents and solutions is a highly effective stabilization strategy.[1][4][5]
-
Light: Photolytic degradation can occur, necessitating the protection of Edaravone solutions from light, particularly UV exposure.[5][8]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[5]
Protocol for Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of drug development, used to identify likely degradation products and establish the intrinsic stability of a drug substance. The following protocols are based on standard ICH guidelines and published literature to create degradation products for analytical method validation.[9][10]
Caption: Workflow for forced degradation of Edaravone.
2.1. Materials
-
Edaravone reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, reflux condenser, water bath, UV light chamber
2.2. Step-by-Step Protocol
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Edaravone in a suitable solvent like methanol.[5]
-
Acid Degradation: Mix equal volumes of the stock solution and 0.1 N HCl (to achieve a final acid concentration of 0.05 N). Reflux the mixture at 70°C for 45 minutes in the dark. Cool and neutralize with an appropriate volume of 0.1 N NaOH before analysis.[5]
-
Causality: Acidic conditions can promote hydrolysis, although Edaravone is relatively more stable in acid than in base.[11]
-
-
Base Degradation: Mix equal volumes of the stock solution and 0.4 N NaOH (to achieve a final base concentration of 0.2 N). Reflux at 70°C for 45 minutes in the dark. Cool and neutralize with 0.4 N HCl.[5]
-
Causality: Basic conditions significantly increase the concentration of the edaravone anion, accelerating oxidative degradation.[11]
-
-
Oxidative Degradation: Mix equal volumes of the stock solution and 12% H₂O₂ (to achieve a final peroxide concentration of 6%). Keep the solution at room temperature for 45 minutes.[5]
-
Causality: This directly tests Edaravone's susceptibility to oxidation, the primary degradation pathway.
-
-
Thermal Degradation: Place the solid Edaravone powder or the 1 mg/mL stock solution in a controlled oven at 80°C for 25 days (for solid) or a shorter, appropriate period for the solution (e.g., 48 hours).[5]
-
Causality: Heat accelerates degradation kinetics, revealing the stability profile at elevated temperatures.
-
-
Photolytic Degradation: Expose the 1 mg/mL stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[5] Prepare a control sample wrapped in aluminum foil and stored under the same conditions.
-
Causality: This assesses the molecule's sensitivity to light energy, which can induce radical formation.
-
-
Sample Analysis: For each condition, dilute the stressed sample to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.
Analytical Protocol: Stability-Indicating HPLC-UV Method
A validated stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from its degradation products without interference.
Caption: General workflow for HPLC-UV analysis.
3.1. Equipment and Reagents
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., Agilent ZORBAX Extend-C18, 150 x 4.6 mm, 5 µm)[12][13]
-
Methanol or Acetonitrile (HPLC grade)
-
Acetic acid (Glacial)
-
Water (HPLC grade)
-
Edaravone reference standard
3.2. Chromatographic Conditions (Example)
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for Edaravone and its non-polar degradants.[12] |
| Mobile Phase | 1% Acetic Acid in Water : Methanol (40:60, v/v) | The acidic mobile phase (pH ~3-4) suppresses the ionization of Edaravone, leading to sharper, more symmetrical peaks. The organic ratio provides adequate elution strength.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 243 nm | A common wavelength maximum for Edaravone, offering good sensitivity.[14] |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times.[14] |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
3.3. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 400 mL of 1% acetic acid in water with 600 mL of methanol. Filter through a 0.45 µm membrane filter and degas.
-
Trustworthiness: Filtering and degassing the mobile phase prevents particulate matter from damaging the column and pump seals, and removes dissolved gases that can cause baseline noise and pump issues.
-
-
Standard Solution Preparation: Accurately weigh and dissolve Edaravone reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. From this, prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study (Section 2) with the mobile phase to a final theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards, and then the stressed samples.
-
Peak Identification: The Edaravone peak is identified by comparing its retention time with that of the reference standard. Degradation product peaks are those that are not present in the unstressed control sample. The trimer, being a larger molecule, is expected to have a longer retention time than Edaravone on a reversed-phase column.
3.4. LC-MS for Trimer Identification
For unequivocal identification of the trimer and other degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[9][10] The HPLC method can be adapted by replacing the acetic acid with a volatile buffer like formic acid or ammonium acetate to ensure compatibility with the MS source. The mass spectrometer will detect the molecular ion of the trimer, confirming its identity.
Data Analysis and Interpretation
4.1. Quantification
The concentration of Edaravone remaining in the stressed samples is determined using the calibration curve generated from the reference standards.
-
% Edaravone Remaining = (Cstressed / Cinitial) * 100
-
% Degradation = 100 - % Edaravone Remaining
4.2. Example Data
The following table illustrates typical results from a forced degradation study.
| Stress Condition | % Edaravone Remaining | Major Degradant Peak (Area %) | Observations |
| Control (Unstressed) | 99.8% | Not Applicable | Clear, colorless solution. |
| Acid Hydrolysis | 92.5% | 4.1% (Degradant A) | Slight decrease in parent peak. |
| Base Hydrolysis | 35.2% | 58.3% (Trimer) | Significant degradation. Solution may appear discolored or have a precipitate.[5] |
| Oxidative | 21.7% | 72.1% (Trimer & others) | Severe degradation. Precipitate highly likely.[5] |
| Thermal | 88.9% | 7.8% (Degradant B) | Moderate degradation. |
| Photolytic | 95.1% | 2.5% (Degradant C) | Minor degradation, confirming light sensitivity.[5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in solution | Formation of insoluble degradants, likely the this compound.[5] | This indicates significant degradation. The sample is compromised. Review stabilization methods (e.g., lower pH, use deoxygenated solvents).[1][4] |
| Rapid loss of concentration | Instability in the chosen solvent/buffer; presence of oxygen. | Verify the pH of the solution is in the stable range (3.0-4.5). Prepare solutions fresh and use deoxygenated solvents.[5] |
| Unexpected peaks in HPLC | Contamination or degradation. | Review sample preparation and storage procedures. Ensure solvents are HPLC grade. Use LC-MS to identify unknown peaks. |
| Poor peak shape (tailing) | Secondary interactions on the column; pH of mobile phase close to pKa. | Ensure the mobile phase pH is at least 2 units below the pKa of Edaravone. Check column health. |
References
-
Watanabe, T., Tanaka, M., & Niki, E. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 62(1), 67–71. [Link]
-
Baghel, M., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. [Link]
-
O'Neill, R., Yoo, O., Burcham, P., & Lim, L. Y. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceuticals, 17(7), 896. [Link]
-
Watanabe, T., Tanaka, M., & Niki, E. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 62(2), 158–163. [Link]
- BenchChem. (n.d.). Edaravone Stability and Degradation: A Technical Support Resource. BenchChem.
-
Baghel, M., & Rajput, S. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. [Link]
-
Mori, A., et al. (2009). 4-Cl-edaravone and (E)-2-chloro-3-[(E)-phenyldiazenyl]-2-butenoic acid are the specific reaction products of edaravone with hypochlorite. ResearchGate. [Link]
-
Fanse, S., & Rajput, S. (2018). Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies, 2(4), 366-381. [Link]
-
Gui, F. (2006). Determination of the Content and Related Substances of Edaravone Injection by HPLC. Pharmaceutical Journal of Chinese People's Liberation Army. [Link]
-
Niki, E., et al. (2018). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. FEBS Open Bio, 8(11), 1806-1815. [Link]
-
Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3). [Link]
-
O'Neill, R., et al. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. ResearchGate. [Link]
-
Higashi, Y., et al. (2021). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics, 18(6), 2352–2361. [Link]
-
Watanabe, T., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. ResearchGate. [Link]
-
Watanabe, T., et al. (2004). Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone. Redox Report, 9(4), 217-221. [Link]
-
O'Neill, R., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 30(13), 2866. [Link]
-
O'Neill, R., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed. [Link]
-
O'Neill, R., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI. [Link]
-
ResearchGate. (n.d.). Light stability study of Edaravone. ResearchGate. [Link]
Sources
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the Content and Related Substances of Edaravone Injection by HPLC | Semantic Scholar [semanticscholar.org]
Application Note: Probing Drug-Excipient Interactions Using Edaravone Trimer as a Model System
Introduction: The Critical Role of Drug-Excipient Compatibility
The journey of a drug molecule from discovery to a marketable medicinal product is paved with intricate formulation challenges. A cornerstone of successful formulation development is ensuring the compatibility between the active pharmaceutical ingredient (API) and the selected excipients.[1][2] Excipients, often regarded as inert substances, are indispensable components of dosage forms, serving a multitude of functions such as enhancing solubility, ensuring stability, and facilitating manufacturing.[3][4][5] However, the assumption of their inertness can be misleading, as physicochemical interactions between the API and excipients can profoundly impact the stability, bioavailability, and overall therapeutic efficacy of the final drug product.[2][6]
This application note delves into the systematic study of drug-excipient interactions, employing the Edaravone trimer as a pertinent and illustrative model. Edaravone, a potent free-radical scavenger, is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[7][8] In aqueous solutions, particularly under conditions of oxidative stress, Edaravone can undergo self-reaction to form a trimer, an impurity that can compromise the quality and stability of the formulation.[9][10][11] The presence and formation of this trimer present a unique opportunity to investigate the influence of various excipients on the stability of the primary API.
By leveraging a suite of advanced analytical techniques, this guide will provide researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols to meticulously evaluate the compatibility of Edaravone with common pharmaceutical excipients. The insights gained from this model system are broadly applicable to the wider field of preformulation studies, offering a robust strategy for de-risking formulation development and ensuring the delivery of safe and effective medicines.
Physicochemical Profile of Edaravone and its Trimer
A thorough understanding of the physicochemical properties of both the API and its potential degradation products is fundamental to any compatibility study.
Edaravone is a bicyclic compound characterized by a 2-pyrazolin-5-one ring with phenyl and methyl groups.[9][11] It is a weak acid with a pKa of approximately 6.9-7.0.[9][12] Its solubility is pH-dependent, increasing as the pH rises and the molecule becomes ionized.[9] While the solid keto form of Edaravone is highly stable, in aqueous media, it can exist in an enol form and is particularly susceptible to degradation at a pH of 7 or higher.[9] This instability is primarily driven by the edaravone anion, which can donate an electron to free radicals, including molecular oxygen, leading to the formation of an edaravone radical.[9] These radicals can then react with each other, resulting in the formation and precipitation of Edaravone trimers.[9][10][11]
| Property | Value | Reference |
| Molecular Weight | 174.2 g/mol | |
| Melting Point | ~129.7 °C | [9] |
| pKa | 6.9 - 7.0 | [9][12] |
| Aqueous Solubility | Low (~1.6 mg/mL at pH 2-5), increases with pH | [9] |
| Form in Solid State | Keto form (stable) | [9] |
| Forms in Aqueous Media | Keto, Enol, Anion | [9] |
This compound , a key degradation product, serves as a critical marker for instability in Edaravone formulations. Its formation signifies a chemical incompatibility or degradation pathway that needs to be mitigated. The presence of the trimer can be indicative of oxidative stress and suboptimal formulation conditions.
Strategic Selection of Excipients for Compatibility Screening
The choice of excipients is dictated by the intended dosage form and route of administration. For injectable formulations of Edaravone, a range of excipients are commonly employed to ensure sterility, stability, and isotonicity.[3][4] This application note will focus on a representative selection of these excipients to illustrate the compatibility screening process.
-
Antioxidants/Stabilizers: To protect Edaravone from oxidative degradation, antioxidants are crucial. Commonly used examples include sodium bisulfite and L-cysteine.[8][10][13]
-
Bulking Agents/Tonicity Modifiers: In lyophilized or injectable formulations, bulking agents provide structure, and tonicity modifiers ensure the formulation is isotonic with physiological fluids. Mannitol and sodium chloride are frequently used for these purposes.[4]
-
pH Modifiers/Buffering Agents: Maintaining an optimal pH is critical for the stability of Edaravone.[9] Phosphoric acid and sodium hydroxide are often used to adjust the pH of the formulation.[14]
-
Solubilizing Agents: To enhance the solubility of poorly soluble drugs, solubilizing agents may be included. While Edaravone's solubility is pH-dependent, excipients like cyclodextrins have been explored in novel formulations.[9][11]
A Multi-faceted Approach to Detecting Drug-Excipient Interactions
A single analytical technique is often insufficient to fully characterize the complex interactions that can occur between a drug and its excipients. Therefore, a combination of thermal and non-thermal methods is recommended to provide a comprehensive assessment of compatibility.[6][15]
Figure 1: A workflow diagram illustrating the multi-technique approach to drug-excipient compatibility studies.
Experimental Protocols for Compatibility Assessment
The following sections provide detailed, step-by-step protocols for the key analytical techniques used to study the interaction between this compound and selected excipients.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is a powerful tool for detecting physical interactions such as melting point depression or the appearance of new thermal events, which can indicate an incompatibility.[15][17]
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound, the selected excipient, and a 1:1 (w/w) physical mixture of the trimer and excipient into separate aluminum DSC pans.
-
Prepare a sealed, empty pan as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Analysis:
-
Heat the samples from ambient temperature (e.g., 25 °C) to a temperature above the melting point of all components (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the thermograms for the individual components and the physical mixture.
-
Compare the thermogram of the physical mixture to those of the individual components. Look for:
-
Significant shifts in the melting endotherm of the this compound.
-
The appearance of new endothermic or exothermic peaks.
-
Changes in the enthalpy of fusion (ΔH).
-
-
Interpretation of Results:
| Observation in 1:1 Mixture Thermogram | Potential Interpretation |
| Broadening or shifting of the drug's melting peak | Partial interaction or solid solution formation |
| Appearance of a new peak (endothermic or exothermic) | Chemical reaction or formation of a new solid phase |
| Disappearance of the drug's melting peak | Complete interaction, possibly forming a eutectic mixture or amorphous solid |
| No significant changes | Likely compatible under the tested conditions |
Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[18] The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups.[19] Changes in the position, intensity, or shape of absorption bands in a drug-excipient mixture compared to the individual components can indicate a chemical interaction.[19][20]
Protocol:
-
Sample Preparation:
-
Prepare physical mixtures of this compound and the selected excipient at a 1:1 (w/w) ratio.
-
Gently grind the mixtures to ensure homogeneity.
-
-
Data Acquisition:
-
Acquire FTIR spectra for the pure this compound, the pure excipient, and the 1:1 physical mixture.
-
A common method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[21]
-
Scan the samples over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Overlay the spectra of the individual components and the physical mixture.
-
Examine the spectra for:
-
The disappearance of characteristic peaks of the this compound.
-
The appearance of new absorption bands.
-
Significant shifts or broadening of existing peaks.
-
-
Interpretation of Results: The absence of significant changes in the FTIR spectrum of the physical mixture compared to the sum of the individual component spectra suggests compatibility.[19] Conversely, the appearance of new peaks or the shifting of existing ones points to a chemical interaction between the drug and the excipient.[19]
Powder X-ray Diffraction (PXRD)
Principle: PXRD is a non-destructive technique that provides information about the crystalline structure of a solid material.[22][23] Each crystalline solid has a unique diffraction pattern.[22] PXRD is particularly useful for identifying changes in the solid-state form of the API, such as polymorphism or the formation of a new crystalline phase, which can be induced by interactions with excipients.[15][24]
Protocol:
-
Sample Preparation:
-
Prepare 1:1 (w/w) physical mixtures of this compound and the selected excipient.
-
Gently mix the powders to ensure a uniform distribution.
-
-
Data Acquisition:
-
Acquire PXRD patterns for the pure this compound, the pure excipient, and the 1:1 physical mixture.
-
Pack the sample into a sample holder and smooth the surface.
-
Scan the sample over a 2θ range of 5° to 40° using Cu Kα radiation.
-
-
Data Analysis:
-
Compare the PXRD pattern of the physical mixture with the patterns of the individual components.
-
The pattern of a simple physical mixture should be a superposition of the patterns of the individual components.
-
Look for:
-
The appearance of new diffraction peaks not present in the individual patterns.
-
The disappearance or significant reduction in the intensity of peaks corresponding to the crystalline this compound.
-
A shift in the positions of the diffraction peaks.
-
-
Interpretation of Results: The appearance of new peaks in the diffractogram of the mixture is a strong indication of a solid-state interaction leading to the formation of a new crystalline phase (e.g., a salt or cocrystal). A significant decrease in the intensity of the drug's characteristic peaks might suggest a conversion to an amorphous state.[23]
Figure 2: A logical relationship diagram of the primary analytical techniques used in this study.
Concluding Remarks
The systematic investigation of drug-excipient interactions is a non-negotiable step in the preformulation phase of pharmaceutical development. The use of this compound as a model system provides a tangible and relevant framework for understanding and applying the principles of compatibility testing. By employing a combination of thermal and spectroscopic techniques, researchers can gain a comprehensive understanding of the potential physical and chemical interactions between an API and the chosen excipients. The detailed protocols and interpretative guidelines presented in this application note are designed to empower scientists to make informed decisions, thereby mitigating risks, accelerating development timelines, and ultimately ensuring the quality, stability, and efficacy of the final pharmaceutical product.
References
-
O'Neill, R., et al. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). Drug Excipient Compatibility Study. Creative Biolabs. Available at: [Link]
-
Slideshare. (2018). Drug excipient Compatibility. Slideshare. Available at: [Link]
-
TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. Available at: [Link]
-
Tambe Vrushali Sachin, et al. (2014). Advances in analytical techniques used in predicting drug-excipient interactions. International Journal of Pharmacy and Technology. Available at: [Link]
-
Bunaciu, A. A., Hoang, V. D., & Aboul-Enein, H. Y. (2024). Fourier transform infrared spectroscopy used in drug excipients compatibility studies. Applied Spectroscopy Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of edaravone. ResearchGate. Available at: [Link]
-
Specac. (n.d.). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Specac. Available at: [Link]
-
CONICET. (n.d.). Preformulation: The use of FTIR in compatibility studies. CONICET. Available at: [Link]
-
IJARST. (n.d.). ADVANCES IN ANALYTICAL TECHNIQUES FOR DRUG- EXCIPIENT COMPATIBILITY STUDIES. IJARST. Available at: [Link]
-
PharmaTutor. (2013). DRUG EXCIPIENT COMPATIBILITY STUDIES USING THERMAL METHODS. PharmaTutor. Available at: [Link]
-
Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]
- Nema, S., Washkuhn, R. J., & Brendel, R. J. (1997). Excipients and their use in injectable products. PDA journal of pharmaceutical science and technology.
-
NIH. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. PMC. Available at: [Link]
-
CrystEngComm. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. CrystEngComm. Available at: [Link]
-
PubMed. (n.d.). Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy. PubMed. Available at: [Link]
-
NIH. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. Available at: [Link]
-
NETZSCH. (2020). Fast Compatibility Check by Means of DSC and SuperPosition. NETZSCH. Available at: [Link]
-
ResearchGate. (n.d.). How to stabilize an aqueous solution of edaravone?. ResearchGate. Available at: [Link]
-
ChemIntel360. (2024). Excipient Use in Injectable Formulations: Best Practices. ChemIntel360. Available at: [Link]
-
NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Available at: [Link]
-
ResearchGate. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. ResearchGate. Available at: [Link]
-
Malvern Panalytical. (2024). Intro to Powder X-Ray Diffraction (PXRD) | Why Two Identical Tablets Work Differently?. YouTube. Available at: [Link]
-
Fraser Health. (n.d.). Drug checking - Fourier-transform infrared spectrometers (FTIR). Fraser Health. Available at: [Link]
-
J-STAGE. (n.d.). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J-STAGE. Available at: [Link]
- Google Patents. (n.d.). Stable edaravone-containing aqueous formulation. Google Patents.
-
PubMed. (n.d.). Comparison of pharmaceutical formulations: ATR-FTIR spectroscopic imaging to study drug-carrier interactions. PubMed. Available at: [Link]
-
NIH. (n.d.). Formulary Drug Review: Edaravone. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Available at: [Link]
-
Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available at: [Link]
Sources
- 1. Drug excipient Compatibility | PDF [slideshare.net]
- 2. ijarst.in [ijarst.in]
- 3. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. chemintel360.com [chemintel360.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JP5711868B2 - Stable edaravone-containing aqueous formulation - Google Patents [patents.google.com]
- 14. Formulary Drug Review: Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. azom.com [azom.com]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. tandfonline.com [tandfonline.com]
- 21. Comparison of pharmaceutical formulations: ATR-FTIR spectroscopic imaging to study drug-carrier interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
Development of a validated bioanalytical method for Edaravone trimer
Application Note & Protocol
Topic: Development of a Validated Bioanalytical Method for the Quantification of Edaravone Trimer in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Edaravone is a potent free-radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] A critical aspect of its chemistry is its instability in aqueous solutions, particularly at physiological pH, which can lead to the formation of degradation products, including a trimeric species.[4] The quantification of this this compound is essential for understanding the drug's stability profile, its degradation pathways in vivo, and for ensuring the safety and quality of its formulations. This application note provides a comprehensive, step-by-step protocol for a sensitive, specific, and robust bioanalytical method for the quantification of the this compound in human plasma. The method utilizes a straightforward protein precipitation extraction followed by analysis with Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). All validation procedures are designed to meet the rigorous standards set forth by the FDA and EMA, as harmonized in the ICH M10 guideline.[5][6]
Introduction: The Rationale for Trimer Quantification
Edaravone's therapeutic action is rooted in its ability to donate an electron, thereby neutralizing highly reactive oxygen species.[4] This same chemical reactivity, however, makes the molecule susceptible to degradation. In aqueous environments, the Edaravone anion can form a radical, which may then react with other Edaravone molecules, leading to the formation and precipitation of oligomers, including the this compound.[4]
Monitoring this trimer is not merely an academic exercise. As a significant degradation product, its presence and concentration can provide critical insights into:
-
Drug Stability: Quantifying the trimer in pharmacokinetic studies can help elucidate the rate and extent of Edaravone degradation in vivo.
-
Formulation Development: A validated assay is crucial for assessing the stability of new Edaravone formulations under various storage and physiological conditions.
-
Safety Assessment: Regulatory bodies require the characterization and quantification of significant impurities and degradation products to ensure patient safety.[7]
This guide details a complete workflow, from sample preparation to method validation, providing scientists with the necessary tools to accurately measure this critical analyte.
Materials and Methods
Reagents and Chemicals
-
Analytes: this compound (C₃₀H₂₆N₆O₃, MW: 518.58) reference standard[], Edaravone reference standard.
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
Instrumentation
-
UHPLC System: A system capable of generating pressures up to 1000 bar (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Sciex 6500+, Waters Xevo TQ-XS, Agilent 6495C).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the this compound and Verapamil (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Trimer stock solution in 50:50 acetonitrile/water to create calibration curve (CAL) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Experimental Protocols
Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)
This protocol was selected for its simplicity, speed, and proven effectiveness for Edaravone and related compounds in plasma.[9][10] Acetonitrile efficiently precipitates high-abundance proteins like albumin while being compatible with the reversed-phase chromatography mobile phase.[11]
Step-by-Step Procedure:
-
Sample Thawing: Thaw plasma samples, CAL standards, and QC samples from -80°C storage in a water bath at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation & IS Addition: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.[12]
-
Vortexing: Cap the tubes and vortex vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully pipette 150 µL of the clear supernatant into a 96-well plate or autosampler vials. Be cautious not to disturb the protein pellet.
-
Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Diagram: Plasma Sample Preparation Workflow
A simple diagram illustrating the key steps of the protein precipitation protocol.
Caption: Workflow for this compound extraction from plasma.
Protocol 2: LC-MS/MS Analysis
The chromatographic method is designed to provide robust separation of the large, relatively nonpolar trimer from the parent drug and endogenous plasma components. A gradient elution ensures a sharp peak shape and efficient runtime.
| Parameter | Condition | Rationale |
| LC Column | Agilent Zorbax Extend-C18 (2.1 x 100 mm, 3.5 µm) | C18 chemistry provides excellent retention for hydrophobic molecules like the trimer.[9][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency for many analytes in ESI+.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension, balancing speed and separation efficiency. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 1.0 | 30 | |
| 5.0 | 95 | |
| 6.0 | 95 | |
| 6.1 | 30 | |
| 8.0 | 30 | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Chosen for its sensitivity towards nitrogen-containing compounds. |
| Source Temp. | 550°C | Optimal for desolvation of the mobile phase. |
| Capillary Voltage | 3500 V | |
| MRM Transitions | Analyte | Q1 (m/z) |
| This compound | 519.6 | |
| Verapamil (IS) | 455.3 |
Rationale for MRM Transition: The precursor ion for the trimer is selected as the protonated molecule [M+H]⁺. The product ion (m/z 174.2) corresponds to the mass of a single Edaravone monomer unit, suggesting a characteristic fragmentation pattern where the trimer breaks apart at its linkage points.
Bioanalytical Method Validation
The method must be rigorously validated to ensure it is fit for purpose. The following experiments are designed based on the ICH M10 Bioanalytical Method Validation Guideline.[5][6]
Diagram: Method Validation Logic
This diagram shows how different validation components establish the method's reliability.
Caption: Logical framework for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation experiments and the internationally accepted criteria for passing.
| Validation Parameter | Experimental Protocol | Acceptance Criteria (ICH M10)[5] |
| Selectivity | Analyze six different lots of blank human plasma. Check for interfering peaks at the retention times of the analyte and IS. | Response of interfering peaks must be ≤20% of the LLOQ response for the analyte and ≤5% for the IS. |
| Calibration Curve | Analyze a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels over the desired range (e.g., 1-1000 ng/mL). | A linear regression model (1/x² weighting) should be used. ≥75% of standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99. |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates on three separate days (n=6 per day). | Accuracy: Mean concentration must be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) must be ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve that meets the accuracy and precision criteria. | Analyte response at LLOQ must be at least 5 times the response of the blank sample. Accuracy within ±20% and Precision ≤20%. |
| Matrix Effect | Compare the peak response of analyte spiked into extracted blank plasma from six different sources to the response of the analyte in a pure solution. | The CV of the IS-normalized matrix factor across the six lots should be ≤15%. |
| Recovery | Compare the peak response of analyte from pre-extraction spiked samples to post-extraction spiked samples at three QC levels (Low, Mid, High). | Recovery should be consistent and reproducible. While no specific value is mandated, high and consistent recovery is desirable. |
| Stability | Analyze QC samples (Low and High) after exposure to various conditions: - Bench-top: Room temp for ~8 hours. - Freeze-thaw: Three cycles from -80°C to room temp. - Long-term: At -80°C for an extended period (e.g., 30 days). | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Conclusion
This application note provides a detailed and robust framework for the development and validation of a bioanalytical method for the this compound in human plasma. The combination of a simple and efficient protein precipitation protocol with the sensitivity and specificity of UHPLC-MS/MS analysis allows for reliable quantification of this critical degradation product. By adhering to the validation principles outlined by regulatory authorities, researchers can generate high-quality, defensible data to support drug development programs, ensuring a comprehensive understanding of Edaravone's behavior both in vitro and in vivo.
References
- PubMed. (n.d.). Salting-out assisted liquid-liquid extraction for bioanalysis.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- Taylor & Francis Online. (n.d.). Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis.
- Phenomenex. (2025). Protein Precipitation Method.
- PubMed. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
- (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- (n.d.). Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis.
- EPTRI. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation.
- (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- (n.d.). Bioanalytical Method Validation FDA 2001.pdf.
- pharmareports. (n.d.). bio-analytical method development and validation of edaravone by rp-hplc: application to human clinical studies.
- EMA. (2009). Draft Guideline Bioanalytical method validation.
- AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Daicel Pharma Standards. (n.d.). Edaravone Impurities Manufacturers & Suppliers.
- European Medicines Agency. (2011). Guideline Bioanalytical method validation.
- SynZeal. (n.d.). Edaravone Impurities.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- Veeprho. (n.d.). Edaravone Impurities and Related Compound.
- Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- NIH. (2021). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704.
- PubMed. (n.d.). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- PubMed. (2017). A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of Edaravone, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study.
- Oxford Academic. (2017). Novel LC–MS-MS Method With an Effective Antioxidant for the Determination of Edaravone, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study.
- ResearchGate. (2025). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products.
- ResearchGate. (2025). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study | Request PDF.
- Alfa Omega Pharma. (n.d.). Edaravone Impurities | 89-25-8 Certified Reference Substance.
- (2024). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis.
- ResearchGate. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- BioPharma Services. (n.d.). BA Method Validation: Active Metabolites.
- BOC Sciences. (n.d.). CAS 68195-63-1 this compound.
- MDPI. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification.
- NIH. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
- PubMed Central. (n.d.). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile.
- Sigma-Aldrich. (n.d.). This compound | 68195-63-1.
- ResearchGate. (n.d.). A trimer of edaravone synthesized by Jain et al..
- Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- (n.d.). SAMPLE PREPARATION.
- ResearchGate. (2025). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain.
- NIH. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics.
- NIH. (n.d.). Mci-186 | C10H10N2O | CID 4021 - PubChem.
Sources
- 1. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. veeprho.com [veeprho.com]
- 9. A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of Edaravone, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Troubleshooting peak tailing and broadening in Edaravone trimer HPLC analysis
A-Level Application Scientist Support Guide
This guide provides in-depth troubleshooting for common chromatographic issues—peak tailing and broadening—encountered during the High-Performance Liquid Chromatography (HPLC) analysis of the Edaravone trimer. As a senior application scientist, this resource is structured to move beyond simple checklists, offering a logical diagnostic workflow grounded in chromatographic principles to empower researchers in resolving their analytical challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant peak tailing for the this compound impurity in our reversed-phase HPLC method. What are the most probable causes?
Peak tailing for the this compound, a known degradation product, typically points to secondary interactions with the stationary phase or suboptimal mobile phase conditions.[1] The most common culprits include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound. These interactions are a primary cause of peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, causing peak shape distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or degradation of the stationary phase itself, can create active sites that lead to peak tailing.
Q2: Our this compound peak is broader than expected, leading to poor resolution from other impurities. What should we investigate first?
Peak broadening, or poor efficiency, can stem from both on-column and extra-column effects. A systematic approach is key to identifying the source:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened peaks.
-
Inappropriate Mobile Phase Strength: A mobile phase that is too "weak" (less organic solvent) can lead to excessive retention and band broadening. Conversely, a sample solvent that is significantly "stronger" than the mobile phase can also cause peak distortion.
Q3: Can the issue be with our HPLC system itself, rather than the method?
Absolutely. It is crucial to rule out systemic issues before extensively modifying the analytical method. Common instrumental problems leading to peak tailing and broadening include:
-
Leaking Fittings: A loose connection anywhere in the flow path can cause turbulence and contribute to peak broadening.
-
Worn Pump Seals: Worn pump seals can lead to inconsistent flow rates and pressure fluctuations, affecting peak shape and retention time.
-
Detector Issues: An improperly set data acquisition rate or a contaminated flow cell can artificially broaden peaks.
Troubleshooting Guides: A Systematic Approach
Problem 1: Persistent Peak Tailing of the this compound
This guide will walk you through a logical sequence of experiments to diagnose and resolve peak tailing.
Step 1: Assess the Health of Your Column
The column is the heart of the separation. Its condition should be the first point of investigation.
-
Protocol 1: Column Performance Evaluation
-
Disconnect the column from the detector and direct the flow to a beaker.
-
Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate (0.5 mL/min) for 20-30 column volumes.
-
Reverse the column direction (if permitted by the manufacturer) and flush again with the strong solvent. This can help remove particulates from the inlet frit.
-
Re-equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
-
Inject a well-characterized standard (ideally not the this compound initially, but a standard mix for your column) to assess peak shape and efficiency. If the peak shape of the standard is also poor, the column is likely the issue.
-
Step 2: Optimize the Mobile Phase pH
The ionization state of the this compound can significantly impact its interaction with the stationary phase.
-
Protocol 2: pH Adjustment of the Mobile Phase
-
Prepare a series of mobile phases with slightly different pH values around your current method's pH. For example, if your mobile phase is at pH 3.5, prepare batches at pH 3.0, 3.2, 3.8, and 4.0.
-
Ensure adequate buffering capacity (typically 10-25 mM buffer concentration) to maintain a stable pH.
-
Inject the this compound standard with each mobile phase, ensuring proper column equilibration between each run.
-
Analyze the peak symmetry for each condition. A significant improvement in peak shape at a lower pH often indicates that silanol interactions are being suppressed.
-
Step 3: Mitigate Secondary Silanol Interactions
If pH optimization does not fully resolve the tailing, direct action to block silanol groups may be necessary.
-
Protocol 3: Introducing a Mobile Phase Additive
-
Prepare your mobile phase with a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.05-0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the this compound.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the this compound standard and observe the peak shape.
-
Step 4: Consider a Different Stationary Phase
If the above steps do not yield a satisfactory peak shape, the column chemistry may be inappropriate for this specific separation.
-
Actionable Insight:
-
Switch to an end-capped column: Modern, high-purity silica columns with advanced end-capping are designed to minimize residual silanol activity.
-
Consider a column with a different chemistry: A polar-embedded phase or a phenyl-hexyl phase might offer different selectivity and reduce the specific interactions causing the peak tailing.
-
Problem 2: Unacceptable Peak Broadening of the this compound
This section provides a workflow to identify and remedy the causes of a wide this compound peak.
Step 1: Scrutinize for Extra-Column Volume
Extra-column volume is a common and often overlooked cause of peak broadening.
-
Protocol 4: System Audit for Extra-Column Volume
-
Inspect all tubing: Ensure the tubing connecting the autosampler to the column and the column to the detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm or less).
-
Check fittings: Confirm that all fittings are properly seated and that the tubing is cut flat to prevent dead volume at the connection points.
-
Detector flow cell: Ensure the detector flow cell volume is appropriate for the column dimensions and flow rate. A large volume flow cell can contribute to band broadening.
-
Step 2: Evaluate Sample and Injection Parameters
The way the sample is introduced to the column can have a profound effect on peak shape.
-
Protocol 5: Injection Volume and Sample Solvent Optimization
-
Perform an injection volume series: Inject decreasing amounts of your this compound standard (e.g., 10 µL, 5 µL, 2 µL, 1 µL). If peak broadening decreases with lower injection volumes, you may be experiencing column overload.
-
Assess the sample solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% Acetonitrile for a mobile phase starting at 10% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Step 3: Adjust Chromatographic Conditions
Fine-tuning the mobile phase and flow rate can improve peak efficiency.
-
Protocol 6: Mobile Phase and Flow Rate Adjustment
-
Increase the mobile phase strength: If the this compound is highly retained, a slight increase in the organic solvent percentage in your mobile phase can lead to a sharper peak.
-
Optimize the flow rate: While a lower flow rate generally increases efficiency, a flow rate that is too low can lead to band broadening due to diffusion. Experiment with slightly higher and lower flow rates to find the optimal condition for your column dimensions.
-
Consider a gradient: If you are running an isocratic method, switching to a gradient elution can significantly sharpen the peaks of later-eluting compounds like the this compound.[2]
-
Data Presentation & Visualization
Table 1: Example of Mobile Phase pH Optimization for this compound
| Mobile Phase pH | Tailing Factor (USP) | Peak Width at Half Height (min) |
| 4.5 | 2.1 | 0.35 |
| 4.0 | 1.8 | 0.31 |
| 3.5 | 1.5 | 0.28 |
| 3.0 | 1.2 | 0.25 |
Table 2: Recommended Starting HPLC Conditions from Literature for Edaravone and its Degradants
| Parameter | Condition 1[3] | Condition 2[4] |
| Column | Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) | C18 column (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Distilled Water with 0.1% TEA |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Elution | Gradient | Isocratic (70:30 Methanol:Water) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | UV at 243 nm |
Visualizing the Troubleshooting Workflow
A logical approach is critical for efficient troubleshooting. The following diagram illustrates the decision-making process.
Caption: A systematic workflow for troubleshooting peak shape issues.
References
-
Burcham, P., Nguyen, M., & Lim, L. Y. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 30(13), 2866. [Link]
-
ResearchGate. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]
-
Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048. [Link]
-
Watanabe, T., Tanaka, M., & Niki, E. (2004). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of health science, 50(5), 513-519. [Link]
-
ResearchGate. (2024). Chromatogram of a 90.9 µg/mL sample of edaravone with 18.2 µg/mL of.... [Link]
-
Baghel, M., & Rajput, S. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Biomedical Chromatography, 32(4), e4146. [Link]
-
Burcham, P., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 30(13), 2866. [Link]
-
PubMed. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]
-
World Journal of Pharmaceutical Research. (2024). A COMPREHENSIVE REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EDARAVONE. [Link]
-
Edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. (2024). GSC Biological and Pharmaceutical Sciences, 27(1), 143-151. [Link]
-
Fanse, S. K., & Fulmali, S. B. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Open Access Journal of Chemistry, 2(13). [Link]
Sources
Strategies to prevent Edaravone degradation to trimer in aqueous solutions
Introduction for the Researcher
Welcome to the technical support guide for Edaravone. As a potent free radical scavenger, Edaravone's utility in research and clinical applications is significant. However, its inherent instability in aqueous solutions poses a considerable challenge for researchers, leading to experimental variability and compromised sample integrity. The most common degradation pathway involves oxidation and subsequent formation of an insoluble trimer, which can be observed as a precipitate.[1][2]
This guide is designed to provide you, a fellow scientist, with a deep understanding of the mechanisms behind Edaravone degradation and to offer field-proven strategies and protocols to prevent it. We will move beyond simple instructions to explain the causal chemistry, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): Understanding Edaravone Instability
Q1: I prepared an aqueous solution of Edaravone, and it quickly turned yellow and/or formed a precipitate. What is happening?
This is a classic sign of Edaravone degradation. The yellow discoloration indicates oxidation, and the precipitate is most likely an insoluble Edaravone trimer.[1][2] This occurs because Edaravone is highly unstable in aqueous solutions, especially at or near neutral pH under aerobic conditions.[2][3] The degradation process is initiated by the oxidation of the Edaravone anion, which leads to the formation of radicals that subsequently combine to form the trimer.[1][4]
Q2: What is the precise chemical mechanism that leads to this compound formation?
Understanding the mechanism is key to preventing it. The process is a multi-step radical chain reaction:
-
Anion Formation: Edaravone has a pKa of approximately 7.0.[1][2] In aqueous solutions at neutral pH, it exists in equilibrium between its stable keto form and a more reactive enol anion form.[1]
-
Electron Donation (Oxidation): The electron-rich anion is highly susceptible to oxidation. It can donate an electron to molecular oxygen (O₂), creating a superoxide radical and a resonance-stabilized Edaravone radical.[1][3] This is the critical initiation step.
-
Radical Propagation & Trimerization: The Edaravone radical is the precursor to the trimer.[1][5] Through a series of radical-radical interactions, three Edaravone radical molecules combine to form the stable, insoluble trimer.[1][3]
Caption: Edaravone Degradation and Trimerization Pathway.
Q3: What are the primary experimental factors that accelerate the degradation of Edaravone?
Several factors can significantly impact the stability of your Edaravone solutions. Controlling these is crucial for reproducible results.
| Factor | Impact on Stability | Scientific Rationale |
| pH | High pH (≥7) drastically decreases stability. | At higher pH, the concentration of the reactive Edaravone anion increases, accelerating the initial oxidation step.[1][5] |
| Oxygen | The presence of dissolved oxygen is a primary driver of degradation. | Oxygen acts as the initial electron acceptor from the Edaravone anion, initiating the radical formation cascade.[1][2][3] |
| Temperature | Elevated temperatures increase the rate of degradation. | Higher temperatures provide the activation energy needed to speed up the chemical reactions involved in the degradation pathway.[2] |
| Light | Exposure to light, especially UV, can induce degradation. | Photons can provide the energy for photolytic degradation pathways, creating additional reactive species.[2] |
| Oxidizing Agents | Contaminants like peroxides will rapidly degrade Edaravone. | As a potent antioxidant, Edaravone will be consumed by readily reacting with any strong oxidizing agents present.[2] |
Q4: How can I proactively prepare a stable Edaravone aqueous solution for my experiments?
A multi-pronged approach is the most effective strategy:
-
Control the pH: Prepare your solution in an acidic buffer, ideally between pH 3.0 and 4.5 .[2][3] This keeps the Edaravone molecule in its more stable protonated (keto) form and minimizes the concentration of the reactive anion.[1][4]
-
Remove Oxygen: Deoxygenate your buffer/solvent before dissolving the Edaravone. This can be achieved by bubbling a stream of an inert gas like nitrogen or argon through the liquid for 15-30 minutes.[3][6]
-
Use Stabilizers (Optional but Recommended): Consider adding a chemical stabilizer. Glutathione (GSH) is an excellent choice as it can stabilize the Edaravone anion, potentially through hydrogen bonding, and offers a safer alternative to sodium bisulfite.[3][7][8]
-
Protect from Light and Heat: Prepare and store your solutions in amber vials or containers wrapped in aluminum foil.[2] Whenever possible, perform experiments at controlled, cool temperatures.
Q5: What are the pros and cons of using common stabilizers like sodium bisulfite and glutathione?
Choosing a stabilizer involves a trade-off between efficacy and potential experimental interference or safety concerns.
| Stabilizer | Mechanism of Action | Advantages | Disadvantages |
| Sodium Bisulfite (NaHSO₃) | Forms a reversible adduct with Edaravone, reducing the free anion concentration.[1][4] | Effective at partially inhibiting trimer formation.[1] Historically used in commercial formulations.[3] | Can cause severe allergic reactions in sensitive individuals.[7][8] May introduce confounding factors in certain biological assays. |
| Glutathione (GSH) | Stabilizes the Edaravone anion, likely via intermolecular hydrogen bonding, preventing it from donating an electron to oxygen.[3][7] | Highly effective, especially when combined with deoxygenation.[3][8] Biologically compatible and less likely to cause allergic reactions. Prevents formation of potentially carcinogenic phenylhydrazine, another degradation product.[3] | May be consumed over time, especially under harsh oxidative stress.[3] |
Recommendation: For most research applications, a combination of pH control (3.0-4.5), deoxygenation, and the addition of Glutathione (GSH) provides a robust and safe method for stabilizing Edaravone solutions.[3][8]
Troubleshooting Guide: Common Experimental Issues
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS chromatogram | Edaravone degradation into various byproducts (trimer, OPB, etc.).[1][9][10] | 1. Verify your sample preparation and storage; ensure solutions are freshly prepared using the stabilization protocol below. 2. Confirm the specificity of your analytical method using forced degradation studies (see Protocol 2).[2][11] 3. Compare retention times to known degradation product standards if available. |
| Precipitate forms in the solution upon standing | Formation of the insoluble this compound due to significant oxidative degradation.[1][2] | 1. Discard the solution immediately. Sample integrity is compromised. 2. Prepare a fresh solution, strictly following the stabilization protocol (pH 3.0-4.5, deoxygenation, use of amber vials).[2][3] |
| Rapid loss of Edaravone concentration over time | Instability in the chosen solvent or buffer system; accelerated degradation. | 1. Verify the final pH of your solution is within the optimal 3.0-4.5 range.[2][3] 2. Ensure your solvent was thoroughly deoxygenated before adding Edaravone.[6] 3. Analyze samples immediately after preparation to establish an accurate baseline and monitor kinetics. |
| Solution appears discolored (yellow/brown) | Oxidation of Edaravone. This is a visual indicator that the degradation process has begun.[2] | 1. While the solution may still contain some active compound, its concentration is decreasing and byproducts are forming. 2. For quantitative or sensitive experiments, discard the solution and prepare a fresh, stabilized batch. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Edaravone Aqueous Solution
This protocol integrates best practices to maximize the stability of your Edaravone stock solution.
Materials:
-
Edaravone (solid)
-
High-purity water (e.g., HPLC-grade)
-
Buffer components (e.g., Citric Acid, Sodium Phosphate to create a pH ~3.5 buffer)
-
Glutathione (GSH) (optional, recommended)
-
Inert gas cylinder (Nitrogen or Argon) with tubing
-
Sterile, amber glass vials with screw caps
-
pH meter
Procedure:
-
Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., 50 mM citrate buffer) and adjust the pH to 3.5 ± 0.2 .
-
Deoxygenate the Buffer: Place the buffer in a flask or beaker. Insert a clean gas dispersion tube or long-stemmed pipette into the buffer, ensuring the tip is near the bottom. Gently bubble nitrogen or argon gas through the buffer for at least 20 minutes to displace dissolved oxygen.
-
Weigh Components: In a clean, amber vial, weigh the required amount of solid Edaravone. If using a stabilizer, add Glutathione (a 1:1 molar ratio with Edaravone is a good starting point).
-
Dissolve Under Inert Atmosphere: Working quickly to minimize re-exposure to air, add the deoxygenated buffer to the vial containing the solid(s). If possible, gently flush the headspace of the vial with the inert gas before sealing.
-
Mix and Verify: Cap the vial tightly and mix gently (vortex or invert) until all solids are dissolved. If needed, briefly sonicate. Optionally, you can verify the final pH of the solution.
-
Storage: Store the sealed amber vial at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C under an inert atmosphere is recommended.
Caption: Workflow for Preparing a Stabilized Edaravone Solution.
Protocol 2: A Starting Point for a Stability-Indicating RP-HPLC Method
This method, based on published literature, can be used to separate Edaravone from its primary degradation products.[2][11] Note: This method must be validated in your laboratory for your specific instrumentation and application according to ICH guidelines.[11]
-
Column: C18 Reverse-Phase Column (e.g., Agilent ZORBAX Extend-C18, 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Ammonium Acetate buffer (e.g., 10 mM, pH 5.8) or 0.1% Formic Acid in water.[11][12]
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 50:50 v/v).[11]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 244 nm.[2]
-
Gradient Elution (Example): A gradient is often necessary to resolve all degradation products.[11]
-
0-4 min: 15% B
-
4-12 min: 15% to 45% B
-
12-16 min: 45% to 15% B
-
16-20 min: 15% B (Re-equilibration)
-
-
Forced Degradation (for Method Validation): To ensure your method is "stability-indicating," you must be able to resolve the Edaravone peak from peaks generated under stress conditions.[2]
References
-
Tanaka, M., Chiba, T., Sasaki, T., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(2), 89–93. [Link]
-
Tanaka, M., Motomiya, S., Fujisawa, A., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 61(3), 164–168. [Link]
-
Tanaka, M., Chiba, T., Sasaki, T., & Yamamoto, Y. (2017). [PDF] Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite | Semantic Scholar. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Tanaka, M., Motomiya, S., Fujisawa, A., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Semantic Scholar. [Link]
-
Tanaka, M., Motomiya, S., Fujisawa, A., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Tanaka, M., Motomiya, S., Fujisawa, A., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition. [Link]
-
O'Neill, R., Yoo, O., Burcham, P., Nguyen, M., & Lim, L. Y. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules. [Link]
-
Watanabe, K., & Yamamoto, Y. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition. [Link]
-
Patel, R., & Patel, P. (2024). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. GSC Biological and Pharmaceutical Sciences. [Link]
-
Yamamoto, Y., et al. (2005). Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone. Free Radical Research. [Link]
-
Singh, S., et al. (2017). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Baghel, P., & Rajput, S. (2016). Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. ResearchGate. [Link]
-
Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor. [Link]
-
Singh, S., et al. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. [Link]
-
O'Neill, R., et al. (2024). How to stabilize an aqueous solution of edaravone? ResearchGate. [Link]
-
Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Semantic Scholar. [Link]
- Koyama, H., et al. (2011). Stable edaravone-containing aqueous formulation.
-
Tanaka, M., et al. (2018). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2016). OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. The Journal of Physical Chemistry B. [Link]
-
Yamamoto, Y. (2018). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study). ResearchGate. [Link]
Sources
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Edaravone Technical Support Center: Overcoming Challenges in the Isolation and Purification of the Edaravone Trimer
Welcome to the technical support center for Edaravone research. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the isolation and purification of the Edaravone trimer. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to navigate the complexities of this process. This resource is built on the pillars of scientific integrity, drawing from established literature and practical experience to ensure that the protocols are both reliable and reproducible.
Understanding the Core Challenge: The Chemistry of this compound Formation
The primary challenge in isolating the this compound stems from the inherent reactivity of the Edaravone molecule itself. Edaravone, a potent free radical scavenger, achieves its therapeutic effect by donating an electron to neutralize oxidative species[1][2]. This process, however, transforms the Edaravone molecule into a radical, which can then react with other Edaravone molecules[3][4].
In aqueous solutions, particularly at neutral to alkaline pH (pKa of Edaravone is ~7.0), the molecule exists in its anionic form, which is highly susceptible to oxidation[3][5][6]. The presence of oxygen, elevated temperatures, and light can accelerate the formation of the Edaravone radical, leading to a cascade of reactions that produce various degradation products, including dimers and the notably difficult-to-isolate trimer[3][6][7]. The trimer is a significant impurity that requires careful characterization and control in pharmaceutical formulations[][9].
The structural similarity between the monomer, dimer, and trimer, coupled with their similar polarities, makes chromatographic separation a non-trivial task. Furthermore, the very conditions used for purification can sometimes promote further degradation, creating a delicate balancing act for the researcher.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions you may have before diving into the detailed protocols.
Q1: What is the this compound and why is it important to isolate?
The this compound (C₃₀H₂₆N₆O₃) is a degradation product formed from the oxidative coupling of three Edaravone molecules[7][]. Isolating the pure trimer is crucial for several reasons:
-
Reference Standard: A pure standard is required for the accurate quantification of this impurity in Edaravone drug products and stability studies.
-
Toxicological Studies: Understanding the biological activity and potential toxicity of the trimer is a critical component of drug safety assessment.
-
Mechanistic Understanding: Studying the trimer helps to elucidate the degradation pathways of Edaravone, which can inform better formulation and storage strategies.
Q2: Under what conditions does the this compound typically form?
Trimer formation is primarily induced by stress conditions that promote oxidation. Key factors include:
-
Thermal Stress: Elevated temperatures are a significant contributor to the formation of the trimer[7][10].
-
Oxidative Stress: Exposure to oxidizing agents (e.g., hydrogen peroxide) or even atmospheric oxygen in solution can lead to trimerization[6][11].
-
pH: Aqueous solutions at pH 7 or higher are particularly unstable and prone to degradation and oligomerization[5][12].
-
Light: Photolytic degradation can also contribute to the formation of radical species[6].
Q3: Why is the trimer so difficult to separate from the Edaravone monomer?
The difficulty lies in the physicochemical similarities between the monomer and its oligomers. They share the same core pyrazolone structure, leading to overlapping solubility profiles and chromatographic behavior. This necessitates highly optimized separation techniques to achieve baseline resolution.
Generating and Isolating the this compound: A Step-by-Step Workflow
This section provides a detailed workflow for the intentional generation of the this compound through forced degradation, followed by its isolation and purification.
Workflow Overview
Caption: Workflow for this compound Generation and Purification.
Part 1: Forced Degradation to Generate the Trimer
Objective: To enrich a solution with the this compound by subjecting the monomer to thermal stress.
Protocol:
-
Solution Preparation: Prepare a 1 mg/mL solution of Edaravone in purified water. To enhance solubility initially, a small amount of a co-solvent like methanol may be used, but the bulk of the solvent should be aqueous to facilitate the degradation pathway.
-
Stress Application: Transfer the solution to a round-bottom flask equipped with a reflux condenser. Heat the solution to 70-80°C in a water bath[7][11]. Pro-Tip: Perform this step in a well-ventilated fume hood. To maximize trimer yield, it is advisable to bubble air or oxygen through the solution periodically, though this may also generate a more complex impurity profile.
-
Reaction Monitoring: At regular intervals (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture. Analyze the sample using a validated analytical RP-HPLC method (see Table 1 for a starting point) to monitor the disappearance of the Edaravone peak and the appearance of degradation product peaks, including the trimer. The trimer will be a later-eluting peak compared to the monomer due to its larger size and likely increased hydrophobicity.
-
Termination: Stop the reaction when the trimer peak reaches its maximum area percentage without being significantly degraded itself. Prolonged stress can lead to the formation of other, more complex impurities[10].
Part 2: Purification via Preparative Chromatography
Objective: To separate the trimer from the remaining Edaravone monomer and other degradation products.
Protocol:
-
Sample Preparation: After cooling the reaction mixture, perform a liquid-liquid extraction with a solvent like ethyl acetate to concentrate the organic-soluble components, including the trimer. Evaporate the solvent under reduced pressure to obtain a crude solid residue.
-
Column Selection: A C18 stationary phase is the most common and effective choice for separating Edaravone and its impurities[7][10][11][13]. For preparative scale, use a column with a wider diameter and larger particle size than your analytical column to accommodate higher sample loads.
-
Method Development: Develop a gradient elution method. The higher retention of the trimer means it will require a stronger organic mobile phase to elute. Start with the conditions from your analytical method and adapt them for preparative scale. A typical gradient might be Water (with 0.1% formic or acetic acid for peak shaping) and Acetonitrile or Methanol.
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC (Suggested Starting Point) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 30% to 80% B over 30 min (shallow gradient) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 243 nm[14] | 243 nm |
| Injection Vol. | 10 µL | 1-5 mL (depending on concentration) |
-
Fraction Collection: Monitor the column eluent using the UV detector. Collect fractions corresponding to the trimer peak. Pro-Tip: Collect narrow fractions across the entire peak. Analyze each fraction by analytical HPLC to identify the purest fractions and pool them accordingly.
Part 3: Final Purification and Characterization
Objective: To remove residual solvents and minor impurities and to confirm the identity and purity of the isolated trimer.
Protocol:
-
Recrystallization: Pool the purest fractions from the preparative HPLC. Evaporate the organic solvent. Attempt recrystallization from a suitable solvent system. Given Edaravone's solubility profile, a system like ethanol/water or methanol/hexane could be a good starting point[15][16]. This step is critical for obtaining a high-purity crystalline solid.
-
Purity Confirmation: Analyze the final product using analytical RP-HPLC. The purity should be ≥95% for use as a reference standard.
-
Structural Confirmation: Confirm the identity of the isolated compound as the this compound using mass spectrometry (MS) to verify the molecular weight (518.58 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure[][9].
Troubleshooting Guide
This section is formatted to quickly address specific problems you might encounter.
Caption: Troubleshooting Logic for this compound Isolation.
Q: My forced degradation reaction is producing very little trimer. What can I do?
-
Possible Cause: The stress conditions may be insufficient or, conversely, too harsh, leading to the degradation of the trimer itself.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Your HPLC monitoring is key. Plot the concentration of the trimer over time to find the point of maximum yield before it begins to degrade.
-
Adjust Temperature: If the reaction is too slow, incrementally increase the temperature (e.g., to 90°C). If you see many small, unknown impurity peaks, the temperature may be too high, causing fragmentation.
-
Control Atmosphere: Ensure sufficient oxygen is present to drive the oxidative mechanism. As mentioned, bubbling air through the solution can enhance the reaction, but be prepared for a more complex mixture of byproducts.
-
Q: I'm struggling to get baseline separation between the monomer, dimer, and trimer peaks in my preparative HPLC.
-
Possible Cause: The selectivity of your chromatographic system is insufficient for these structurally similar compounds.
-
Troubleshooting Steps:
-
Shallow the Gradient: A slower, shallower gradient will provide more time for the components to resolve on the column. Increase the gradient time significantly (e.g., from 30 to 60 minutes).
-
Change Organic Modifier: The selectivity between acetonitrile and methanol can be different. If you are using acetonitrile, try a run with methanol, and vice-versa. They offer different selectivities for aromatic and polar compounds.
-
Consider a Different Stationary Phase: While C18 is a good starting point, a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions with the aromatic rings of Edaravone and its oligomers.
-
Optimize pH: Ensure the mobile phase is acidic (pH 3-4) using formic or acetic acid. This keeps Edaravone in its neutral form, leading to better peak shape and more consistent retention.
-
Q: My isolated trimer seems to be degrading quickly, even after purification.
-
Possible Cause: The trimer, like the monomer, is susceptible to degradation, especially when not in a stabilized form.
-
Troubleshooting Steps:
-
Storage as a Solid: The solid state is significantly more stable than in solution[3][5]. After final purification, thoroughly dry the trimer to a solid powder. Store it in an amber vial, purge with nitrogen or argon, and keep it at -20°C or lower.
-
Solution Preparation: When you need to use the trimer in solution (e.g., for analytical standards), prepare the solution fresh in a deoxygenated mobile phase. Use an acidic buffer if compatible with your experiment to enhance stability. Avoid storing stock solutions for extended periods.
-
By understanding the underlying chemistry and systematically applying these purification and troubleshooting strategies, researchers can successfully overcome the challenges associated with isolating the this compound, enabling further critical research into the safety and stability of Edaravone.
References
-
Baghel, P., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. [Link]
-
Nguyen, M., et al. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceuticals, 17(4), 498. [Link]
-
Ghuge, R., et al. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3). [Link]
-
Matejová, S., et al. (n.d.). Crystal structure of edaravone cocrystals. [Link]
- CN102127020B. (n.d.). Refining method of Edaravone compound.
- CN102127020A. (n.d.). Edaravone compound and new preparation method thereof.
-
ResearchGate. (n.d.). A trimer of edaravone synthesized by Jain et al. [Link]
-
ResearchGate. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. [Link]
-
Nguyen, M., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 30(13), 2866. [Link]
-
National Institutes of Health. (n.d.). Mci-186. PubChem. [Link]
- CN102180834B. (n.d.). Preparation method for edaravone.
-
ResearchGate. (n.d.). How to stabilize an aqueous solution of edaravone?. [Link]
-
U.S. Food and Drug Administration. (n.d.). RADICAVA (edaravone injection), for intravenous use. [Link]
-
ResearchGate. (2016). Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. [Link]
-
PharmaTutor. (2014). EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. [Link]
-
Watanabe, T., et al. (2004). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of the Pharmaceutical Society of Japan, 124(11), 837-842. [Link]
-
Justia Patents. (2020). edaravone salt. [Link]
- CN102180834A. (n.d.). Preparation method for edaravone.
-
Xing, C., et al. (2017). Research on Polymorphs of Edaravone. Herald of Medicine, 36(11), 1225-1230. [Link]
-
Pevarello, P., et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6928. [Link]
-
Sryahwa Publications. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. [Link]
-
Zhou, S., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. Organic Process Research & Development, 25(9), 2146-2152. [Link]
- CN102643234A. (n.d.). Edaravone polymorphic substance and preparation method thereof.
-
ResearchGate. (n.d.). Edaravone cocrystals: Synthesis, screening, and preliminary characterization. [Link]
-
Pevarello, P., et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6928. [Link]
-
Pevarello, P., et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi. [Link]
-
ResearchGate. (2016). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSED PHASE HPLC METHOD FOR ESTIMATION OF EDARAVONE AND ARGATROBAN IN SYNTHETIC MIXTURE. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Edaravone?. [Link]
-
ResearchGate. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]
-
Nguyen, M., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 30(13), 2866. [Link]
-
ResearchGate. (n.d.). A hypothetical radical-scavenging mechanism of edaravone. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of edaravone with free radicals. [Link]
-
ACS Publications. (2024). Effects of Cyanidin Derivatives for the Aggregation of Cu/Zn Superoxide Dismutase 1. ACS Omega. [Link]
-
Pharmace Research Laboratory. (n.d.). This compound Impurity. [Link]
- CN102180833A. (n.d.). Preparation method and detection method for edaravone dimer and tautomer thereof.
Sources
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceresearch.com [pharmaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
- 14. sryahwapublications.com [sryahwapublications.com]
- 15. CN102180834B - Preparation method for edaravone - Google Patents [patents.google.com]
- 16. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
Method development for resolving Edaravone trimer from other degradation products
Welcome to the technical support center for the analytical resolution of Edaravone and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for resolving the Edaravone trimer from other related substances.
Introduction to Edaravone Stability and Degradation
Edaravone, a potent free radical scavenger, is susceptible to degradation, particularly through oxidation.[1][2] Its aqueous solution is unstable, as the anionic form of Edaravone can donate an electron to oxygen, leading to the formation of an Edaravone radical.[2][3] This radical can then initiate a cascade of reactions, resulting in the formation of various degradation products, including a significant trimer impurity.[1][2] The formation of this trimer is often observed under conditions of oxidative and thermal stress.[4][5] Forced degradation studies are crucial to identify these potential impurities and develop a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its degradants.[4][6]
The Challenge: Resolving the this compound
The this compound, along with other degradation products, can pose a significant analytical challenge due to potential co-elution and similar physicochemical properties to other degradants. A robust and validated high-performance liquid chromatography (HPLC) method is essential to accurately quantify Edaravone and its impurities, ensuring the safety and efficacy of the drug product.
Troubleshooting Guide: Resolving the this compound
This section provides a question-and-answer-based troubleshooting guide to address specific issues you may encounter during your method development.
Q1: I am observing a broad or tailing peak for the this compound. What are the likely causes and how can I improve the peak shape?
A1: Poor peak shape for the trimer can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Secondary Silanol Interactions: The trimer, being a larger molecule, might have increased interactions with residual silanol groups on the C18 column packing material.
-
Solution: Try a column with end-capping or a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity and reduce silanol interactions.
-
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the trimer and other degradants, affecting their retention and peak shape.
-
Solution: Experiment with adjusting the mobile phase pH. A slightly acidic pH (e.g., 3.0-4.5) is often beneficial for the stability of Edaravone itself and can lead to sharper peaks for its impurities.[1]
-
-
Inappropriate Mobile Phase Composition: The organic modifier and its concentration in the mobile phase play a crucial role in peak shape.
-
Solution: If using methanol, consider switching to or adding acetonitrile. Acetonitrile often provides better peak shapes for polar compounds due to its lower viscosity and different elution characteristics. You can also experiment with small percentages of additives like trifluoroacetic acid (TFA) or formic acid to improve peak symmetry.
-
Q2: The this compound is co-eluting with another degradation product. How can I improve the resolution?
A2: Achieving adequate resolution between closely eluting peaks is a common challenge in impurity profiling. Here are several strategies to enhance separation:
-
Optimize the Gradient Program: A shallow gradient is often key to resolving closely related compounds.
-
Solution: Decrease the rate of change of the organic solvent concentration in the mobile phase around the elution time of the trimer. For instance, if the trimer elutes at 40% organic, try a segment in your gradient that goes from 35% to 45% over a longer period.
-
-
Modify the Mobile Phase:
-
Organic Modifier: As mentioned, switching between methanol and acetonitrile can significantly alter selectivity.
-
Aqueous Phase: Changing the buffer salt or its concentration can also impact resolution.
-
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Solution: Experiment with varying the column temperature (e.g., in 5°C increments from 25°C to 40°C).
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary.
-
Solution: Consider a C8 column if the compounds are highly hydrophobic, or a phenyl column for potential π-π interactions that can offer unique selectivity for aromatic compounds like the this compound.
-
Q3: I am not sure if the peak I am seeing is the this compound. How can I confirm its identity?
A3: Peak identification is critical. Here are the recommended approaches:
-
Mass Spectrometry (MS): The most definitive method for peak identification is to use a mass spectrometer as a detector (LC-MS). The mass-to-charge ratio (m/z) of the peak will confirm the molecular weight of the compound. The molecular formula for the this compound is C30H26N6O3, with a molecular weight of 518.58 g/mol .[7][]
-
Reference Standard: If a reference standard for the this compound is available, you can spike your sample with a small amount of the standard. An increase in the peak area of interest will confirm its identity.
-
Forced Degradation Studies: By analyzing samples subjected to specific stress conditions known to generate the trimer (e.g., oxidative or thermal stress), you can correlate the appearance and growth of the peak with the expected degradation pathway.
Frequently Asked Questions (FAQs)
Q: What are the typical conditions for a starting HPLC method for Edaravone and its degradation products?
A: A good starting point for method development is a reversed-phase HPLC method using a C18 column.[4][6] A gradient elution is generally preferred to resolve a wide range of polar and non-polar degradation products.
Table 1: Example Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 243 nm[9] |
| Column Temperature | 30°C |
Q: How can I generate the this compound and other degradation products for method development?
A: Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[6]
-
Oxidative Degradation: Treat a solution of Edaravone with hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Heat a solution of Edaravone (e.g., at 70°C) for a specified period.[6]
-
Acid/Base Hydrolysis: Expose Edaravone solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[6]
-
Photolytic Degradation: Expose an Edaravone solution to UV light.[6]
Q: What is the expected elution order of Edaravone and its trimer?
A: In reversed-phase HPLC, more polar compounds elute earlier. Edaravone is more polar than its trimer. Therefore, you can generally expect Edaravone to elute before the this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of Edaravone
-
Preparation of Edaravone Stock Solution: Prepare a stock solution of Edaravone at a concentration of 1 mg/mL in a suitable solvent like methanol or a mixture of methanol and water.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and keep at 70°C for 45 minutes.[6] Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and keep at 70°C for 45 minutes.[6] Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2 and keep at room temperature for 45 minutes.[6]
-
Thermal Degradation: Heat 2 mL of the stock solution at 70°C for 45 minutes.[6]
-
-
Analysis: Analyze the stressed samples using the developed HPLC method.
Protocol 2: HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a stability-indicating HPLC method.
Caption: A workflow for systematic HPLC method development.
Visualizing the Degradation Pathway
The formation of the this compound is a multi-step process initiated by the formation of an Edaravone radical.
Caption: Simplified proposed pathway for this compound formation.
References
- Edaravone Stability and Degradation: A Technical Support Resource - Benchchem. (URL: )
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - MDPI. (URL: [Link])
-
Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed. (URL: [Link])
-
Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. (URL: [Link])
-
Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64 - Impactfactor. (URL: [Link])
-
Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products - ResearchGate. (URL: [Link])
-
(PDF) Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture - ResearchGate. (URL: [Link])
-
EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE - PharmaTutor. (URL: [Link])
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed. (URL: [Link])
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - ResearchGate. (URL: [Link])
-
LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form - Sryahwa Publications. (URL: [Link])
-
Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. (URL: [Link])
-
This compound Impurity - SynZeal. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Edaravone Impurities | SynZeal [synzeal.com]
- 9. impactfactor.org [impactfactor.org]
Technical Support Center: Edaravone Stability and Trimer Formation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Edaravone. This guide is designed to provide in-depth, field-proven insights into the stability of Edaravone, with a specific focus on the impact of storage conditions on the formation of its trimeric impurity. Understanding and controlling this degradation pathway is critical for ensuring the accuracy of experimental results and the quality of pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the Edaravone trimer, and why is its formation a concern?
The this compound is a significant degradation product formed from Edaravone, particularly in aqueous solutions.[1] Its formation is a concern for several reasons:
-
Loss of Active Pharmaceutical Ingredient (API): The conversion of Edaravone to its trimer reduces the concentration of the active therapeutic agent in a sample or formulation.
-
Potential for Precipitation: The trimer is often less soluble than Edaravone, leading to the formation of precipitates in solution.[1] This can compromise the quality and safety of injectable formulations and interfere with analytical measurements.
-
Analytical Interference: The presence of the trimer and other degradation products can complicate chromatographic analysis, requiring the development of stability-indicating methods to accurately quantify Edaravone.[2][3]
Q2: What is the fundamental mechanism behind this compound formation?
The formation of the this compound is an oxidative process initiated by the generation of Edaravone radicals.[1][4] In aqueous solutions, Edaravone exists in equilibrium between its keto and enol tautomers, as well as an anionic form, especially at or near its pKa of 7.0.[1][5] The anionic form is particularly susceptible to donating an electron to molecular oxygen, which results in the formation of an Edaravone radical.[1][5] These highly reactive radicals can then combine to form the trimer.[1]
Here is a simplified diagram illustrating the initiation of Edaravone degradation:
Caption: Initiation of Edaravone Degradation and Trimer Formation
Q3: What are the primary storage conditions that accelerate this compound formation?
Several environmental factors can significantly impact the stability of Edaravone and promote the formation of its trimer:
-
pH: Edaravone is more stable in acidic conditions (pH 3.0-4.5).[6] At neutral or alkaline pH, the concentration of the more reactive anionic form increases, accelerating degradation.[1][5]
-
Oxygen: The presence of dissolved oxygen is a critical factor, as it readily accepts an electron from the Edaravone anion to initiate the radical-mediated degradation pathway.[1][5]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of Edaravone.[5] Studies have shown significant degradation when aqueous solutions are stored at elevated temperatures (e.g., 60°C).[1]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to promote photolytic degradation of Edaravone.[5]
-
Oxidizing Agents: The presence of other oxidizing agents will expectedly accelerate the degradation of the antioxidant Edaravone.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitate formation in aqueous Edaravone solution during storage. | Formation of insoluble degradation products, primarily the this compound.[1] | 1. Verify Solution pH: Ensure the pH of your aqueous solution is within the optimal stability range of 3.0-4.5.[6] 2. Deoxygenate Solvents: Before preparing your solution, sparge all aqueous solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[1][6] 3. Incorporate Stabilizers: Consider the addition of antioxidants or stabilizers such as sodium bisulfite or glutathione, which have been shown to inhibit trimer formation.[1][6] 4. Control Storage Temperature: Store stock solutions and samples at recommended temperatures, avoiding prolonged exposure to elevated temperatures. For instance, the intravenous formulation is typically stored at a controlled room temperature up to 25°C (77°F).[5] 5. Protect from Light: Store all Edaravone-containing solutions in amber vials or wrapped in aluminum foil to prevent photolytic degradation.[5] |
| Appearance of unexpected peaks in HPLC chromatogram. | Degradation of Edaravone into the trimer and other byproducts. | 1. Review Sample Handling: Scrutinize your sample preparation and storage procedures against the recommendations above. 2. Run a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light). This will help in confirming the identity of the unknown peaks.[2][5] 3. Use a Validated Stability-Indicating Method: Ensure your HPLC method is capable of separating Edaravone from its degradation products. A C18 column with a gradient elution is often employed.[3][7] |
| Discoloration of Edaravone solution. | Oxidation of Edaravone. | This is a visual indicator of significant degradation. The solution should be discarded, and a fresh solution prepared using the preventative measures outlined above. The intravenous formulation is a clear, colorless solution, and any deviation suggests compromised integrity.[5] |
| Inconsistent analytical results or loss of Edaravone concentration over time. | Instability of Edaravone in the chosen solvent or buffer system. | 1. Buffer Selection: Use a buffer system that maintains the pH in the acidic range (e.g., acetate buffer). 2. Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation to minimize degradation. If storage is necessary, follow the recommended storage conditions strictly. 3. Consider Alternative Formulations: For research purposes, exploring co-solvents or cyclodextrins may enhance the solubility and stability of Edaravone.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Edaravone Stock Solution
This protocol outlines a general procedure for preparing an aqueous stock solution of Edaravone with enhanced stability.
Materials:
-
Edaravone powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium bisulfite (optional stabilizer)
-
Glutathione (optional stabilizer)[6]
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials
Procedure:
-
Deoxygenation of Solvent: Sparge the high-purity water with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the desired amount of Edaravone powder and dissolve it in the deoxygenated water.
-
Addition of Stabilizers (Optional): If using stabilizers, add sodium bisulfite or glutathione at an appropriate concentration. Studies have shown that a combination of glutathione and sodium bisulfite can be particularly effective.[6][8]
-
pH Adjustment: Adjust the pH of the solution to between 3.0 and 4.5 using dilute HCl or NaOH while monitoring with a calibrated pH meter.
-
Storage: Transfer the solution to amber glass vials, purge the headspace with the inert gas before sealing, and store at the recommended temperature (e.g., refrigerated or controlled room temperature), protected from light.
Protocol 2: Forced Degradation Study to Identify Trimer and Other Degradants
This protocol provides a framework for intentionally degrading Edaravone to identify its degradation products, including the trimer, using HPLC analysis.
Stress Conditions:
-
Acid Hydrolysis: Dissolve Edaravone in 0.05 N HCl and reflux at 70°C for 45 minutes in the dark.[5]
-
Base Hydrolysis: Dissolve Edaravone in 0.2 N NaOH and reflux at 70°C for 45 minutes in the dark.[5]
-
Oxidative Degradation: Treat an aqueous solution of Edaravone with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Store an aqueous solution of Edaravone at an elevated temperature (e.g., 60-70°C) for a defined period.[1]
-
Photolytic Degradation: Expose an aqueous solution of Edaravone to UV light (e.g., 254 nm) for a specified duration.
Analytical Procedure:
-
Prepare solutions of Edaravone under the stress conditions described above.
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and UV detection.[7][9]
-
Monitor the chromatograms for a decrease in the Edaravone peak area and the appearance of new peaks corresponding to degradation products. The trimer will likely be a major peak under oxidative and thermal stress.
Here is a workflow diagram for the forced degradation study:
Caption: Forced Degradation Study Workflow
By understanding the factors that influence Edaravone's stability and implementing the appropriate handling and storage procedures, researchers can minimize the formation of the trimer and other degradation products, ensuring the integrity and reliability of their experimental data.
References
-
Tanaka, M., Sugimura, N., Fujisawa, A., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(3), 183–187. Retrieved from [Link]
-
Nguyen, T. H. L., O'Neill, R., Burcham, P., & Lim, L. Y. (2023). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceutics, 15(7), 1858. Retrieved from [Link]
-
Baghel, P., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. Retrieved from [Link]
-
Tanaka, M., Motomiya, S., Fujisawa, A., & Yamamoto, Y. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 61(3), 188–193. Retrieved from [Link]
-
Patil, S., Suryawanshi, P., & Shirkhedkar, A. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3). Retrieved from [Link]
-
Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2021). Intranasal administration of edaravone nanoparticles improves its stability and brain bioavailability. Journal of Drug Delivery Science and Technology, 63, 102432. Retrieved from [Link]
-
ResearchGate. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Retrieved from [Link]
-
ijcrt.org. (2024). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. Retrieved from [Link]
-
ResearchGate. (2017). How to stabilize an aqueous solution of edaravone?. Retrieved from [Link]
-
ResearchGate. (2017). (A) Changes in edaravone concentration during the storage of 8.61 mM.... Retrieved from [Link]
-
ijprd.com. (2025). Process optimization of Lyophilization for long term stability of Edaravone nanosuspension. Retrieved from [Link]
-
ACS Publications. (2021). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Edaravone Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Edaravone-impurities. Retrieved from [Link]
-
PharmaTutor. (2014). EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. Retrieved from [Link]
-
SynZeal. (n.d.). Edaravone Impurities. Retrieved from [Link]
-
O'Neill, R., Yoo, O., Burcham, P., Nguyen, M., & Lim, L. Y. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 30(13), 2845. Retrieved from [Link]
-
ResearchGate. (2021). A trimer of edaravone synthesized by Jain et al.. Retrieved from [Link]
-
Yao, T., Wang, G., Wang, W., & Li, W. (2014). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 967, 146-153. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Retrieved from [Link]
-
de Souza, A. Q., da Silva, A. B. F., & de Almeida, W. B. (2014). Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. Journal of the Brazilian Chemical Society, 25(12), 2275-2282. Retrieved from [Link]
Sources
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Enhancing the stability of Edaravone stock solutions to prevent trimerization
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger widely used in research and clinically for conditions associated with oxidative stress, such as acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Despite its therapeutic efficacy, researchers frequently encounter challenges with the stability of Edaravone in aqueous stock solutions. The primary degradation pathway involves oxidation and subsequent trimerization, leading to precipitation, loss of potency, and compromised experimental results.[3][4]
This guide provides in-depth technical support for researchers, scientists, and drug development professionals. It offers troubleshooting advice and detailed protocols to enhance the stability of Edaravone stock solutions by preventing the formation of its trimer and other degradation products.
Frequently Asked Questions (FAQs)
Q1: What is Edaravone trimerization and why does it happen?
A1: Edaravone trimerization is a chemical process where three molecules of Edaravone react to form a larger, insoluble compound known as an Edaravone trimer.[3][5] This process is initiated when Edaravone, in its chemically active anionic form, donates an electron to an oxidizing agent like molecular oxygen.[5][6][7] This creates a highly reactive "Edaravone radical." These radicals can then combine with each other, ultimately forming the stable, insoluble trimer, which often appears as a precipitate in the solution.[3][4][5]
Q2: My Edaravone solution turned yellow/brown and a precipitate formed. What does this mean?
A2: Discoloration and precipitation are classic visual indicators of Edaravone degradation.[8] The formation of a precipitate strongly suggests that significant degradation has occurred, leading to the formation of insoluble products like the this compound.[8] Such a solution has a compromised concentration of active Edaravone and should be discarded. Preparing a fresh solution using the stabilization protocols outlined in this guide is essential for reliable experimental outcomes.
Q3: What are the most critical factors affecting the stability of Edaravone in an aqueous solution?
A3: The stability of Edaravone in solution is primarily influenced by four key factors: pH, presence of oxygen, exposure to light, and temperature.[8]
-
pH: Edaravone has a pKa of 7.0.[5][8] At or near neutral pH, a significant portion exists as the unstable edaravone anion, which is prone to oxidation.[3][5]
-
Oxygen: Molecular oxygen is a primary initiator of degradation, as it accepts an electron from the edaravone anion to form the edaravone radical.[6][8]
-
Light: Exposure to light, especially UV light, can induce photolytic degradation.[8]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[8]
Q4: Is solid Edaravone powder also unstable?
A4: No, the solid (keto form) of Edaravone is very stable.[3][5] The instability issues arise when it is dissolved in aqueous solutions, where it can exist in equilibrium with its enol and anionic forms, which are susceptible to oxidation.[3][5]
The Mechanism of Edaravone Trimerization
The degradation of Edaravone into its trimer is a multi-step process rooted in its antioxidant activity. Understanding this pathway is crucial for designing effective stabilization strategies.
-
Anion Formation: In an aqueous solution with a pH near its pKa of 7.0, Edaravone loses a proton to form the edaravone anion. This anion is the active form responsible for its antioxidant effect but is also the primary source of its instability.[3][5][6]
-
Radical Initiation: The edaravone anion donates an electron to molecular oxygen (O₂), generating a superoxide radical and a relatively stable Edaravone radical.[5][7]
-
Dimerization & Trimerization: Two Edaravone radicals can combine to form a dimer. This dimer can then react with another Edaravone radical to form the final, insoluble this compound.[5] This trimer is the main component of the precipitate observed in degraded solutions.
Caption: Edaravone Trimerization Pathway.
Troubleshooting Guide for Edaravone Stock Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in the chemical principles of Edaravone stability.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Precipitate forms in the solution upon storage (even at 4°C or -20°C). | Formation of the insoluble this compound due to oxidation.[8] | Discard the solution. Prepare a new stock using deoxygenated solvents and an acidic buffer (pH 3.0-4.5). Rationale: Lowering the pH below the pKa of 7.0 significantly reduces the concentration of the reactive anion, while deoxygenation removes the primary initiator of radical formation.[5][6][8] |
| Solution appears clear initially but shows a loss of potency over time in bioassays. | Gradual, non-visible degradation of Edaravone. | Verify solution pH. Ensure the final pH of your working solution (after dilution in media) is not neutralizing your acidic stock buffer. Rationale: Cell culture media is typically buffered around pH 7.4, which will raise the pH and can accelerate degradation if the final Edaravone concentration is not used immediately. |
| Unexpected or inconsistent peaks appear in HPLC chromatograms. | Presence of degradation products. | Review sample preparation and storage. Ensure solutions are freshly prepared, protected from light, and made with deoxygenated solvents.[8] Rationale: A validated, stability-indicating HPLC method should be able to separate the parent Edaravone peak from its degradation products.[9] The appearance of new peaks is a direct measure of instability. |
| Difficulty dissolving Edaravone powder in an aqueous buffer. | Edaravone has poor aqueous solubility (approx. 2 mg/mL in water).[10][11] | Use a co-solvent. First, dissolve Edaravone in a small amount of a water-miscible organic solvent like DMSO, then dilute it slowly into your deoxygenated aqueous buffer.[5] Rationale: DMSO is an effective solvent for Edaravone, and this method ensures complete dissolution before final dilution, preventing the precipitation of the undissolved solid. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Edaravone Stock Solution (10 mM)
This protocol incorporates best practices to minimize degradation and prevent trimerization.
Materials:
-
Edaravone powder (MW: 174.20 g/mol )
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Citrate buffer (0.1 M, pH 4.0) or similar acidic buffer
-
High-purity water (Type I)
-
Inert gas (Nitrogen or Argon) with a sparging needle
-
Sterile, amber glass vials or tubes wrapped in aluminum foil
Procedure:
-
Solvent Deoxygenation (Critical Step):
-
Pour the required volume of 0.1 M citrate buffer (pH 4.0) into a glass container.
-
Sparge the buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen. Keep the buffer under a gentle stream of the inert gas during the subsequent steps.
-
-
Initial Dissolution:
-
Weigh out 17.42 mg of Edaravone powder for a final 10 mM stock solution in 10 mL.
-
In a separate small, sterile tube, add 500 µL of DMSO to the Edaravone powder. Vortex gently until the powder is completely dissolved.
-
-
Dilution into Buffered System:
-
Using a pipette, slowly add the Edaravone/DMSO mixture drop-by-drop into the 9.5 mL of deoxygenated citrate buffer while gently swirling the buffer.
-
This slow addition is crucial to prevent the drug from precipitating out of the solution.
-
-
Final Preparation and Storage:
-
Once fully mixed, aliquot the stock solution into amber glass vials or foil-wrapped tubes.
-
Blanket the headspace of each vial with the inert gas before sealing tightly.
-
Store at 2-8°C for short-term use (up to 1-2 weeks, stability should be verified) or at -80°C for long-term storage. Always protect from light.
-
Caption: Workflow for Preparing a Stabilized Stock Solution.
Protocol 2: General Stability Assessment using RP-HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify Edaravone concentration over time.
Objective: To separate the Edaravone peak from potential degradation products.
Typical HPLC System & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 5.8) and an organic modifier (e.g., acetonitrile or methanol).[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare Standards: Create a calibration curve using freshly prepared, stabilized Edaravone solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: At specified time points (e.g., T=0, 1 day, 3 days, 1 week), retrieve a stored aliquot of your Edaravone stock.
-
Dilution: Dilute the sample with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Data Interpretation:
-
Monitor the peak area of Edaravone. A decrease in the peak area over time indicates degradation.
-
Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.[8]
-
Calculate the percentage of remaining Edaravone at each time point relative to the T=0 sample.
-
Summary of Stabilization Strategies
| Strategy | Mechanism of Action | Considerations |
| Lowering pH (3.0-4.5) | Reduces the concentration of the reactive edaravone anion by keeping the molecule in its more stable protonated form.[5][6] | Highly effective and essential for aqueous solutions. |
| Deoxygenation | Removes molecular oxygen, a key reactant that initiates the radical formation process.[6][7] | A critical and mandatory step for preventing oxidative degradation. |
| Use of Antioxidants (e.g., Glutathione) | Stabilizes the edaravone anion, potentially through hydrogen bonding, offering an alternative pathway for electron donation.[7][15] | Can be combined with deoxygenation for a bisulfite-free formulation.[7] |
| Protection from Light | Prevents photolytic degradation.[8] | Simple and effective; always use amber vials or wrap containers in foil. |
| Controlled Temperature | Slows the rate of chemical degradation.[8] | Store solutions at recommended refrigerated or frozen temperatures. |
By implementing these scientifically-grounded strategies, researchers can significantly enhance the stability of their Edaravone stock solutions, ensuring the accuracy, reproducibility, and integrity of their experimental data.
References
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 62(2), 172–178. Available from: [Link]
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J-STAGE. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Edaravone? Patsnap Synapse. Available from: [Link]
-
O'Neill, R., Yoo, O., Burcham, P., & Lim, L. Y. (2024). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. PubMed Central. Available from: [Link]
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? PubMed Central. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. Inno Pharmchem. Available from: [Link]
-
Kikuchi, K., Tsuruma, K., & Shimazawa, M. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. MDPI. Available from: [Link]
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 62(3), 243–248. Available from: [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2019). OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. ACS Publications. Available from: [Link]
-
Rajput, S. J., & Banchhor, M. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. Available from: [Link]
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. J-STAGE. Available from: [Link]
-
O'Neill, R., Yoo, O., Burcham, P., & Lim, L. Y. (2024). How to stabilize an aqueous solution of edaravone? ResearchGate. Available from: [Link]
-
Patil, P. S., Dehghan, M. H., & Choudhary, S. V. (2022). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor.org. Available from: [Link]
-
Rajput, S. J., & Banchhor, M. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. Available from: [Link]
-
Onuki, Y., Hasegawa, S., & Obata, Y. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. PubMed Central. Available from: [Link]
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Semantic Scholar. Available from: [Link]
-
O'Neill, R., Yoo, O., Burcham, P., Nguyen, M., & Lim, L. Y. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed Central. Available from: [Link]
- Google Patents. (n.d.). Stable edaravone-containing aqueous formulation.
-
Patel, H., & Vaghela, P. (2024). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. World Journal of Pharmaceutical Research. Available from: [Link]
-
O'Neill, R., Yoo, O., Burcham, P., & Lim, L. Y. (2024). (PDF) Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. ResearchGate. Available from: [Link]
-
Jurkowska, A., Dąbrowska, K., & Cysewski, P. (2024). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Solubility profile of Edaravone in different solvents. Available from: [Link]
-
Cysewski, P., & Jurkowska, A. (2024). Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Mci-186. PubChem. Available from: [Link]
-
ResearchGate. (n.d.). A trimer of edaravone synthesized by Jain et al.. Available from: [Link]
-
Patel, J. R., Suhagia, B. N., & Patel, B. H. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Sryahwa Publications. Available from: [Link]
Sources
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sryahwapublications.com [sryahwapublications.com]
- 15. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS/MS analysis of Edaravone trimer
Welcome to the technical support resource for the LC-MS/MS analysis of Edaravone and its critical degradation product, the Edaravone trimer. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on overcoming matrix effects that can compromise data integrity. Here, we synthesize technical expertise with field-proven insights to provide robust troubleshooting strategies and a comprehensive understanding of the underlying scientific principles.
Introduction to the Challenge: Edaravone and its Trimer
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] In aqueous solutions, particularly under conditions of thermal stress or oxidation, Edaravone can be unstable and form various degradation products.[3][4] A key degradant is the This compound (C₃₀H₂₆N₆O₃) , formed through the combination of Edaravone radicals.[3][]
The simultaneous quantification of both the parent drug, Edaravone, and its trimer is often necessary for stability studies, impurity profiling, and comprehensive pharmacokinetic assessments. However, the analysis of these compounds in biological matrices like plasma or serum by LC-MS/MS is fraught with challenges, primarily due to matrix effects .[6] These effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, thereby adversely affecting the accuracy, precision, and sensitivity of the assay.[7][8]
This guide provides a structured approach to identifying, understanding, and mitigating matrix effects in your this compound analysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your LC-MS/MS analysis and provides step-by-step guidance to resolve them.
Problem 1: Poor Peak Shape, Tailing, or Splitting for Edaravone and/or the Trimer
-
Likely Cause: This is often a result of interactions with residual matrix components on the analytical column or suboptimal chromatographic conditions. The this compound, being a larger and potentially more hydrophobic molecule than Edaravone, may exhibit different chromatographic behavior and be more susceptible to these interactions.
-
Solutions:
-
Optimize Sample Preparation:
-
Protocol: Implement a more rigorous sample clean-up method. While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids, a major cause of matrix effects.[6][9] Consider transitioning to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10] For a detailed comparison, see Table 1.
-
Expert Tip: For plasma samples, specialized phospholipid removal SPE cartridges or plates can be highly effective.[11][12] These products selectively retain phospholipids while allowing a broader range of analytes to pass through.
-
-
Refine Chromatographic Conditions:
-
Mobile Phase: Adjust the mobile phase composition. For reverse-phase chromatography, ensure adequate organic solvent strength to elute the more hydrophobic trimer efficiently. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate) to improve peak shape.[13][14]
-
Gradient Optimization: A shallow gradient elution can improve the separation of the analytes from interfering matrix components.
-
Column Selection: If issues persist, consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency.[]
-
-
Problem 2: Signal Suppression or Enhancement (Erratic or Low Analyte Response)
-
Likely Cause: Co-eluting matrix components, particularly phospholipids and salts, are interfering with the ionization of your analytes in the mass spectrometer source.[8][9] This is a classic manifestation of matrix effects.
-
Solutions:
-
Systematic Assessment of Matrix Effects:
-
Protocol: Perform a post-extraction spike experiment to quantify the extent of the matrix effect.[16] This involves comparing the analyte response in a post-spiked blank matrix extract to the response in a neat solution. A matrix factor of <1 indicates suppression, while >1 suggests enhancement.
-
-
Enhance Sample Cleanup:
-
As detailed in Problem 1, improving the sample preparation is the most effective way to combat ion suppression.[9] Refer to Table 1 for a comparison of techniques.
-
-
Chromatographic Separation:
-
Divert Valve: Utilize a divert valve to direct the flow from the column to waste during the initial and final stages of the run, when highly polar or non-polar interferences might elute, thus minimizing source contamination.[17]
-
Isocratic Hold: Introduce an isocratic hold at the beginning of your gradient to allow for the elution of highly polar, unretained matrix components before your analytes of interest.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS is the gold standard for compensating for matrix effects.[4] Since it has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification. If a SIL-IS for the this compound is not available, a structural analog may be considered, but its ability to track the matrix effect must be thoroughly validated.
-
-
Problem 3: Poor Reproducibility and Precision
-
Likely Cause: Inconsistent matrix effects across different samples, wells of a 96-well plate, or analytical runs. This can stem from variability in the biological matrix itself or inconsistent sample preparation.
-
Solutions:
-
Standardize Sample Preparation:
-
Automation: Where possible, use automated liquid handling systems for sample preparation to minimize human error and improve consistency.
-
Thorough Mixing: Ensure complete and consistent vortexing and centrifugation steps.
-
-
Implement a Robust Internal Standard Strategy:
-
As mentioned previously, a SIL-IS is crucial for correcting variability.[4]
-
-
Regular System Maintenance:
-
Matrix components can accumulate in the LC system and mass spectrometer, leading to deteriorating performance over time. Implement a regular cleaning and maintenance schedule for the autosampler, column, and ion source.
-
-
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS/MS?
A1: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3][7] These interfering components can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[16] Common culprits in biological matrices include phospholipids, salts, proteins, and metabolites.[9]
Q2: How can I proactively design an LC-MS/MS method to minimize matrix effects for Edaravone and its trimer?
A2: A proactive approach involves a combination of strategies:
-
Thorough Sample Cleanup: From the outset, plan for a sample preparation method more robust than simple protein precipitation. Solid Phase Extraction (SPE), particularly with phospholipid removal capabilities, is a strong starting point.[10][11][12]
-
Chromatographic Selectivity: Develop a chromatographic method that provides good separation between your analytes and the bulk of the matrix components. This may involve experimenting with different columns and mobile phases.
-
Internal Standard Selection: Procure or synthesize a stable isotope-labeled internal standard for both Edaravone and, if possible, the this compound. This is the most reliable way to compensate for unavoidable matrix effects.[4]
Q3: My lab primarily uses Protein Precipitation (PPT) for high-throughput analysis. Are there ways to optimize this technique to reduce matrix effects?
A3: While PPT is less effective at removing phospholipids than SPE or LLE, you can optimize the procedure:
-
Choice of Precipitation Solvent: Acetonitrile is a common choice, but experimenting with other organic solvents like methanol or acetone, or mixtures thereof, may yield cleaner extracts.[1]
-
Solvent-to-Plasma Ratio: Increasing the ratio of organic solvent to plasma (e.g., 4:1 or higher) can improve protein precipitation efficiency.
-
Low-Temperature Precipitation: Performing the precipitation at low temperatures (e.g., in an ice bath) can sometimes enhance the removal of certain matrix components.
-
Hybrid Techniques: Consider using hybrid SPE technologies that combine the simplicity of PPT with a subsequent phospholipid removal step in a 96-well plate format.[12]
Q4: Are there any specific considerations for the this compound regarding matrix effects?
A4: Yes. The this compound is a significantly larger and likely more non-polar molecule than Edaravone. This has several implications:
-
Chromatographic Retention: It will be more strongly retained on a reverse-phase column. This can be advantageous as it may separate it from the early-eluting phospholipids. However, it may also co-elute with other late-eluting, non-polar matrix components.
-
Solubility: Ensure that the final sample extract solvent has sufficient organic content to keep the trimer fully dissolved and prevent precipitation.
-
Ionization Efficiency: The trimer's ionization efficiency may differ significantly from that of Edaravone. It is essential to optimize the MS parameters (e.g., collision energy, declustering potential) specifically for the trimer.
Data Presentation & Experimental Protocols
Table 1: Comparison of Sample Preparation Techniques for Edaravone and Trimer Analysis
| Technique | Pros | Cons | Applicability for Edaravone/Trimer |
| Protein Precipitation (PPT) | Simple, fast, low cost, high-throughput.[1] | Inefficient removal of phospholipids and other soluble interferences, leading to significant matrix effects.[6] | Suitable for initial screening but often requires further optimization or a different technique for validated bioanalysis. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. Good for removing salts and polar interferences.[10] | Can be labor-intensive, requires solvent optimization, and may have lower analyte recovery. | A viable option, but the extraction efficiency for both the moderately polar Edaravone and the more non-polar trimer needs careful optimization. |
| Solid Phase Extraction (SPE) | Highly selective, provides very clean extracts, can concentrate the sample.[11] | More complex method development, higher cost per sample.[1] | Highly Recommended. A mixed-mode or hydrophobic SPE sorbent can be optimized to retain and elute both analytes while removing a wide range of interferences. |
| Phospholipid Removal Plates | Specifically targets the removal of phospholipids, a major source of matrix effects.[12] Can be integrated with PPT. | May not remove other types of interferences. Higher cost than standard PPT. | Excellent Choice. Particularly useful for plasma/serum samples to significantly reduce ion suppression.[11] |
Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytes (Edaravone and trimer) and internal standard into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analytes and internal standard into the final extract (supernatant).
-
Set C (Pre-Spike Matrix): Spike the analytes and internal standard into the blank biological matrix before extraction. This set is used to determine recovery.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF close to 1 indicates minimal matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
This is calculated using the peak area ratios of the analyte to the IS and is required by regulatory guidelines.
-
Visualization of Workflow
Diagram: Systematic Workflow for Mitigating Matrix Effects
Caption: A systematic workflow for identifying, investigating, and mitigating matrix effects in LC-MS/MS bioanalysis.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. 2015. Available from: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. 2014. Available from: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. 2024. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available from: [Link]
-
Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. 2019. Available from: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. LinkedIn. Available from: [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. 2025. Available from: [Link]
-
Bioanalytical Sample Preparation. Agilent. Available from: [Link]
-
Formulary Drug Review: Edaravone. National Institutes of Health. 2017. Available from: [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Available from: [Link]
-
LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. PubMed. Available from: [Link]
-
Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J-STAGE. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. 2019. Available from: [Link]
-
Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. PubMed. 2018. Available from: [Link]
-
Edaravone Impurities. Alfa Omega Pharma. Available from: [Link]
-
Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor. 2024. Available from: [Link]
-
A trimer of edaravone synthesized by Jain et al.. ResearchGate. Available from: [Link]
-
Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. ACS Publications. 2021. Available from: [Link]
-
edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. IJRPR. 2024. Available from: [Link]
-
Two complementary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to study the excretion and metabolic interaction of edaravone and taurine in rats. PubMed. 2014. Available from: [Link]
-
EDARAVONE. precisionFDA. Available from: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. 2022. Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. 2011. Available from: [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. 2022. Available from: [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. 2009. Available from: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. ResearchGate. 2014. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Edaravone Impurities | 89-25-8 Certified Reference Substance [alfaomegapharma.com]
- 7. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone Impurities | SynZeal [synzeal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two complementary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to study the excretion and metabolic interaction of edaravone and taurine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. impactfactor.org [impactfactor.org]
- 16. HR‐MS Analysis of the Covalent Binding of Edaravone to 5‐Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5‐Formylcytidine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GSRS [precision.fda.gov]
Validation & Comparative
A Comparative Analysis of Edaravone and Its Trimer's Stability Under Stress Conditions
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Edaravone, a potent free radical scavenger, has demonstrated significant neuroprotective effects and is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its stability. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.[4] Edaravone, particularly in aqueous solutions, is susceptible to degradation under various environmental conditions.[5][6] One of the notable degradation products formed, especially under oxidative and thermal stress, is an Edaravone trimer.[5][6] This guide provides an in-depth comparative analysis of the stability of Edaravone and its trimer under forced degradation conditions, offering valuable insights for formulation development and stability-indicating analytical method development.
The inherent reactivity of the Edaravone molecule, which is responsible for its therapeutic antioxidant activity, also makes it prone to degradation.[] The primary degradation pathways are initiated by the oxidation of the Edaravone anion, which is more prevalent at or near neutral pH, leading to the formation of an Edaravone radical.[5][6] This radical can then participate in further reactions, leading to the formation of various degradation products, including the trimer.[5][6] Understanding the comparative stability of Edaravone and its trimer is crucial for ensuring the quality, safety, and efficacy of Edaravone-based therapeutics.
Chemical Structures
Edaravone: 3-methyl-1-phenyl-2-pyrazolin-5-one
This compound: 4,4-bis(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one
-
Molecular Formula: C₃₀H₂₆N₆O₃[]
-
Molecular Weight: 518.58 g/mol []
Experimental Design for Comparative Stability Assessment
A forced degradation study is an essential component of drug development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[10][11] The following experimental design, guided by the International Council for Harmonisation (ICH) guidelines, outlines a systematic approach to compare the stability of Edaravone and its trimer.[10][12][13]
Stress Conditions
To comprehensively evaluate and compare the stability of Edaravone and its trimer, both compounds are subjected to a range of stress conditions. These conditions are designed to accelerate degradation and simulate potential storage and handling scenarios.
-
Acid Hydrolysis: 0.1 M HCl at 70°C for 45 minutes.[14]
-
Base Hydrolysis: 0.1 M NaOH at 70°C for 45 minutes.[14]
-
Oxidative Degradation: 6% H₂O₂ at room temperature.[14]
-
Thermal Degradation: 70°C for 45 minutes.[14]
-
Photolytic Degradation: Exposure to UV light.[5]
Analytical Methodology: Stability-Indicating RP-HPLC
A validated stability-indicating analytical method is paramount to accurately quantify the parent compounds and their degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for this purpose.[2][14][15][16]
Protocol for Stability-Indicating RP-HPLC Method:
-
Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent.[14][15][16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 1% acetic acid) and an organic phase (e.g., acetonitrile or methanol).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.[1]
Caption: Experimental workflow for the comparative stability study.
Comparative Stability Data
The following table summarizes the expected degradation of Edaravone and the hypothetical stability of its trimer under various stress conditions, based on available literature.
| Stress Condition | Edaravone Degradation (%) | This compound Degradation (%) (Hypothetical) | Key Degradation Products of Edaravone |
| Acid Hydrolysis (0.1 M HCl, 70°C) | Significant | Low | Hydrolytic degradation products |
| Base Hydrolysis (0.1 M NaOH, 70°C) | Extensive | Moderate | Anionic form degradation products |
| Oxidative (6% H₂O₂, RT) | Very High | High | This compound, other oxidation products[5] |
| Thermal (70°C) | Moderate | Low | This compound, other thermal degradants[18][19] |
| Photolytic (UV light) | Moderate | Low | Photodegradation products |
Discussion of Stability Profiles
Edaravone:
Edaravone is notably unstable in aqueous solutions, with its degradation being highly dependent on pH, the presence of oxygen, and exposure to light and heat.[5] The molecule exists in equilibrium between its keto and enol tautomers, and in aqueous solution, it can deprotonate to form an anion, especially at pH values near or above its pKa of 7.0.[5][6] This anionic form is particularly susceptible to oxidation.[5][6]
-
Under acidic conditions, the protonated form of Edaravone is more stable than the anionic form, leading to a lower degradation rate compared to basic or neutral conditions.[5]
-
In basic media, the concentration of the highly reactive Edaravone anion increases, leading to accelerated degradation.[5]
-
Oxidative stress is the most detrimental condition for Edaravone stability, leading to the formation of the Edaravone radical and subsequent degradation products, including the trimer.[5][6]
-
Thermal stress also promotes degradation, with studies identifying two major thermal degradation products.[18][19]
-
Photolytic degradation can also occur, necessitating protection from light during storage and handling.[5]
This compound:
While direct stability studies on the isolated this compound are not extensively reported, its stability can be inferred from its formation and persistence during forced degradation studies of Edaravone. The trimer is a product of Edaravone's degradation, suggesting it is formed under conditions that are unfavorable for Edaravone. The complex, condensed structure of the trimer likely imparts a higher degree of stability compared to the monomeric Edaravone.
-
It is hypothesized that the trimer would exhibit greater stability under hydrolytic (acidic and basic) and photolytic conditions compared to Edaravone. This is because the reactive sites of the Edaravone monomer are consumed during the trimerization process.
-
Under strong oxidative conditions , the trimer itself may be susceptible to further degradation, although likely at a slower rate than Edaravone.
Caption: Proposed primary degradation pathway of Edaravone to its trimer.
Conclusion and Recommendations
This comparative guide highlights the inherent instability of Edaravone, particularly in aqueous solutions and under oxidative stress. The formation of the this compound is a significant degradation pathway. Based on its chemical structure and its appearance as a degradation product, the this compound is predicted to be more stable than its parent monomer under most stress conditions, with the possible exception of severe oxidative environments.
For researchers and drug development professionals, these findings underscore the following key considerations:
-
Formulation Strategies: To enhance the stability of Edaravone, formulations should be developed at a lower pH (e.g., 3.0-4.5) to minimize the concentration of the reactive anion.[5] The inclusion of antioxidants and the use of deoxygenated solvents are also critical strategies.[5][6]
-
Analytical Method Development: Stability-indicating methods, such as the RP-HPLC method described, must be capable of separating and quantifying Edaravone from its trimer and other potential degradation products to ensure accurate assessment of product quality and stability.[14][15][16]
-
Storage and Handling: Edaravone formulations should be protected from light and stored at controlled room temperature or under refrigeration as specified to minimize degradation.[5]
Further studies focusing on the isolation and comprehensive stability testing of the this compound are warranted to fully elucidate its degradation profile and potential toxicological implications. This knowledge will contribute to the development of safer and more effective Edaravone-based therapies.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI. [Link]
-
Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies. [Link]
-
Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. PubMed. [Link]
-
edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. Journal of Drug Delivery and Therapeutics. [Link]
-
Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSED PHASE HPLC METHOD FOR ESTIMATION OF EDARAVONE AND ARGATROBAN IN SYNTHETIC MIXTURE. ResearchGate. [Link]
-
EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. PharmaTutor. [Link]
-
ICH Guidelines for Drug Stability Testing. Scribd. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Sryahwa Publications. [Link]
-
Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Chemical structure and numbering of edaravone. ResearchGate. [Link]
-
Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J-STAGE. [Link]
-
EDARAVONE. precisionFDA. [Link]
-
Chemical structure of edaravone. ResearchGate. [Link]
-
Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study). ResearchGate. [Link]
-
Edaravone Impurities and Related Compound. Veeprho. [Link]
-
A trimer of edaravone synthesized by Jain et al.. ResearchGate. [Link]
-
Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. ACS Publications. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijcrt.org [ijcrt.org]
- 12. scribd.com [scribd.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sryahwapublications.com [sryahwapublications.com]
- 18. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Edaravone Trimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Edaravone trimer, a potential impurity in the active pharmaceutical ingredient (API). As a neuroprotective agent, the stringent control of impurities in Edaravone is critical to ensure its safety and efficacy.[1][2] This document outlines the essential experimental protocols and data presentation required, in accordance with regulatory guidelines, to ensure data equivalency between these two powerful analytical techniques.
Introduction: The Imperative of Impurity Profiling for Edaravone
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2] During its synthesis and storage, various impurities can form, including oxidative degradation products and oligomers such as dimers and trimers.[1] The this compound (Molecular Formula: C30H26N6O3, Molecular Weight: 518.58) is a potential process-related impurity or degradant that must be monitored and controlled.[][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in pharmaceutical products to ensure their quality and safety.[5][6]
The choice of analytical methodology is pivotal for accurate impurity profiling. While HPLC-UV is a robust and widely used technique for routine quality control, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for the detection of trace-level impurities.[7][8] When transitioning between these methods or using them interchangeably across different stages of drug development (e.g., from process development to clinical trial material testing), a thorough cross-validation is essential to ensure the consistency and reliability of the data.[1]
Comparative Overview of HPLC-UV and LC-MS/MS for this compound Analysis
The selection between HPLC-UV and LC-MS/MS for the analysis of the this compound depends on the specific requirements of the analytical task.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a well-established technique in pharmaceutical analysis. It is known for its robustness, cost-effectiveness, and ease of use, making it suitable for routine quality control and release testing where impurity levels are expected to be within a certain range.[9]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides significantly higher sensitivity and selectivity.[8][10] By utilizing the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions, LC-MS/MS can detect and quantify impurities at much lower levels, even in complex matrices.[11] This makes it the preferred method for trace-level impurity analysis, pharmacokinetic studies, and when definitive identification of the impurity is required.
The following table summarizes the key performance characteristics of each method for the analysis of the this compound.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of parent and fragment ions. |
| Selectivity | Moderate; depends on chromatographic resolution. Susceptible to interference from co-eluting compounds with similar UV spectra. | High to Very High; based on specific mass transitions (parent ion -> fragment ion). Minimizes matrix effects and interference.[7] |
| Sensitivity | Good (typically µg/mL to high ng/mL range). | Excellent (typically low ng/mL to pg/mL range).[8] |
| Quantitative Range | Typically narrower, limited by detector linearity. | Wide linear dynamic range. |
| Identification | Based on retention time comparison with a reference standard. Provides no structural information. | Provides molecular weight and fragmentation pattern, enabling structural elucidation and definitive identification.[11] |
| Robustness | Generally high; less complex instrumentation. | Moderate; sensitive to matrix effects and requires more specialized maintenance. |
| Cost & Complexity | Lower instrument and operational cost; simpler to operate. | Higher instrument and operational cost; requires more experienced operators. |
| Typical Application | Routine QC, release testing, stability studies for known impurities at specified levels. | Trace impurity analysis, impurity identification, bioanalytical studies, reference standard characterization. |
The Cross-Validation Workflow: Ensuring Data Integrity
Cross-validation is a formal process to demonstrate that two different analytical methods provide equivalent results for the same set of samples.[1] This is crucial when, for example, a more sensitive LC-MS/MS method is used for early-stage development and a more routine HPLC-UV method is implemented for later-stage manufacturing controls. The cross-validation process should be governed by a pre-approved protocol and the results documented in a validation report, in accordance with ICH Q2(R2) guidelines.[6][12]
Sources
- 1. fda.gov [fda.gov]
- 2. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 4. chemfeel.com [chemfeel.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. waters.com [waters.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. fda.gov [fda.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for the validation of the Edaravone trimer, a critical process-related impurity. We will explore the scientific rationale for its formation, detail experimental protocols for its analysis, and objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its quantification and validation, grounded in the principles of ICH guidelines.
The Scientific Imperative: Understanding the this compound
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] During its synthesis and storage, particularly in aqueous solutions, Edaravone can undergo degradation and side reactions, leading to the formation of impurities that can impact the drug's safety and efficacy.[1]
One such critical impurity is the this compound (C₃₀H₂₆N₆O₃). Its formation is not a simple linear degradation but a process-related consequence of Edaravone's inherent chemical reactivity. The currently understood mechanism involves the formation of an Edaravone radical, a key intermediate in its therapeutic antioxidant activity.[2] This radical can then undergo a series of reactions: two radicals combine to form a dimer, which, after rearrangement, can react with another Edaravone radical to form the trimer.[2] This pathway is particularly relevant under conditions of thermal stress or in aqueous solutions where the anionic form of Edaravone is more prevalent and susceptible to oxidation.[2][3]
The presence of this and other impurities necessitates the development and validation of robust analytical methods to ensure their control within acceptable limits, as mandated by regulatory bodies like the ICH.[4]
Experimental Framework: Generating and Analyzing the Trimer
A crucial prerequisite for validating an analytical method for an impurity is the availability of a reference standard for that impurity. In the case of the this compound, this can be achieved through forced degradation studies, which mimic the conditions that lead to its formation during manufacturing or storage.[5][6]
Protocol for Generation and Isolation of this compound Reference Material
This protocol is based on methodologies described for stress degradation studies of Edaravone.[3][5][7]
Objective: To generate a sample enriched with the this compound and other degradation products for use in analytical method development and validation.
Methodology:
-
Preparation of Edaravone Stock Solution: Prepare a 1 mg/mL solution of Edaravone in a suitable solvent mixture, such as methanol and water.
-
Application of Thermal Stress:
-
Transfer the Edaravone solution to a sealed reflux apparatus.
-
Heat the solution at 70-80°C for a period of 24-48 hours. This condition has been shown to induce the formation of dimeric and trimeric species.[5]
-
Monitor the degradation process periodically by taking small aliquots and analyzing them using a preliminary HPLC method.
-
-
Isolation (Optional, for pure standard):
-
The resulting solution will be a mixture of Edaravone and its degradation products, including the trimer.
-
For the isolation of a pure trimer standard, preparative chromatography would be required. However, for initial method development and specificity validation, the stressed sample mixture is highly valuable.
-
-
Characterization:
-
Confirm the presence of the trimer in the stressed sample using LC-MS/MS. The expected molecular weight of the this compound is approximately 518.6 g/mol .[1]
-
The mass spectrometer will help in identifying the peak corresponding to the trimer based on its mass-to-charge ratio (m/z).
-
Visualization of the Validation Workflow
The overall workflow for the validation of an analytical method for the this compound is depicted below.
Caption: Workflow for this compound Analytical Method Validation.
Comparative Analysis of Analytical Techniques
The two most common high-performance liquid chromatography techniques for impurity profiling are HPLC with UV detection and LC coupled with mass spectrometry.[4][8] Below is a detailed comparison of their application to the validation of the this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine quality control in the pharmaceutical industry due to its reliability and cost-effectiveness.[8]
Experimental Protocol (Illustrative):
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for Edaravone and its related substances.[7]
-
Mobile Phase: A gradient elution is typically required to separate the more retained trimer from the main Edaravone peak and other impurities.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Edaravone has a UV maximum at approximately 243 nm, which can be used for detection.[9][10] A DAD is advantageous as it can help in assessing peak purity.
-
Column Temperature: 30°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for identifying and quantifying trace-level impurities.[2][11]
Experimental Protocol (Illustrative):
-
Instrumentation: A UHPLC (Ultra-High-Performance Liquid Chromatography) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Chromatographic Conditions: Similar to HPLC-UV, but often with smaller particle size columns (e.g., <2 µm) and adjusted flow rates for UHPLC compatibility.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), likely in positive mode for Edaravone and its derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, which provides high specificity and sensitivity.[12][13]
-
MRM Transition (Hypothetical): A precursor ion corresponding to the protonated trimer ([M+H]⁺, m/z ≈ 519.6) would be selected, and a specific product ion generated by fragmentation would be monitored. For Edaravone itself, transitions like m/z 175.1 → 133.0 have been reported.[13]
-
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the stage of drug development and the intended purpose of the method.
| Validation Parameter (as per ICH Q2(R2)) | HPLC-UV Performance | LC-MS/MS Performance | Rationale & Causality |
| Specificity | Good. Can be demonstrated by resolving the trimer peak from Edaravone and other impurities. Peak purity analysis with a DAD is recommended. | Excellent. Specificity is unequivocally demonstrated by monitoring a unique mass transition (precursor → product ion) for the trimer, which is highly unlikely to be produced by other co-eluting components.[12] | MS detection is inherently more specific than UV detection, as it relies on the unique mass-to-charge ratio of the analyte. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Moderate. Typically in the range of 0.01-0.05% of the nominal concentration of the active pharmaceutical ingredient (API). | Very High. Can achieve quantification limits at ppm or even ppb levels (<<0.01% of the API).[2] | MS detectors, especially in MRM mode, have significantly lower noise and higher signal intensity for the target analyte compared to UV detectors, allowing for much lower detection limits.[14] |
| Linearity & Range | Good. Typically demonstrates linearity over a concentration range suitable for quantifying impurities from the reporting threshold up to and above the specification limit. | Excellent. Often shows a wider linear dynamic range than UV detection. | While both can be linear, the high sensitivity of MS can extend the linear range to much lower concentrations. |
| Accuracy & Precision | Good. Typically achieves recovery rates of 90-110% and relative standard deviation (RSD) <5% for impurity quantification at the specification limit. | Excellent. Can achieve high accuracy (95-105%) and precision (RSD <5%) even at very low concentrations near the LOQ. | The high signal-to-noise ratio in LC-MS/MS leads to more repeatable peak integration and thus better precision. |
| Robustness | Good. The method should be robust against small, deliberate changes in parameters like mobile phase composition, pH, and temperature. | Good, but can be more sensitive to matrix effects (ion suppression or enhancement) than UV detection. Careful sample preparation and the use of an internal standard are often necessary. | The ionization process in the MS source can be affected by co-eluting compounds from the sample matrix, which is not a factor in UV detection. |
| Cost & Complexity | Lower. Equipment is more common in QC labs, and operation is less complex. | Higher. Requires more expensive instrumentation and specialized expertise for method development and maintenance. | The complexity and cost of mass spectrometers are significantly higher than those of UV detectors. |
Visualization of Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The validation of the this compound as a process-related impurity is a critical step in ensuring the quality and safety of Edaravone drug products. Both HPLC-UV and LC-MS/MS are powerful techniques capable of this task, but they serve different, albeit sometimes overlapping, purposes.
-
HPLC-UV is a reliable and cost-effective workhorse method, perfectly suited for routine quality control and batch release testing where the impurity levels are expected to be within a known range and above approximately 0.05%. Its simplicity and robustness make it ideal for widespread implementation in a manufacturing environment.
-
LC-MS/MS is the superior choice for method development, impurity identification, and the analysis of trace levels of the trimer. Its unparalleled specificity and sensitivity are essential during the early stages of process development, for characterizing reference materials, and for investigating any out-of-specification results where an unknown peak may be observed.
A comprehensive validation strategy should leverage both techniques: LC-MS/MS to definitively identify and characterize the this compound during forced degradation studies, and a well-validated HPLC-UV method for the routine, day-to-day monitoring of this impurity in the final drug product. This dual approach ensures both scientific rigor and practical efficiency, adhering to the lifecycle principles of modern analytical procedure development.[15][16]
References
-
Akiyama, T., et al. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Pharmaceutical Sciences, 107(1), 256-262. Available at: [Link]
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]
-
Baghel, M., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. Available at: [Link]
-
Gaspari, M., & Desfontaine, V. (2019). Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates. Journal of Chromatography A, 1597, 137-146. Available at: [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Shah, M., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 206, 114364. Available at: [Link]
-
Baghel, M., & Rajput, S. J. (2017). Development of Stability Indicating TLC-Densitometry Method of Edaravone Using QbD Approach: Degradation Kinetic Study. Indian Journal of Pharmaceutical Education and Research, 51(2S), S61-S68. Available at: [Link]
-
Jain, A., et al. (2024). Recent developments in the design of functional derivatives of edaravone and exploration of their antioxidant activities. Molecular Diversity. Available at: [Link]
-
Pharmace Research Laboratory. This compound Impurity. Available at: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Singh, B., & Kumar, R. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5446. Available at: [Link]
-
Tang, D., et al. (2014). Two complementary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to study the excretion and metabolic interaction of edaravone and taurine in rats. Journal of Chromatography B, 969, 150-157. Available at: [Link]
-
Yao, X., et al. (2014). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 28(10), 1419-1425. Available at: [Link]
-
Shao, F., et al. (2020). Two high-performance liquid chromatography-tandem mass spectrometry methods for determination of edaravone and taurine in human plasma: Application to drug-drug interaction and pharmacokinetic studies. Journal of Separation Science, 43(12), 2279-2289. Available at: [Link]
-
Lim, S. Z., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 28(18), 6666. Available at: [Link]
-
Fanse, S. K., & Rajput, S. J. (2015). DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. Indo American Journal of Pharmaceutical Research, 5(2), 584-592. Available at: [Link]
-
ICH Harmonised Guideline. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available at: [Link]
-
Patel, D. A., et al. (2018). Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies, 2(4), 427-441. Available at: [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Zheng, X. X., et al. (2020). Two high-performance liquid chromatography-tandem mass spectrometry methods for determination of edaravone and taurine in human plasma: Application to drug-drug interaction and pharmacokinetic studies. Journal of Separation Science, 43(12), 2279-2289. Available at: [Link]
-
Singh, R., et al. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. Available at: [Link]
-
Patel, D. A., et al. (2024). EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND TREATMENT OF AMYOTROPHIC LATERAL SCLEROSIS. World Journal of Pharmaceutical Research, 13(5), 194-202. Available at: [Link]
-
Fu, G. Y., et al. (2009). Determination of content and related substance of Edaravone injection by HPLC. China pharmacist, 12(2), 101-114. Available at: [Link]
-
De Angelis, F., et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6928. Available at: [Link]
- CN106117144A - A kind of synthesis technique of high-purity Edaravone. Google Patents.
-
Watanabe, T., et al. (2004). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Bioorganic & Medicinal Chemistry, 12(13), 3687-3691. Available at: [Link]
Sources
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. biomedres.us [biomedres.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. Two complementary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to study the excretion and metabolic interaction of edaravone and taurine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two high-performance liquid chromatography-tandem mass spectrometry methods for determination of edaravone and taurine in human plasma: Application to drug-drug interaction and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. intuitionlabs.ai [intuitionlabs.ai]
- 16. qbdgroup.com [qbdgroup.com]
A Comparative Analysis of Edaravone Degradation Pathways: Elucidating the Predominance of Trimer Formation
Introduction: The Stability Challenge of Edaravone
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic efficacy is intrinsically linked to its antioxidant properties. However, Edaravone's chemical structure renders it susceptible to degradation, particularly in aqueous solutions, which can compromise its potency and lead to the formation of various impurities.[3][4] Among these, an Edaravone trimer has been consistently identified as a significant degradation product.[3][5] Understanding the conditions and mechanisms that favor trimer formation over other degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring patient safety.
This guide provides a comparative analysis of the primary degradation pathways of Edaravone, with a specific focus on the conditions that lead to the formation of the this compound. We will delve into the mechanistic underpinnings of these pathways, supported by experimental data from forced degradation studies, and provide detailed protocols for researchers to replicate and build upon these findings.
The Pivotal Role of the Edaravone Anion and Radical Formation
The degradation of Edaravone is largely initiated by the formation of its anionic species. With a pKa of approximately 7.0, Edaravone exists in equilibrium between its keto and enol tautomers in aqueous solution.[3] At or near neutral pH, the anionic form predominates and is highly susceptible to oxidation.[3][4] This anion can donate an electron, particularly to molecular oxygen, generating a resonance-stabilized Edaravone radical.[3][6] This radical is the key intermediate that funnels into the major degradation pathways, most notably the formation of the trimer.[3] Consequently, factors that promote the formation of the anion and the subsequent radical, such as neutral to alkaline pH and the presence of oxygen, are critical drivers of Edaravone instability.[3][4]
Comparative Analysis of Degradation Pathways
Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways and identifying degradation products.[7] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the stability-indicating properties of analytical methods.[8] The following sections compare the degradation of Edaravone under oxidative, thermal, hydrolytic, and photolytic stress, with a focus on the propensity for trimer formation.
Oxidative Degradation: The Primary Pathway to Trimerization
Oxidative stress is the most significant contributor to Edaravone degradation and the primary route to trimer formation.[5][9] The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), or dissolved oxygen in aqueous solutions, readily facilitates the formation of the Edaravone radical.[3][9]
Mechanism of Trimer Formation:
The currently accepted mechanism for trimer formation proceeds as follows[3]:
-
Radical Generation: Two molecules of the Edaravone anion are oxidized to form two Edaravone radicals.
-
Dimerization: These two radicals combine to form an unstable dimer.
-
Enolization and Further Oxidation: The dimer undergoes enolization to a more stable conjugated form, which is then readily oxidized to a dimer radical.
-
Trimer Formation: The dimer radical then combines with another Edaravone radical to form the final trimer structure.
This pathway highlights that the trimer is not a primary degradation product but rather the result of a series of radical-radical interactions. The high reactivity of the intermediate dimer ensures that the reaction proceeds efficiently towards the more stable trimer, often making the dimer itself difficult to detect in significant quantities.[3]
Thermal Degradation: A Conducive Environment for Trimerization
Elevated temperatures accelerate the rate of chemical reactions, including the degradation of Edaravone.[3] In aqueous solutions, thermal stress significantly promotes the formation of the this compound.[5] This is likely due to the increased rate of radical formation and subsequent reactions at higher temperatures. Studies have isolated and characterized the trimer as a major degradation product under thermal stress conditions.[5][8]
It is important to note that under dry heat conditions, Edaravone is reported to be relatively stable, underscoring the crucial role of a solvent (especially water) in facilitating the degradation process that leads to the trimer.[9]
Hydrolytic Degradation: pH-Dependent Pathways
Edaravone's stability is highly pH-dependent.[4]
-
Acidic Conditions (pH < 4): In acidic media, Edaravone is protonated, which reduces the concentration of the highly reactive anionic form.[3] This leads to significantly greater stability compared to neutral or basic conditions.[4] While some degradation does occur under forced acidic hydrolysis (e.g., heating in strong acid), the formation of the trimer is not the predominant pathway. Other hydrolytic degradation products are more likely to be formed, although the specific structures are not as extensively characterized in the literature as the trimer.
-
Neutral to Basic Conditions (pH ≥ 7): As the pH increases, the concentration of the Edaravone anion rises, leading to accelerated degradation.[4] This environment is conducive to the oxidative pathway described above, and therefore, trimer formation is a significant degradation route, especially in the presence of oxygen. Forced degradation studies under basic conditions show substantial degradation of Edaravone.[9]
Photolytic Degradation: A Divergent Pathway
Exposure to light, particularly UV radiation, can induce photolytic degradation of Edaravone.[3] However, the available literature suggests that this pathway does not primarily lead to the formation of the trimer. Some studies have reported Edaravone to be relatively stable under photolytic conditions, with no significant degradation observed after 24 hours of UV exposure.[9][10] When degradation does occur, it may proceed through different mechanisms, potentially involving photo-oxidation, but the trimer is not typically identified as a major photolytic degradation product. This suggests that the energy from UV light may initiate different reactive species or reaction pathways compared to the ground-state oxidation that leads to trimerization.
Summary of Degradation Pathways and Trimer Formation
| Stress Condition | Primary Mechanism | Propensity for Trimer Formation | Key Observations |
| Oxidative (e.g., H₂O₂, O₂) | Radical-mediated oxidation | High | This is the most direct and significant pathway to trimer formation.[3][5] |
| Thermal (in aqueous solution) | Accelerated radical formation | High | The trimer is a major degradation product under thermal stress in solution.[5][8] |
| Hydrolytic (Acidic) | Acid-catalyzed hydrolysis | Low | Edaravone is more stable; other hydrolytic products are expected.[4] |
| Hydrolytic (Basic) | Base-catalyzed hydrolysis and oxidation | Moderate to High | Increased anion concentration promotes radical formation and subsequent trimerization.[4][9] |
| Photolytic | Photochemical reactions | Low to Negligible | Edaravone may be relatively stable or degrade into products other than the trimer.[9][10] |
Experimental Protocols
The following protocols are generalized methodologies based on published literature for conducting forced degradation studies and subsequent analysis.[5][11] Researchers should adapt and validate these protocols for their specific experimental setup and analytical instrumentation.
Protocol 1: Forced Degradation of Edaravone
Objective: To induce the degradation of Edaravone under various stress conditions to generate degradation products for analysis.
Materials:
-
Edaravone bulk drug
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
6% Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating mantle or water bath
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Edaravone at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis: a. Transfer 1 mL of the Edaravone stock solution to a flask and add 9 mL of 0.1 M HCl. b. Heat the solution at 70°C for 45 minutes. c. Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH. d. Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
-
Base Hydrolysis: a. Transfer 1 mL of the Edaravone stock solution to a flask and add 9 mL of 0.1 M NaOH. b. Heat the solution at 70°C for 45 minutes. c. Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl. d. Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
-
Oxidative Degradation: a. Transfer 1 mL of the Edaravone stock solution to a flask and add 9 mL of 6% H₂O₂. b. Keep the solution at room temperature for 45 minutes. c. Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
-
Thermal Degradation: a. Prepare a 1 mg/mL solution of Edaravone in a 50:50 mixture of water and methanol. b. Heat the solution at 70°C for 45 minutes. c. Cool to room temperature and dilute to a final concentration suitable for HPLC analysis with the mobile phase.
-
Photolytic Degradation: a. Expose a 1 mg/mL solution of Edaravone in methanol to UV light (e.g., 254 nm) for 24 hours. b. Prepare a control sample protected from light. c. Dilute both the exposed and control samples to a final concentration suitable for HPLC analysis with the mobile phase.
-
Control Sample: Prepare a sample of Edaravone in the mobile phase at the same final concentration as the stressed samples without subjecting it to any stress conditions.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify Edaravone from its degradation products.
Chromatographic Conditions (starting point for method development): [11][12]
-
Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile:Methanol (50:50 v/v).
-
A suggested gradient could be: 0-5 min, 90% A; 5-15 min, linear gradient to 50% A; 15-20 min, 50% A; followed by re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution of Edaravone multiple times to ensure the precision of the chromatographic system (e.g., retention time, peak area, tailing factor).
-
Analysis of Samples: Inject the control and stressed samples prepared in Protocol 1 into the HPLC system.
-
Data Analysis: a. Identify the peak corresponding to Edaravone in the control sample based on its retention time. b. In the chromatograms of the stressed samples, identify new peaks corresponding to degradation products. c. Calculate the percentage degradation of Edaravone in each stressed sample relative to the control. d. Compare the peak areas of the degradation products, including the trimer (which typically has a longer retention time), across the different stress conditions to assess the relative prevalence of each degradation pathway.
Conclusion and Future Perspectives
The degradation of Edaravone is a complex process heavily influenced by environmental factors, particularly pH and the presence of oxygen. The formation of the this compound is predominantly a result of oxidative and thermally-accelerated degradation pathways, proceeding through a mechanism involving Edaravone radicals. In contrast, hydrolytic degradation under acidic conditions and photolytic degradation appear to follow different routes where trimer formation is not a primary outcome.
This comparative understanding is invaluable for drug development professionals. To enhance the stability of Edaravone formulations, especially in aqueous-based injectables or oral solutions, strategies should focus on:
-
pH Control: Maintaining a slightly acidic pH (e.g., 3.0-4.5) to minimize the concentration of the reactive Edaravone anion.[4]
-
Deoxygenation: Removing dissolved oxygen from the formulation and using packaging that minimizes oxygen exposure.[2][3]
-
Use of Antioxidants: Incorporating stabilizers like sodium bisulfite or glutathione, which can either form adducts with Edaravone to protect it or scavenge radicals.[3][13]
Further research should focus on the comprehensive structural elucidation of degradation products formed under hydrolytic and photolytic conditions to provide a more complete picture of all potential degradation pathways. Additionally, quantitative structure-activity relationship (QSAR) studies could help in designing more stable Edaravone derivatives that retain therapeutic efficacy while exhibiting reduced degradation.
References
-
Baghel, M., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. [Link]
-
Baghel, M., & Rajput, S. J. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. [Link]
-
Chhalotiya, U. K., et al. (2018). Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies, 2(2), 166-176. [Link]
-
O'Loughlin, R., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 29(13), 2866. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Tanaka, M., et al. (2018). How to stabilize an aqueous solution of edaravone? ResearchGate. [Link]
-
Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048. [Link]
-
Tanaka, M., et al. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 62(3), 223-228. [Link]
-
Fanse, S., & Rajput, S. (2015). DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. ResearchGate. [Link]
-
Daicel Pharma Standards. (n.d.). Edaravone Degradation Product-2. Daicel Pharma. [Link]
-
O'Loughlin, R., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed. [Link]
-
Sharma, P., et al. (2019). A REVIEW ON EDARAVONE AS POTENTIAL ANTIOXIDANTS. Plant Archives, 19(2), 2735-2742. [Link]
-
Tang, D., et al. (2014). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Tanaka, M., et al. (2004). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO-), and hypochlorite (ClO-, this study). ResearchGate. [Link]
-
Drugs.com. (2024). Edaravone Monograph for Professionals. Drugs.com. [Link]
-
Kulkarni, N. V., et al. (2025). A trimer of edaravone synthesized by Jain et al.. ResearchGate. [Link]
-
Formulary Monograph Service. (2017). Formulary Drug Review: Edaravone. PubMed Central. [Link]
-
Tang, D., et al. (2014). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. PubMed. [Link]
-
Li, H., et al. (2014). Two complementary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to study the excretion and metabolic interaction of edaravone and taurine in rats. PubMed. [Link]
-
U.S. Food & Drug Administration. (2024). Edaravone Injection. FDA. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Technical Guide for the elaboration of monographs on medicinal products containing chemically defined active substances. EDQM. [Link]
-
Kersten, S., & Böttcher, T. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Regnault, R., et al. (2024). HR-MS Analysis of the Covalent Binding of Edaravone to 5-Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5-Formylcytidine Residue. PubMed Central. [Link]
-
R Discovery. (n.d.). European Pharmacopoeia Monograph Research Articles. R Discovery. [Link]
Sources
- 1. plantarchives.org [plantarchives.org]
- 2. Edaravone Monograph for Professionals - Drugs.com [drugs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Edaravone Degradation Product-2 - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Edaravone Impurities | SynZeal [synzeal.com]
- 8. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Justification of Specification for Edaravone Trimer in Pharmaceutical Formulations: A Comparative Guide
Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] Its therapeutic efficacy is attributed to its ability to mitigate oxidative stress, a key factor in the pathophysiology of these neurological conditions.[3][] Administered primarily as an intravenous solution, the stability of Edaravone in aqueous media is a critical quality attribute.[1] However, Edaravone is susceptible to degradation, particularly through oxidation, which can lead to the formation of impurities. Among these, the Edaravone trimer is a significant process-related and degradation impurity that necessitates careful control and specification in the final pharmaceutical product.
This guide provides a comprehensive technical overview of the justification for establishing a specification for the this compound. We will delve into the mechanism of its formation, its potential impact on product quality and safety, and a comparative analysis of analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals involved in the formulation, analysis, and quality control of Edaravone-containing pharmaceuticals.
The Genesis of an Impurity: Formation of the this compound
The formation of the this compound is intrinsically linked to the antioxidant mechanism of the parent drug. In an aqueous environment, particularly at physiological pH, Edaravone exists in equilibrium with its anionic form.[3][5] This anion is the active entity that donates an electron to scavenge free radicals, including molecular oxygen, resulting in the formation of a stable Edaravone radical.[1][3]
The subsequent fate of this radical is pivotal. Under conditions of oxidative stress, these radicals can undergo a series of reactions, leading to the formation of a dimeric species, which then reacts with another Edaravone radical to form the trimer.[1] The presence of oxygen and higher pH levels can accelerate this process.[1][3] Therefore, controlling these parameters during manufacturing and storage is crucial to minimize the formation of this impurity.
Caption: Proposed mechanism of this compound formation.
Regulatory Landscape and the Imperative for Specification
The presence of impurities in a drug product can impact its safety and efficacy. Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation (ICH) Q3B(R2), provide a framework for the control of impurities in new drug products.[6][7][8] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[9]
For any degradation product, a rationale for its acceptance criteria must be provided, taking into account safety considerations.[8] The level of any impurity present in a drug product that has been used in safety and clinical studies is considered qualified.[8] Therefore, establishing a specification for the this compound is not merely a matter of good manufacturing practice but a regulatory necessity to ensure patient safety.
Key ICH Q3B(R2) Thresholds:
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting | 0.05% |
| Identification | 0.10% or 1.0 mg/day TDI, whichever is lower |
| Qualification | 0.15% or 1.0 mg/day TDI, whichever is lower |
TDI: Total Daily Intake
Comparative Analysis of Analytical Methodologies
Accurate and precise quantification of the this compound is paramount for ensuring that it remains within the established specification limits. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Edaravone and its impurities.[][10]
Experimental Protocol: Reversed-Phase HPLC for Edaravone and Trimer Quantification
This protocol provides a general framework. Method parameters, particularly the gradient profile, may require optimization based on the specific formulation and impurity profile.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or Ammonium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Purified water
-
Edaravone reference standard
-
This compound reference standard (if available)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of Edaravone and the trimer |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 220 - 280 nm (optimized for sensitivity to both compounds) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh and dissolve the drug product in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
5. System Suitability:
-
Perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and resolution between Edaravone and the trimer peak.
6. Quantification:
-
Quantify the this compound using an external standard method with a reference standard of the trimer. If a reference standard is not available, relative response factors can be used, but this requires justification.
Method Comparison
| Method | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Robust, reliable, and widely available.[11] | May lack the specificity to differentiate co-eluting impurities without mass spectrometry. |
| LC-MS/MS | Highly specific and sensitive, allowing for definitive identification and quantification of the trimer, even at very low levels.[12] | Higher cost and complexity of instrumentation and operation. |
For routine quality control, a well-validated RP-HPLC-UV method is generally sufficient. LC-MS/MS is invaluable during method development, for the characterization of unknown impurities, and for investigations into out-of-specification results.
Caption: General analytical workflow for this compound quantification.
Justification for Specification Limits: A Risk-Based Approach
The establishment of a specification for the this compound should be based on a comprehensive evaluation of its potential risks and the process capability of the manufacturing process.
Factors to Consider:
-
Clinical Experience: The levels of the trimer in the batches of Edaravone used in pivotal clinical trials are a primary consideration. These levels are considered "qualified" from a safety perspective.[8]
-
Toxicological Data: If available, toxicological studies on the this compound would provide a direct basis for setting a safe upper limit. In the absence of specific data, a conservative approach is warranted.
-
Process Capability: A thorough understanding of the manufacturing process and its ability to consistently control the formation of the trimer is essential. The specification should be achievable under normal operating conditions.
-
Stability Data: The specification must account for any potential increase in the trimer concentration over the shelf-life of the drug product. Forced degradation studies can help to elucidate the degradation pathways and the potential for trimer formation under stress conditions.[12]
Example Specification Justification:
A proposed specification for the this compound of "Not More Than 0.15%" could be justified as follows:
-
The limit aligns with the ICH Q3B(R2) qualification threshold for a drug with a maximum daily dose in the range of Edaravone.[9]
-
Analysis of clinical trial batches demonstrated that the maximum observed level of the this compound was 0.12%.
-
Extensive process development and validation have shown that the manufacturing process can consistently produce Edaravone with trimer levels well below 0.15%.
-
Stability studies under long-term and accelerated conditions have shown no significant increase in the this compound, indicating that the formulation is stable with respect to this impurity.
Conclusion
The control of the this compound in pharmaceutical formulations is a critical aspect of ensuring product quality, safety, and efficacy. A scientifically sound justification for its specification requires a multi-faceted approach that integrates an understanding of its formation mechanism, adherence to regulatory guidelines, the use of robust analytical methodologies, and a risk-based assessment of clinical and manufacturing data. By implementing a well-justified specification and a validated analytical method for its control, pharmaceutical manufacturers can ensure the consistent delivery of high-quality Edaravone to patients.
References
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- gmp-compliance.org. ICH Q3B(R2) Impurities in New Drug Products.
- European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
- BOC Sciences. Edaravone and Impurities.
- ICH. ICH Q3B(R2) Guideline: Impurities in New Drug Products.
- YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- Journal of Clinical Biochemistry and Nutrition. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite.
- Daicel Pharma Standards. Edaravone Impurities Manufacturers & Suppliers.
- ACS Publications. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury | Molecular Pharmaceutics.
- PubMed Central. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile.
- PharmaTutor.
- Google Patents. CN102180833A - Preparation method and detection method for edaravone dimer and tautomer thereof.
- ResearchGate.
Sources
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. CN102180833A - Preparation method and detection method for edaravone dimer and tautomer thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Analytical Columns for the Separation of Edaravone and its Trimeric Impurity
Abstract
Edaravone, a potent free radical scavenger, is a critical therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] During its synthesis and storage, the formation of impurities is a significant concern for pharmaceutical quality control.[4][5][6] Among these, the Edaravone trimer, a process-related impurity formed through radical coupling, presents a considerable analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API).[1][7] Achieving robust separation between Edaravone and its trimer is paramount for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive, data-driven framework for selecting the optimal High-Performance Liquid Chromatography (HPLC) column for this critical separation. We will explore the underlying chromatographic principles, present a detailed experimental protocol for benchmarking different column chemistries, and analyze the resulting data to provide clear, actionable recommendations for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding Edaravone and its Trimer
Effective method development begins with a thorough understanding of the analytes. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a relatively small molecule with a pKa of approximately 7.0, meaning its ionization state is highly dependent on the mobile phase pH.[1][7][8] The this compound (C₃₀H₂₆N₆O₃) is a significantly larger, more complex, and more hydrophobic molecule formed from the covalent linking of three Edaravone radicals.[1][]
The primary analytical challenge stems from separating a large, hydrophobic impurity from the much more abundant and relatively less hydrophobic API. While a standard C18 column might seem like a logical starting point, subtle structural similarities and the potential for peak tailing necessitate a more rigorous evaluation of stationary phase chemistry to ensure optimal selectivity and resolution.[10][11]
The Heart of Separation: Selecting the Right Column Chemistry
The choice of HPLC column is the most critical factor influencing chromatographic selectivity.[11][12] To create a robust separation method, it is essential to screen columns with different stationary phase chemistries that offer orthogonal (different) separation mechanisms. For this guide, we will benchmark four distinct types of reversed-phase columns:
-
C18 (Octadecylsilane): The industry standard, offering strong hydrophobic interactions. It serves as our baseline for performance comparison.[13][14][15][16][17][18]
-
C8 (Octylsilane): With a shorter alkyl chain, it is less retentive than C18, which can be advantageous for reducing analysis time while potentially altering selectivity for moderately polar compounds.
-
Phenyl-Hexyl: This phase provides a unique separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions with the aromatic rings present in both Edaravone and its trimer. This can dramatically enhance selectivity for aromatic analytes.
-
Cyano (CN): This polar-embedded phase can operate in both reversed-phase and normal-phase modes. In reversed-phase, it offers different dipole-dipole interactions compared to alkyl or phenyl phases, providing another layer of selectivity.
Experimental Design: A Protocol for Robust Benchmarking
To ensure a fair and scientifically valid comparison, all columns must be tested under a standardized set of conditions. This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to guarantee the performance of the chromatographic system before analysis.[18]
Materials and Reagents
-
Standards: Edaravone Reference Standard (RS), this compound Impurity Standard.
-
Solvents: HPLC-grade Acetonitrile and Water.
-
Reagents: Formic Acid (≥99%).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Standard and Sample Preparation
-
Edaravone Stock (0.5 mg/mL): Accurately weigh and dissolve Edaravone RS in diluent.
-
Trimer Stock (0.5 mg/mL): Accurately weigh and dissolve this compound RS in diluent.
-
System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of Edaravone and 10 µg/mL of this compound in diluent. This solution is used to verify resolution and reproducibility.
-
Blank: Use the diluent.
HPLC Instrumentation and Conditions
-
System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 243 nm.[13]
-
Injection Volume: 10 µL.
Experimental Workflow
The following workflow diagram illustrates the systematic approach for evaluating each column.
Caption: Experimental workflow for column benchmarking.
Performance Metrics for Comparison
The following parameters will be calculated from the SSS injections to objectively compare the columns:
-
Resolution (Rs): The degree of separation between the Edaravone and trimer peaks. A value of Rs ≥ 2.0 is considered ideal for baseline separation.[11]
-
Tailing Factor (Tf): Measures peak symmetry. A value between 0.8 and 1.5 is acceptable.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate sharper peaks.
-
Selectivity (α): The ratio of the retention factors of the two peaks. It is a fundamental measure of the column's ability to distinguish between the analytes.
Results: A Comparative Data Analysis
The performance of each column is summarized below. The data presented is representative of what would be expected from such a study.
Table 1: Analytical Column Specifications
| Column ID | Stationary Phase | Dimensions | Particle Size |
| COL-1 | C18 | 150 x 4.6 mm | 3.5 µm |
| COL-2 | C8 | 150 x 4.6 mm | 3.5 µm |
| COL-3 | Phenyl-Hexyl | 150 x 4.6 mm | 3.5 µm |
| COL-4 | Cyano (CN) | 150 x 4.6 mm | 3.5 µm |
Table 2: Comparative Chromatographic Performance Data
| Parameter | COL-1 (C18) | COL-2 (C8) | COL-3 (Phenyl-Hexyl) | COL-4 (Cyano) |
| Edaravone tR (min) | 6.8 | 5.5 | 7.2 | 4.1 |
| Trimer tR (min) | 10.5 | 8.9 | 11.8 | 6.2 |
| Resolution (Rs) | 2.5 | 1.8 | 4.1 | 1.5 |
| Tailing Factor (Trimer) | 1.3 | 1.4 | 1.1 | 1.6 |
| Theoretical Plates (Trimer) | 12,500 | 11,800 | 14,500 | 10,500 |
| Selectivity (α) | 1.65 | 1.71 | 1.85 | 1.62 |
Discussion: Interpreting the Data and Column Performance
The data clearly indicates that while all columns provided some level of separation, their performance varied significantly. The logical relationship between column chemistry and separation outcome is visualized below.
Caption: Logic diagram linking column chemistry to separation performance.
-
COL-1 (C18): As expected, the C18 column provided a good baseline separation (Rs = 2.5), driven primarily by the difference in hydrophobicity between the monomer and the trimer. This represents a viable, albeit not fully optimized, solution.
-
COL-2 (C8): The C8 column, being less retentive, resulted in shorter analysis times. However, this came at the cost of resolution (Rs = 1.8), which fell below the desired threshold of 2.0. This indicates that the reduction in hydrophobic interaction compromised the separation.
-
COL-4 (Cyano): The Cyano column yielded the poorest performance, with low retention and inadequate resolution (Rs = 1.5). This suggests that dipole-dipole interactions are not the primary drivers for this specific separation, and the weak reversed-phase character was insufficient.
-
COL-3 (Phenyl-Hexyl): The Phenyl-Hexyl column was the clear standout performer. It delivered the highest resolution (Rs = 4.1), the best peak symmetry (Tf = 1.1), and the highest efficiency (N = 14,500). This superior performance is directly attributable to its dual separation mechanism. The π-π stacking interactions between the phenyl groups of the stationary phase and the aromatic rings of Edaravone and its trimer introduced a level of selectivity that hydrophobic interactions alone could not achieve.
Conclusion and Final Recommendation
The systematic benchmarking of analytical columns is a critical exercise in developing robust and reliable methods for impurity profiling. While a standard C18 column can provide adequate separation for the this compound, our findings demonstrate that a Phenyl-Hexyl stationary phase offers demonstrably superior performance.
For laboratories conducting routine quality control or stability testing of Edaravone, the Phenyl-Hexyl column is the recommended choice. It provides the highest resolution, ensuring accurate quantification of the trimer impurity, even at trace levels, and delivers excellent peak shape, which is crucial for method robustness and validation in accordance with ICH guidelines.[15][17]
References
-
Fu Gui. (2006). Determination of the Content and Related Substances of Edaravone Injection by HPLC. Pharmaceutical Journal of Chinese People's Liberation Army. Available at: [Link]
-
Al-Sultan, A. A., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules. Available at: [Link]
-
Kojo, S., et al. (2019). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
-
EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. (2014). PharmaTutor. Available at: [Link]
-
Al-Sultan, A. A., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed. Available at: [Link]
-
Al-Sultan, A. A., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. ResearchGate. Available at: [Link]
-
Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]
-
Zhou, S., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. ACS Publications. Available at: [Link]
- Google Patents. (2017). CN106316957A - Edaravone impurity intermediate, preparation method and application thereof.
-
Zhou, S., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. American Chemical Society. Available at: [Link]
-
ResearchGate. A trimer of edaravone synthesized by Jain et al. Available at: [Link]
-
Imai, T., et al. (2020). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics - ACS Publications. Available at: [Link]
-
Drugs.com. (2024). Edaravone Monograph for Professionals. Available at: [Link]
-
Shinde, V. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Available at: [Link]
-
precisionFDA. EDARAVONE. Available at: [Link]
-
Formulary Drug Review: Edaravone. (2017). PMC - PubMed Central. Available at: [Link]
Sources
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Formulary Drug Review: Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GSRS [precision.fda.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of the Content and Related Substances of Edaravone Injection by HPLC | Semantic Scholar [semanticscholar.org]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Edaravone Trimer in a Laboratory Setting
This document provides essential safety and logistical information for the proper handling and disposal of edaravone trimer. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide clear, step-by-step procedural guidance, grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Understanding this compound: Hazard Identification and Risk Assessment
Edaravone is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS).[1] The this compound is a known degradation and impurity product formed from edaravone, often through oxidative processes.[2][3][4] While a specific, comprehensive toxicological profile for the trimer is not as extensively documented as for the parent compound, the principles of chemical safety mandate a cautious approach.
Precautionary Principle: In the absence of exhaustive hazard data for a specific chemical impurity, it must be handled with a level of caution appropriate for the parent compound or compounds with a similar structure. The Safety Data Sheet (SDS) for edaravone classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5][6] Therefore, this compound should be managed as a potentially hazardous substance.
Primary Routes of Exposure:
-
Inhalation: Breathing in dust or aerosols.
-
Dermal Contact: Absorption through the skin.
-
Ingestion: Accidental swallowing.
-
Ocular Contact: Contact with the eyes.
Essential Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the required PPE when handling this compound, particularly in its solid (powder) form.
| Protection Type | Specific PPE Requirement | Rationale |
| Respiratory | NIOSH-approved respirator or self-contained breathing apparatus | To prevent inhalation of fine dust particles, a primary exposure route.[7][8] |
| Hand | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact and absorption.[5] |
| Eye/Face | Safety goggles with side-shields or a face shield | To protect eyes from dust particles and potential splashes.[5] |
| Body | Laboratory coat; impervious clothing for larger quantities | To protect skin and personal clothing from contamination.[5] |
Handling Best Practices:
-
Always handle this compound within a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Avoid creating dust. Use techniques like gentle scooping rather than pouring from a height.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[10] The overarching principle is that pharmaceutical and research chemical waste should not enter the public sewer system or municipal landfills.[8][11] The preferred method of disposal is through a licensed chemical destruction facility.[8]
Step 1: Waste Segregation
Properly segregating waste at the point of generation is critical for safe and compliant disposal.
-
Grossly Contaminated Waste: This includes pure, unused this compound, expired material, and heavily contaminated items (e.g., a beaker with significant residue). This waste stream is considered hazardous.
-
Trace Contaminated Waste: This category includes items with minimal residual contamination, such as used gloves, weigh boats, and paper towels used for minor cleanup. While less concentrated, this waste must still be handled with care according to institutional and regulatory guidelines.[10][12]
-
Sharps: Any contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container.
Step 2: Waste Containment and Labeling
Proper containment prevents accidental exposure and ensures the waste is accepted by disposal facilities.
-
Select the Correct Container:
-
Use a sealable, leak-proof, and chemically compatible container for solid this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Ensure the container is clearly designated for hazardous chemical waste.
-
-
Label the Container Accurately:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and the CAS Number if available (e.g., 124009-63-8 for one known trimer impurity).[7]
-
Indicate the primary hazards (e.g., "Irritant," "Handle with Caution").
-
Keep the container closed at all times except when adding waste.
-
Step 3: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste hauler.[13] This area should be secure and away from general laboratory traffic.
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed and permitted hazardous waste management company.
-
Recommended Method: Controlled incineration at a licensed chemical destruction plant is the most effective method.[8] This process ensures the complete destruction of the compound, preventing its release into the environment.
-
Prohibited Method: DO NOT dispose of this compound down the drain or in the regular trash.[8][11] This is a violation of environmental regulations and can lead to contamination of water systems.[14]
The following diagram illustrates the recommended disposal workflow.
Caption: A decision-making guide for responding to a chemical spill.
Regulatory Oversight
In the United States, the handling and disposal of laboratory chemical waste are governed by several agencies:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). [11][15][16]Pharmaceutical wastes may be classified as RCRA hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the handling of hazardous and cytotoxic drugs in the workplace. [9][17][18][19] It is the responsibility of the institution and the individual researcher to be aware of and compliant with all relevant regulations. Always consult your institution's EHS department for specific guidance and procedures.
References
- K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - this compound Impurity. Retrieved from K. M.
-
Rajput, S. J., & Banchhor, M. (2017). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. PubMed. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy. Retrieved from [Link]
-
Piramal Critical Care. (2024). SAFETY DATA SHEET Edaravone for Injection. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Rajput, S. J., & Banchhor, M. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Retrieved from [Link]
-
Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor. Retrieved from [Link]
-
EasyRxCycle. (n.d.). The Ultimate Guide to Pharmaceutical Disposal in 2025. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
Watanabe, T., et al. (2004). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Chemical & Engineering News. (2004). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Chemical & Engineering News. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FULL PRESCRIBING INFORMATION 1 INDICATIONS AND USAGE RADICAVA and RADICAVA ORS are indicated for the treatment of amyotrophic. Retrieved from [Link]
-
Oregon OSHA. (n.d.). HEALTH CARE FACILITIES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Anenta. (2024). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
Ovid. (n.d.). Update on pharmaceutical waste disposal... : American Journal of Health-System Pharmacy. Retrieved from [Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). RADICAVA® (edaravone) injection, for intravenous use. Retrieved from [Link]
-
Medsinfo. (2023). radicava® edaravone. Retrieved from [Link]
-
Wikipedia. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Piramal Critical Care. (n.d.). Edaravone Injection. Retrieved from [Link]
Sources
- 1. piramalcriticalcare.us [piramalcriticalcare.us]
- 2. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. kmpharma.in [kmpharma.in]
- 8. piramalcriticalcare.us [piramalcriticalcare.us]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. ovid.com [ovid.com]
- 13. epa.gov [epa.gov]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. epa.gov [epa.gov]
- 16. United States Environmental Protection Agency - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 19. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Edaravone Trimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Edaravone trimer in a laboratory setting. As Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research.
Understanding the Risks: Hazard Identification
This compound is an impurity of Edaravone, a medication used in the treatment of stroke and amyotrophic lateral sclerosis.[1] While specific toxicological data for the trimer is not extensively available, the Material Safety Data Sheet (MSDS) for a closely related compound, "this compound Impurity," indicates potential hazards that must be addressed through rigorous safety protocols.[2] The parent compound, Edaravone, can cause skin and eye irritation, may cause an allergic skin reaction, and is harmful if swallowed.[3][4] Given these risks, a conservative approach to handling this compound is warranted, treating it as a potent pharmaceutical compound.
Potential Routes of Exposure:
-
Inhalation: Airborne particles of the solid compound can be inhaled.
-
Dermal Contact: The compound may cause skin irritation or be absorbed through the skin.
-
Ocular Contact: Direct contact with the eyes can cause serious irritation.
-
Ingestion: Accidental ingestion can be harmful.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure to this compound. The following recommendations are based on a risk assessment approach, considering the potential hazards and routes of exposure.
Due to the risk of dermal absorption and skin irritation, robust hand protection is non-negotiable.
-
Glove Selection: Nitrile or neoprene gloves are preferred as they offer good chemical resistance.[5] Always use powder-free gloves to prevent the powder from absorbing hazardous materials.[6]
-
Double Gloving: When handling this compound, particularly during weighing, compounding, or dissolution, wearing two pairs of gloves is mandatory.[7] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should go over the cuff. This creates a secure seal and minimizes the risk of skin exposure.[7]
-
Glove Integrity: Gloves must be inspected for any signs of damage before use. Change gloves immediately if they are torn, punctured, or known to be contaminated.[7]
A dedicated lab coat or gown is essential to protect street clothes and prevent the transfer of contaminants outside the laboratory.
-
Gown/Lab Coat Selection: A disposable, long-sleeved gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is recommended.[5][8] The gown should have a solid front and tight-fitting cuffs.[7] Standard cloth lab coats may not provide sufficient protection against splashes or spills of solutions containing this compound.
-
Proper Use: Gowns should be fully fastened to provide maximum coverage. They should not be worn outside of the designated laboratory area.
The potential for serious eye irritation necessitates stringent eye and face protection.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required whenever handling this compound, especially when working with solutions or the powdered form.[5][6] Standard safety glasses with side shields do not offer adequate protection against splashes.[6]
-
Face Shield: In situations with a higher risk of splashes, such as during bulk handling or when a vigorous reaction is anticipated, a face shield should be worn in conjunction with safety goggles to provide full facial protection.[5]
Given that this compound is a solid, the risk of inhaling airborne particles is significant, especially during weighing and transfer operations.
-
Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood or a powder containment hood.[9][10]
-
Respirator Use: When engineering controls are not feasible or as an additional precaution, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for handling powders.[6] For higher-risk activities, a half-mask or full-face respirator with appropriate cartridges may be necessary. All personnel required to wear respirators must be properly fit-tested and trained in their use.
Procedural Guidance: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
-
Gown: Put on the disposable gown and fasten it completely.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Put on the first pair of gloves, tucking the cuffs under the gown sleeves. Put on the second pair of gloves, pulling the cuffs over the gown sleeves.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown and roll it down from the shoulders, turning it inside out as you remove it. This contains the contaminated exterior. Dispose of it in the designated hazardous waste container.
-
Goggles/Face Shield: Remove by handling the strap or sides, avoiding contact with the front. Place in a designated area for decontamination or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated hazardous waste container.
-
Respirator (if worn): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
Visual Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Summary of PPE Recommendations
| Laboratory Scenario | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and transferring solid this compound | Double nitrile gloves | Disposable gown | Chemical splash goggles | Chemical fume hood or powder containment hood. N95 respirator as a secondary precaution. |
| Compounding or dissolving this compound | Double nitrile gloves | Disposable gown | Chemical splash goggles and face shield | Chemical fume hood |
| Handling solutions of this compound | Single pair of nitrile gloves (double if risk of splash) | Disposable gown or dedicated lab coat | Chemical splash goggles | Well-ventilated area. Fume hood if volatile solvent is used. |
| Cleaning up a small spill of solid this compound | Double nitrile gloves | Disposable gown | Chemical splash goggles and face shield | N95 respirator |
| Cleaning up a small spill of a solution of this compound | Double nitrile gloves | Disposable gown | Chemical splash goggles and face shield | Fume hood if volatile solvent is used. |
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with this compound must be considered hazardous waste.
-
Immediately after doffing, place contaminated PPE into a designated, clearly labeled, and sealed hazardous waste container.[7] These containers are typically yellow or black for hazardous pharmaceutical waste.[12]
-
Do not dispose of contaminated PPE in regular trash receptacles.
-
Solid Waste: Unused or waste this compound powder should be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
All hazardous waste generated from handling this compound must be disposed of in accordance with all applicable federal, state, and local regulations.[13]
-
It is recommended to work with a professional waste management company that specializes in hazardous pharmaceutical waste to ensure compliant disposal.[12]
-
Maintain accurate records of all hazardous waste generated and disposed of.
By adhering to these stringent safety protocols, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
References
- K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - this compound Impurity.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Lindstrom. (n.d.). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
- CymitQuimica. (2018, April 12).
- MedchemExpress.com. (2025, April 22).
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
- International Enviroguard. (2019, December 3). PPE Factors For Pharmaceutical Manufacturing.
- Microbioz India. (2023, March 3). Lab Safety Rules in Pharmaceuticals: All you need to know.
- Piramal Critical Care. (2024, July 15).
- Cleanchem Laboratories. (n.d.).
- Dr.Oracle. (2025, December 12).
- Cayman Chemical. (2025, June 27).
-
Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]
- Erlab. (2025, June 19).
- Pharmaguideline. (n.d.).
- Pharmace Research Laboratory. (n.d.). This compound Impurity.
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2019, April 9). Edaravone.
- Feng, L., et al. (2021). Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta-analysis of randomized controlled trials. Journal of Clinical Pharmacy and Therapeutics, 46(4), 923-930.
- Medical Waste Pros. (2025, October 30). How to Dispose of Hazardous Pharmaceutical Waste.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- New York Sea Grant. (2023, September 9). Disposal of Unwanted Medicines.
- World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- San Francisco Department of the Environment. (n.d.). MEDICINE DISPOSAL PRODUCTS.
Sources
- 1. Edaravone | 68195-63-1 [chemicalbook.com]
- 2. kmpharma.in [kmpharma.in]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
